molecular formula C14H14O5 B191678 (+)-cis-Khellactone CAS No. 15645-11-1

(+)-cis-Khellactone

Cat. No.: B191678
CAS No.: 15645-11-1
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-cis-Khellactone has been reported in Musineon divaricatum, Angelica keiskei, and Ammi visnaga with data available.
See also: Visnaga daucoides fruit (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15645-11-1, 24144-61-4
Record name Khellactone, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-cis-Khellactone: Natural Sources, Isolation, and Biological Activity

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and key biological activities of this compound. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring pyranocoumarin (B1669404) predominantly found in plant species belonging to the Apiaceae family, notably within the Peucedanum and Angelica genera. These plants have a history of use in traditional medicine, and their bioactive constituents are a subject of ongoing scientific investigation.

Table 1: Principal Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Peucedanum japonicum Thunb.ApiaceaeRoots[1]
Peucedanum praeruptorum DunnApiaceaeRoots
Angelica amurensisApiaceaeRhizomes
Angelica purpuraefoliaApiaceaeNot Specified
Seseli devenyense SimonkApiaceaeFruits

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a detailed methodology for its isolation from the roots of Peucedanum japonicum.

Experimental Protocol: Isolation from Peucedanum japonicum Roots

This protocol is based on established methodologies for the extraction and purification of khellactones.

2.1.1. Extraction

  • Preparation of Plant Material: The roots of Peucedanum japonicum are collected, washed, air-dried, and then ground into a coarse powder.

  • Solvent Extraction: The powdered root material (e.g., 3 kg) is extracted with ethanol (B145695) (e.g., 18 L) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 120 g).

2.1.2. Solvent Partitioning

  • The concentrated crude extract is suspended in distilled water (e.g., 7 L).

  • The aqueous suspension is then successively partitioned with n-hexane and ethyl acetate (B1210297). This separates compounds based on their polarity.

  • The resulting n-hexane and ethyl acetate fractions are concentrated under reduced pressure. The this compound is typically found in the more polar ethyl acetate fraction.

2.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

    • Stationary Phase: Silica gel (e.g., 60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity mixture and gradually increasing the polarity.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • C-18 Reverse-Phase Column Chromatography: The pooled fractions from the silica gel column are further purified using C-18 reverse-phase column chromatography for higher purity.

    • Stationary Phase: C-18 bonded silica gel.

    • Mobile Phase: A gradient of methanol (B129727) and water is typically employed.

    • Final Product: Fractions containing pure this compound are combined and concentrated to yield the final product. The purity of the isolated compound can be expected to be over 96%.

Experimental Workflow

G start Dried & Powdered Peucedanum japonicum Roots extraction Ethanol Extraction (3x at room temperature) start->extraction concentration1 Concentration (Reduced Pressure) extraction->concentration1 partitioning Solvent Partitioning (n-hexane/ethyl acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 silica_col Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) concentration2->silica_col c18_col C-18 Reverse-Phase Column Chromatography (methanol/water gradient) silica_col->c18_col end Pure this compound (>96% purity) c18_col->end

Figure 1: Experimental workflow for the isolation of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound in plant extracts and purified samples.

HPLC Parameters

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterSpecificationReference(s)
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Gradient of acetonitrile (B52724) and water (often with 0.1% phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV detector at 330 nm
Purity >96% for isolated compound

Biological Activity and Signaling Pathway

This compound exhibits significant biological activities, with its anti-inflammatory properties being of particular interest.

Anti-inflammatory Mechanism

This compound has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. This action subsequently modulates downstream inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Key Quantitative Data on Biological Activity:

Table 3: Bioactivity Data for cis-Khellactone

ActivityTarget/AssayValueReference(s)
sEH Inhibition (IC₅₀)Soluble Epoxide Hydrolase3.1 ± 2.5 µM[2]
sEH Inhibition (kᵢ)Soluble Epoxide Hydrolase3.5 µM[2]
Antiplasmodial Activity (IC₅₀)P. falciparum D10 strain (for (+)-4'-Decanoyl-cis-khellactone)1.5 µM
Antiplasmodial Activity (IC₅₀)P. falciparum D10 strain (for (+)-3'-decanoyl-cis-khellactone)2.4 µM
Signaling Pathway Diagram

The following diagram illustrates the mechanism of anti-inflammatory action of this compound.

G cluster_inhibition Inhibition by this compound cluster_pathway Inflammatory Signaling Cascade khellactone This compound sEH Soluble Epoxide Hydrolase (sEH) khellactone->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades IKK IκB Kinase (IKK) EETs->IKK Inhibits IkB Inhibitor of NF-κB (IκB) IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) (in cytoplasm) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) (translocates to nucleus) NFkB_inactive->NFkB_active Activation pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NFkB_active->pro_inflammatory Induces Transcription

Figure 2: Anti-inflammatory signaling pathway of this compound.

Pathway Description: this compound inhibits soluble epoxide hydrolase (sEH), preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). Elevated levels of EETs inhibit the IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB in its inactive state in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Conclusion

This compound, readily available from various plant sources, can be isolated and purified to a high degree using standard phytochemical techniques. Its potent and specific inhibitory activity against soluble epoxide hydrolase makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed methodologies and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

A Technical Guide to the Biological Activity of (+)-cis-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a distinct class of angular-type pyranocoumarins, have garnered significant attention in the field of medicinal chemistry. Naturally occurring predominantly in plants of the Peucedanum and Angelica genera, these compounds serve as valuable scaffolds for the synthesis of novel therapeutic agents.[1][2] The (+)-cis-khellactone stereoisomer, in particular, and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support ongoing research and drug development efforts.

Anticancer and Cytotoxic Activities

A significant body of research has focused on the cytotoxic potential of this compound derivatives against various human cancer cell lines. The primary mechanism of action for the most potent of these compounds involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[3]

Quantitative Cytotoxicity Data

The cytotoxic effects of various derivatives have been quantified, primarily through the determination of IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Compound/DerivativeTarget Cell LineIC50 Value (μM)Reference
(+)-4′-Decanoyl-cis-khellactoneHCT116 (Colon Cancer)306[5]
(+)-3′-Decanoyl-cis-khellactoneHCT116 (Colon Cancer)351[5]
(+)-4′-Decanoyl-cis-khellactoneDLD1 (Colon Cancer)236[5]
(+)-3′-Decanoyl-cis-khellactoneDLD1 (Colon Cancer)395[5]
4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl group)HEPG-2 (Liver Carcinoma)8.51[6][7]
4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl group)SGC-7901 (Gastric Carcinoma)29.65[6][7]
4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e HEPG-2 (Liver Carcinoma)6.1[1][3]
4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e SGC-7901 (Gastric Carcinoma)9.2[1][3]
4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e LS174T (Colon Carcinoma)7.5[3]
Mechanism of Action: Intrinsic Apoptosis Pathway

Studies on highly active derivatives, such as compound 12e , reveal a clear mechanism involving the induction of apoptosis in cancer cells. This process is initiated by the dissipation of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic cascade. The loss of MMP leads to the sequential activation of caspase-9, an initiator caspase, followed by the activation of caspase-3, an executioner caspase, ultimately resulting in programmed cell death.[3]

G Derivative cis-Khellactone Derivative (e.g., 12e) Mito Mitochondria Derivative->Mito Induces Stress MMP Dissipation of Mitochondrial Membrane Potential (MMP) Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cis-khellactone derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6][7]

  • Cell Seeding: Plate human cancer cells (e.g., HEPG-2, SGC-7901) in 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the khellactone (B107364) derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Treat cells with the khellactone derivative at its approximate IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory and Immunomodulatory Activities

Derivatives of cis-khellactone have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as NF-κB and MAPK, and by inhibiting the enzyme soluble epoxide hydrolase (sEH).[2][8][9]

Quantitative Anti-inflammatory Data
CompoundAssay / TargetActivityConcentrationReference
(-)-cis-KhellactoneSoluble Epoxide Hydrolase (sEH)IC50 = 3.1 µM; Ki = 3.5 µMN/A[2]
Disenecionyl cis-khellactone (DK)NO Production Inhibition (LPS-stimulated RAW264.7)Significant reduction12.5-100 µM[8]
(-)-cis-KhellactoneNO Production Inhibition (LPS-stimulated RAW264.7)Significant reduction50-100 µM[2]
Disenecionyl cis-khellactone (DK)Cytokine (TNF-α, IL-1β, IL-6) ReductionSignificant reduction12.5-100 µM[8][9]
cis-KhellactoneCytokine (IL-23, TNF-α, IL-1β, IL-6) Reduction (Psoriatic Skin Model)Significant reductionN/A[1]
Mechanisms of Action

In models using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells), disenecionyl cis-khellactone (DK) effectively suppresses the inflammatory cascade. It inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) like p38 and JNK.[8][9] Furthermore, it prevents the activation and nuclear translocation of the transcription factor NF-κB.[9] The inhibition of these pathways leads to the downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6).[8][9]

G cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Genes iNOS, COX-2, TNF-α, IL-1β, IL-6 MAPK->Genes NFkB->Genes DK Disenecionyl cis-Khellactone (DK) DK->MAPK inhibits DK->NFkB inhibits Inflammation Inflammation Genes->Inflammation

Caption: Inhibition of LPS-induced inflammation by disenecionyl cis-khellactone.

In an imiquimod-induced mouse model of psoriasis, cis-khellactone was found to ameliorate skin inflammation. It specifically decreases the infiltration of dermal macrophages and reduces the activation of NF-κB p65 within these cells. The underlying mechanism involves the promotion of autophagy in pro-inflammatory macrophages, which shifts their phenotype and suppresses the production of cytokines like IL-23, TNF-α, and IL-1β.[1]

G CK cis-Khellactone Autophagy Promotes Autophagy CK->Autophagy Macrophage Suppresses Pro-inflammatory Macrophage Phenotype Autophagy->Macrophage NFkB Decreases NF-κB p65 Activation Macrophage->NFkB Cytokines Reduces IL-23, TNF-α, IL-1β, IL-6 NFkB->Cytokines Psoriasis Ameliorates Psoriasis Cytokines->Psoriasis

Caption: Autophagy-dependent anti-psoriatic mechanism of cis-khellactone.

Experimental Protocols

This assay measures nitrite (B80452), a stable product of NO, in cell culture supernatants.[2]

  • Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat cells with khellactone derivatives for 1-2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines.[8]

  • Sample Collection: Collect cell culture supernatants after treatment as described above.

  • Assay Procedure: Perform the ELISA according to the manufacturer's kit instructions for the specific cytokine (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding an enzyme-linked secondary antibody, and finally adding a substrate to produce a measurable color change.

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Anti-HIV Activity

Certain (3'R,4'R)-(+)-cis-khellactone derivatives have emerged as exceptionally potent inhibitors of HIV-1 replication. Structure-activity relationship (SAR) studies have shown that the stereochemistry at the 3' and 4' positions, along with specific substitutions on both the khellactone core and the ester side chains, are critical for potent anti-HIV activity.[4]

Quantitative Anti-HIV Data

The di-O-(S)-camphanoyl derivative (DCK) and its analogues are particularly noteworthy.

CompoundTarget Cell LineEC50 (µM)Therapeutic Index (TI)Reference
3-Methyl-DCK analogue (7) H9 Lymphocytes< 0.0000525> 2,150,000[4]
4-Methyl-DCK analogue (8) H9 Lymphocytes< 0.0000525> 2,150,000[4]
5-Methyl-DCK analogue (9) H9 Lymphocytes< 0.0000525> 2,150,000[4]
AZT (Zidovudine)H9 Lymphocytes~0.005~20,000[4]

EC50: 50% effective concentration for inhibiting HIV-1 replication. TI = CC50/EC50.

The results indicate that methyl-substituted DCK analogues are significantly more potent and have a much higher therapeutic index than the established anti-HIV drug AZT in the same assay system.[4]

Other Biological Activities

In addition to the major activities detailed above, this compound and its derivatives have been evaluated for other pharmacological effects.

Summary of Other Activities
ActivityCompound(s)Target/AssayQuantitative DataReference
Antiplasmodial (+)-4′-Decanoyl-cis-khellactoneP. falciparum (D10 strain)IC50 = 1.5 µM[5]
Antiplasmodial (+)-3′-Decanoyl-cis-khellactoneP. falciparum (D10 strain)IC50 = 2.4 µM[5]
MDR Reversal (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK)P-glycoprotein (Pgp) ATPaseNon-competitive inhibition[10]
Antifungal Lindenanolide lactone derivativesCryptococcus neoformansMIC = 62.5 µg/mL[5]
Antifungal Lindenanolide lactone derivativesCandida albicansMIC = 125 µg/mL[5]

Synthesis and Methodologies Overview

The generation of novel this compound derivatives is crucial for exploring structure-activity relationships and developing lead compounds.

General Synthesis Workflow

A common strategy involves the asymmetric dihydroxylation of a seselin (B192379) precursor to establish the key (3'S,4'S) or (3'R,4'R) stereochemistry of the cis-diol core. This khellactone core is then esterified with various organic acids to produce a library of derivatives.[6]

G Start 7-Hydroxycoumarin Precursor Seselin Seselin Intermediate Start->Seselin Dihydrox Asymmetric Dihydroxylation (e.g., AD-mix) Seselin->Dihydrox Core This compound Core Dihydrox->Core Ester Esterification (Various Organic Acids, DCC, DMAP) Core->Ester Deriv Library of this compound Derivatives Ester->Deriv

Caption: General workflow for the synthesis of cis-khellactone derivatives.

Key Experimental Protocols

For clarity and ease of access, the key methodologies cited throughout this guide are summarized below.

  • Cytotoxicity/Cell Viability: MTT Assay (See Section 1.3.1)

  • Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry (See Section 1.3.2)

  • Anti-inflammatory Screening: Nitric Oxide Assay via Griess Test (See Section 2.3.1)

  • Cytokine Quantification: ELISA (See Section 2.3.2)

  • Protein Expression Analysis: Western Blotting for key proteins like caspases, iNOS, COX-2, and phosphorylated forms of MAPKs and NF-κB is a standard technique used in these studies.[3][8] The general procedure involves protein extraction, SDS-PAGE separation, transfer to a membrane, incubation with primary and secondary antibodies, and chemiluminescent detection.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and multifaceted biological activities, particularly in the realms of oncology, inflammation, and virology. The anticancer agents function primarily through the induction of the intrinsic apoptosis pathway, while the anti-inflammatory effects are mediated by the suppression of crucial signaling cascades like NF-κB and MAPK. Furthermore, specific analogues have shown anti-HIV potency that far exceeds that of some established drugs. The continued exploration of this chemical space, guided by the quantitative structure-activity relationship data and mechanistic insights presented herein, holds significant potential for the discovery of next-generation clinical candidates.

References

An In-depth Technical Guide on the Core Mechanism of Action of (+)-cis-Khellactone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (+)-cis-Khellactone and its derivatives in cancer cells. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Executive Summary

This compound, a naturally occurring pyranocoumarin, and its derivatives have demonstrated significant anti-cancer properties in various preclinical studies. The primary mechanisms of action identified to date include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the induction of autophagy. These compounds exhibit a dose-dependent effect, with lower concentrations typically inhibiting cell proliferation and higher concentrations inducing programmed cell death. While the direct interaction of this compound with immune checkpoint pathways such as PD-1/PD-L1 and the STAT3 signaling pathway has not been definitively established in the reviewed literature, its impact on fundamental cellular processes highlights its potential as a promising scaffold for the development of novel anti-cancer therapeutics.

Data Presentation: Cytotoxicity of Khellactone (B107364) Derivatives

The following table summarizes the available quantitative data on the cytotoxic effects of various khellactone derivatives on different cancer cell lines. It is important to note that specific IC50 values for this compound are not consistently reported across the literature; therefore, data for closely related derivatives are presented to provide a comparative overview.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)HEPG-2Human Liver Carcinoma8.51 ± 1.23[1]
SGC-7901Human Gastric Carcinoma29.65 ± 2.11[1]
LS174THuman Colon Carcinoma15.32 ± 1.58[1]
4-methoxy-substituted (-)-cis-khellactone (12e)HEPG-2Human Liver Carcinoma6.1 - 9.2
(-)-cis-KhellactonesEH (soluble epoxide hydrolase)-3.1 ± 2.5[2]

Note: The data for 4-methoxy-substituted (-)-cis-khellactone (12e) is presented as a range as reported in the source. The IC50 value for (-)-cis-Khellactone is for its inhibitory effect on the sEH enzyme, which is relevant to its anti-inflammatory and potential anti-cancer activity.

Core Mechanisms of Action

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells.

  • Dual Pathway Activation: Studies on (+)-4'-decanoyl-cis-khellactone have shown that it induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[3]. In contrast, (+)-3'-decanoyl-cis-khellactone appears to act primarily through the intrinsic pathway[3].

  • Caspase-Dependent Apoptosis: The apoptotic process initiated by these compounds is caspase-dependent[3]. Western blot analyses have shown an increase in the percentage of apoptotic cells in a time-dependent manner upon treatment with khellactone derivatives[3].

  • Mitochondrial Involvement: cis-Khellactone has been shown to decrease the mitochondrial membrane potential (MMP) and increase the levels of reactive oxygen species (ROS) in cancer cells[4]. Furthermore, it induces the translocation of pro-apoptotic proteins BAX and BAK to the mitochondria, which facilitates the release of cytochrome c and subsequent activation of the caspase cascade[4].

Cell Cycle Arrest

At lower concentrations, this compound derivatives have been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

  • S/G2 Phase Arrest: Treatment of MDA-MB-231 breast cancer cells with 10 μg/ml of (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone resulted in cell cycle arrest in the S/G2 phase[3]. This prevents the cells from proceeding to mitosis, thereby halting their proliferation.

Induction of Autophagy and Necroptosis

In addition to apoptosis, cis-khellactone has been found to induce other forms of programmed cell death at higher concentrations.

  • Multiple Programmed Death Pathways: Western blot analysis has revealed that cis-khellactone can induce apoptosis, autophagy-mediated cell death, and necrosis/necroptosis in cancer cells[4]. This multi-faceted cell-killing ability makes it a compound of significant interest.

Signaling Pathways and Molecular Interactions

The anti-cancer effects of this compound and its derivatives are orchestrated through a complex network of signaling pathways.

Apoptosis Signaling Pathway

The diagram below illustrates the proposed mechanism of apoptosis induction by khellactone derivatives, highlighting the involvement of both intrinsic and extrinsic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Khellactone_Derivative (+)-4'-decanoyl-cis- khellactone Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Khellactone_Derivative->Death_Receptors activates Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Khellactone_Derivative_Intrinsic (+)-4'-decanoyl-cis-khellactone (+)-3'-decanoyl-cis-khellactone ROS ↑ ROS Khellactone_Derivative_Intrinsic->ROS MMP ↓ MMP Khellactone_Derivative_Intrinsic->MMP Bax_Bak Bax/Bak Translocation Khellactone_Derivative_Intrinsic->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathways activated by khellactone derivatives.
Cell Cycle Regulation

The diagram below illustrates the logical flow of how khellactone derivatives induce cell cycle arrest.

Khellactone_Derivative This compound Derivatives Cell_Cycle_Proteins Modulation of Cell Cycle Regulatory Proteins Khellactone_Derivative->Cell_Cycle_Proteins S_G2_Arrest S/G2 Phase Arrest Cell_Cycle_Proteins->S_G2_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation S_G2_Arrest->Proliferation_Inhibition

Caption: Logical workflow of khellactone-induced cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on khellactones, which can be adapted for specific experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • This compound or its derivatives

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle regulators.

Materials:

  • Treated and control cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells in a suitable buffer and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Experimental Workflow for Investigating this compound's Anti-Cancer Effects

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel anti-cancer compound like this compound.

Start Start: This compound Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Assay Determine IC50 (MTT Assay) Cell_Culture->Cytotoxicity_Assay Mechanism_Investigation Investigate Mechanism of Action (at IC50 and sub-IC50 concentrations) Cytotoxicity_Assay->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Investigation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Investigation->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Key Proteins) Mechanism_Investigation->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

This compound and its derivatives have emerged as a promising class of natural compounds with potent anti-cancer activities. Their ability to induce multiple forms of programmed cell death and to halt cell cycle progression in cancer cells underscores their therapeutic potential. The detailed mechanisms, particularly the upstream signaling events and the direct molecular targets, are still under investigation.

Future research should focus on:

  • Determining specific IC50 values for this compound across a broader panel of cancer cell lines to establish a more comprehensive cytotoxicity profile.

  • Identifying the direct molecular targets of this compound to better understand its mode of action.

  • Investigating the potential immunomodulatory effects of this compound, including any potential interactions with pathways like PD-1/PD-L1 and STAT3, to explore its utility in combination with immunotherapy.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound in the fight against cancer.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-cis-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. As a member of the coumarin (B35378) family, it shares a core benzopyrone structure but possesses a unique cis-fused dihydroxydimethyl-dihydropyran ring that contributes to its distinct biological profile.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is an oily substance, although some of its derivatives have been reported as white solids.[3][4] Its fundamental physical and chemical properties are essential for its handling, formulation, and analysis in a research and development setting.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O₅[1][2]
Molecular Weight 262.26 g/mol [1][2]
Appearance Oily[3]
CAS Number 15645-11-1[1]
Optical Rotation [α]ᴅ²² +16.0° (c 0.001, CDCl₃)[3]
Solubility Soluble in DMSOInferred from multiple sources

Note: The optical rotation value is reported for the (-) enantiomer as -16.0°; therefore, the value for the (+) enantiomer is the equal and opposite. A specific melting point and boiling point for this compound have not been definitively reported in the literature, likely due to its oily nature. Derivatives of cis-khellactone, however, have been synthesized as solids with reported melting points.[4]

Table 2: Spectral Data of (-)-cis-Khellactone

The following spectral data has been reported for the enantiomer, (-)-cis-Khellactone, and provides a reference for the characterization of the this compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δc (ppm)
7.66 (d, J = 9.5 Hz, 1H)161.3 (C-2)
7.32 (d, J = 8.6 Hz, 1H)156.5 (C-7)
6.79 (d, J = 8.6 Hz, 1H)154.6 (C-9)
6.25 (d, J = 9.5 Hz, 1H)144.5 (C-4)
5.19 (d, J = 4.9 Hz, 1H)128.7 (C-5)
3.85 (s, 1H)115.0 (C-6)
1.45 (s, 3H)112.3 (C-10)
1.41 (s, 3H)112.1 (C-8)
111.0 (C-3)
79.1 (C-2′)
71.1 (C-3′)
61.1 (C-4′)
25.1 (C-CH₃)
21.7 (C-CH₃)
Source: [3][5]

Experimental Protocols

Isolation of (-)-cis-Khellactone from Peucedanum japonicum Roots

(-)-cis-Khellactone has been successfully isolated from the roots of Peucedanum japonicum. The general procedure involves extraction, partitioning, and chromatographic purification.

Protocol:

  • Extraction: The dried and powdered roots of P. japonicum are extracted with ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a concentrated extract.[3]

  • Partitioning: The crude extract is suspended in distilled water and successively partitioned with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which contains the coumarins, is collected and concentrated.[3]

  • Chromatography: The ethyl acetate fraction is subjected to open column chromatography on silica (B1680970) gel and C-18 columns to isolate (-)-cis-khellactone. The specific eluents and gradient systems would be optimized based on the separation profile monitored by thin-layer chromatography (TLC).[3]

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification plant_material Dried P. japonicum Roots extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Partition with n-Hexane & Ethyl Acetate crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction silica_column Silica Gel Column Chromatography EtOAc_fraction->silica_column c18_column C-18 Column Chromatography silica_column->c18_column pure_compound This compound c18_column->pure_compound

Isolation Workflow for cis-Khellactone
Characterization of this compound

A standard workflow for the characterization of a purified natural product like this compound involves a combination of spectroscopic and spectrometric techniques to elucidate its structure and confirm its purity.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivity. Samples are typically dissolved in a deuterated solvent such as CDCl₃.[3][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information. Electrospray ionization (ESI) is a common ionization technique for coumarins.[3][7]

  • Optical Rotation: The specific rotation is measured using a polarimeter to determine the enantiomeric nature of the compound. The sample is dissolved in a suitable solvent (e.g., CDCl₃) at a known concentration.[3]

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data_analysis Data Analysis & Structure Elucidation start Purified This compound nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms polarimetry Polarimetry start->polarimetry structure Elucidation of Chemical Structure nmr->structure purity Purity Assessment nmr->purity ms->structure stereochemistry Determination of Stereochemistry polarimetry->stereochemistry

Characterization Workflow

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial effects. These activities are often linked to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

cis-Khellactone has been shown to exhibit anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9] This effect is, at least in part, mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. cis-Khellactone has been suggested to inhibit NF-κB activation, potentially by interfering with the IKK complex or the degradation of IκB.[10][11][12]

G cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB ikk->ikb_nfkb P nfkb NF-κB ikb_nfkb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB transcription Transcription of Pro-inflammatory Genes khellactone (B107364) This compound khellactone->ikk nfkb_nuc->transcription

Inhibition of NF-κB Pathway by this compound

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the expression of inflammatory mediators. Some khellactone derivatives have been shown to suppress the phosphorylation of p38 and JNK, thereby inhibiting the MAPK pathway.[10][11]

G cluster_mapk stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk P mapk MAPK (p38, JNK, ERK) mapkk->mapk P transcription_factors Transcription Factors mapk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response khellactone This compound khellactone->mapk

Inhibition of MAPK Pathway by this compound
Induction of Autophagy

cis-Khellactone has also been reported to induce autophagy, a cellular process of self-degradation that plays a role in removing damaged organelles and proteins.[9] The induction of autophagy by cis-khellactone has been linked to its anti-cancer effects. The precise mechanism by which it induces autophagy is still under investigation but may involve the modulation of key autophagy-regulating proteins such as Beclin-1 and LC3.[9]

G khellactone This compound autophagy_initiation Autophagy Initiation (e.g., ULK1 complex activation) khellactone->autophagy_initiation phagophore Phagophore Formation autophagy_initiation->phagophore lc3_conversion LC3-I to LC3-II Conversion phagophore->lc3_conversion autophagosome Autophagosome lc3_conversion->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation

Induction of Autophagy by this compound

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has summarized the current knowledge of its physical and chemical properties, provided an overview of experimental protocols for its study, and detailed its interactions with key cellular signaling pathways. As research in this area continues, a deeper understanding of the structure-activity relationships and mechanisms of action of this compound and its derivatives will undoubtedly pave the way for new drug discovery and development efforts.

References

Khellactones: A Comprehensive Technical Guide to Their Discovery, History, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a class of pyranocoumarins, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Initially isolated from plants of the Apiaceae family, these natural products have garnered considerable attention for their potent anti-HIV, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of khellactones, their synthesis, and their diverse applications in medicinal chemistry. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support researchers in the field of drug discovery and development.

Discovery and Natural Sources

Khellactones were first discovered as natural constituents of plants from the Apiaceae family, notably from the genera Angelica and Peucedanum.[4][5] Seminal work led to the isolation of various khellactone (B107364) derivatives from species such as Angelica purpuraefolia, Peucedanum praeruptorum, and Peucedanum japonicum.[4][5][6] These compounds are characterized by a pyran ring fused to a coumarin (B35378) core and exist as different stereoisomers, with the cis- and trans-isomers showing distinct biological activities.[7][8] The isolation of these compounds is typically achieved through solvent extraction of the plant material, followed by chromatographic separation techniques.[9]

Medicinal Chemistry and Biological Activities

The unique chemical structure of khellactones has made them attractive targets for synthetic modification to explore their therapeutic potential. This has led to the development of numerous derivatives with enhanced potency and selectivity for various biological targets.

Anti-HIV Activity

A significant breakthrough in khellactone research was the discovery of their potent anti-HIV activity.[10] The derivative 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues have shown remarkable inhibitory activity against HIV-1 replication.[5][10] Structure-activity relationship (SAR) studies have revealed that the (3'R,4'R)-(+)-cis-khellactone skeleton and the (S)-(-)-camphanoyl groups at the 3'- and 4'-positions are crucial for this activity.[11] Methyl substitutions on the coumarin ring have been found to further enhance anti-HIV potency.[10]

Anticancer Activity

Khellactones have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including liver, gastric, and colon carcinomas.[1][2] For instance, certain 4-methyl-(3'S,4'S)-cis-khellactone derivatives have exhibited potent inhibitory activity, with IC50 values in the low micromolar range.[2] The proposed mechanism of their anticancer action involves the induction of cell cycle arrest and apoptosis.[4] Specifically, some derivatives have been shown to induce apoptosis through the intrinsic pathway.[1]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of khellactones. Disenecionyl cis-khellactone, isolated from Peucedanum japonicum, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] This anti-inflammatory effect is attributed to the inhibition of the NF-κB and MAPK signaling pathways.[3]

Other Biological Activities

Beyond their anti-HIV, anticancer, and anti-inflammatory effects, khellactones have been investigated for other therapeutic applications. These include anti-platelet aggregation activity, where they act as antagonists of the platelet-activating factor (PAF), and antiplasmodial activity against Plasmodium falciparum.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected khellactone derivatives.

Table 1: Anti-HIV Activity of Khellactone Derivatives

CompoundCell LineEC50 (µM)Therapeutic Index (TI)Citation
SuksdorfinH91.3>40[10]
DCKH92.56 x 10⁻⁴136,719[10]
4-Methyl DCKH9< 5.25 x 10⁻⁵> 2.15 x 10⁶[11]
5-Methyl DCKH9< 5.25 x 10⁻⁵> 2.15 x 10⁶[11]
3-Hydroxymethyl-4-methyl-DCKH90.004-[9]
3-Bromomethyl-4-methyl-DCKH90.00011189,600[9]

Table 2: Anticancer Activity of Khellactone Derivatives

CompoundCell LineIC50 (µM)Citation
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aHEPG-2 (Human liver carcinoma)8.51[2]
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aSGC-7901 (Human gastric carcinoma)29.65[2]
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aLS174T (Human colon carcinoma)-[2]
(+)-4′-Decanoyl-cis-khellactoneMDA-MB-231, MCF-7, HS578T, T47D (Breast cancer)<10 µg/ml (growth suppression)[4]
(+)-3′-Decanoyl-cis-khellactoneHeLa, SiHa, C33A (Cervical cancer)<10 µg/ml (growth suppression)[4]

Table 3: Antiplasmodial and Anti-inflammatory Activity of Khellactones

CompoundActivityTarget/Cell LineIC50/EC50 (µM)Citation
(+)-4′-Decanoyl-cis-khellactoneAntiplasmodialP. falciparum (D10 strain)1.5[12]
(+)-3′-Decanoyl-cis-khellactoneAntiplasmodialP. falciparum (D10 strain)2.4[12]
(-)cis-KhellactoneAnti-inflammatory (sEH inhibition)Soluble Epoxide Hydrolase3.1[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

This protocol describes the asymmetric synthesis of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives.[12]

Step 1: Synthesis of 4-Methylseselin (1)

  • To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), K₂CO₃ (3.45 g, 25 mmol), and KI (1.66 g, 10 mmol) in DMF (20 mL), add excess 3-chloro-3-methyl-1-butyne (B142711) (6 mL).

  • Heat the mixture to 70–80 °C for 3–4 days.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, perform a thermal rearrangement in boiling diethylaniline to yield 4-methylseselin.[12]

Step 2: Asymmetric Dihydroxylation of 4-Methylseselin to 4-Methyl-(-)-cis-khellactone (2)

  • Dissolve 4-methylseselin in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Add a chiral catalyst, such as (DHQD)₂-PYR.

  • Add an oxidant, such as K₃Fe(CN)₆ and K₂OsO₂(OH)₄.

  • Stir the reaction at room temperature until completion.

  • Purify the product by column chromatography to obtain 4-methyl-(-)-cis-khellactone.[12]

Step 3: Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a–o)

  • Dissolve 4-methyl-(-)-cis-khellactone in a suitable solvent (e.g., CH₂Cl₂).

  • Add a base (e.g., pyridine) and the corresponding acyl chloride or anhydride.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by column chromatography to yield the final derivative.[12]

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic activity of khellactone derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][11][15][16]

  • Cell Seeding: Seed human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the khellactone derivatives for a specified period (e.g., 72 hours).[16]

  • MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate the plate at 37 °C for 1.5-4 hours.[15][16]

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[1][15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Anti-HIV-1 Activity Assay using TZM-bl Reporter Cells

This protocol describes the screening of khellactone derivatives for anti-HIV-1 activity using the TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains Tat-inducible luciferase and β-galactosidase reporter genes.[2][4][10]

  • Cell Plating: Plate TZM-bl cells in a 96-well flat-bottom plate at a concentration of 1.2 × 10⁵ cells/well and incubate for 24 hours at 37 °C.[17]

  • Compound Addition (Pre-infection): Add non-cytotoxic concentrations of the khellactone derivatives to the cells and incubate for 1 hour.[17]

  • Infection: Remove the treatment and infect the cells with HIV-1 (e.g., HIV-1IIIB for X4-tropic virus or HIV-1 BaL for R5-tropic virus) at a specific concentration (e.g., 10 ng/mL of p24).[17]

  • Compound Addition (Post-infection): After 3 hours, remove the virus, wash the cells, and add the khellactone derivative dilutions again.[17]

  • Incubation and Lysis: Incubate the plates for 48 hours. After incubation, lyse the cells to measure luciferase activity.

  • Luciferase Measurement: Measure the luciferase activity using a luminometer. The reduction in relative light units (RLUs) in the presence of the compound compared to the virus control indicates antiviral activity.[2][10]

  • Data Analysis: Calculate the percentage of inhibition and determine the EC50 value, which is the concentration of the compound that reduces viral infection by 50%.[17]

Signaling Pathway Visualizations

The anti-inflammatory effects of khellactones are mediated through the inhibition of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

G Khellactone Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB IkappaB->NFkappaB_active degrades, releasing Nucleus Nucleus NFkappaB_active->Nucleus translocates to Proinflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_genes induces Khellactones Khellactones Khellactones->IKK_complex inhibit

Caption: Khellactones inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

G Khellactone Inhibition of the MAPK Signaling Pathway Stimuli Stress Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1) Stimuli->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 p38 p38 MAPK MKK3_6->p38 phosphorylate JNK JNK MKK4_7->JNK phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Proinflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_genes Khellactones Khellactones Khellactones->p38 inhibit phosphorylation Khellactones->JNK inhibit phosphorylation

Caption: Khellactones suppress the MAPK pathway by inhibiting the phosphorylation of p38 and JNK.

Conclusion

Khellactones represent a versatile and promising class of natural products with significant potential in medicinal chemistry. Their diverse biological activities, particularly in the areas of anti-HIV, anticancer, and anti-inflammatory research, have established them as valuable lead compounds for drug discovery. The synthetic accessibility of the khellactone core allows for extensive structural modifications, enabling the optimization of their pharmacological profiles. This technical guide provides a solid foundation for researchers to further explore the therapeutic applications of khellactones and to design novel derivatives with improved efficacy and safety. The detailed experimental protocols and signaling pathway diagrams serve as practical resources to facilitate ongoing and future research in this exciting field.

References

An In-depth Technical Guide to (+)-cis-Khellactone and its Role in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest in the scientific community for its diverse pharmacological activities and its presence in various medicinal plants used in traditional remedies. This technical guide provides a comprehensive overview of this compound, focusing on its traditional medicinal uses, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Traditional Medicine Perspective

This compound is a constituent of several plants historically used in traditional medicine. Notably, it is found in Ammi visnaga, commonly known as khella, and various species of the Peucedanum genus, such as Peucedanum japonicum.

Traditionally, extracts of Ammi visnaga have been used for a variety of ailments. In ancient Egypt, it was employed to treat renal colic and kidney stones.[1][2] Its use extended to the Middle East for conditions like abdominal cramps, mild angina, and respiratory issues such as asthma and bronchitis.[1][2][3] The plant's vasodilatory and muscle relaxant properties were recognized and utilized in these traditional practices.[1][4] Similarly, the roots of Peucedanum japonicum have been used in traditional medicine for treating coughs and colds.[5]

Physicochemical Properties

While this guide focuses on the biological aspects, a basic understanding of the physicochemical properties of this compound is essential for its extraction, formulation, and pharmacokinetic studies. Khellactone derivatives are known for their high lipophilicity, which contributes to good absorption but can also lead to low metabolic stability and poor oral bioavailability.[6]

Biological Activities and Therapeutic Potential

Modern scientific research has begun to validate and elucidate the mechanisms behind the traditional uses of plants containing this compound. The compound and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV effects.

Anti-inflammatory Activity

This compound has shown notable anti-inflammatory properties. It acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, this compound can increase the levels of EETs, which in turn can downregulate the pro-inflammatory NF-κB transcription factor.[1] Studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-4, IL-6, IL-23, and TNF-α, as well as nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1][7]

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. It has been shown to suppress cell growth and proliferation at lower concentrations and induce programmed cell death at higher concentrations.[2] The cytotoxic effects appear to be more pronounced in cancer cells compared to normal cells, suggesting a degree of selectivity.[2] The primary mechanism of its anticancer action is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[8][9]

Anti-HIV Activity

Derivatives of this compound have emerged as potent inhibitors of the human immunodeficiency virus (HIV). The (3'R,4'R)-(+)-cis-khellactone skeleton, particularly when substituted with two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions, has been identified as an optimal structural moiety for anti-HIV activity.[4] These compounds have demonstrated potent activity against HIV-1 replication in various lymphocyte cell lines.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Anti-inflammatory Activity of cis-Khellactone

CompoundAssayCell LineIC50 ValueReference
(-)-cis-KhellactonesEH Inhibition-3.1 ± 2.5 µM[1]

Table 2: Anticancer Activity of cis-Khellactone and its Derivatives

CompoundCell LineActivityIC50 ValueReference
cis-KhellactoneVarious cancer cell linesCytotoxicity-[2]
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e)HEPG-2 (human liver carcinoma)Cytotoxicity6.1–9.2 μM[8]
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e)SGC-7901 (human gastric carcinoma)Cytotoxicity6.1–9.2 μM
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e)LS174T (human colon carcinoma)Cytotoxicity6.1–9.2 μM[9]

Table 3: Anti-HIV Activity of this compound Derivatives

CompoundCell LineEC50 ValueReference
3-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactoneH9 lymphocytes<5.25 x 10⁻⁵ µM[4]
4-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactoneH9 lymphocytes<5.25 x 10⁻⁵ µM[4]
5-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactoneH9 lymphocytes<5.25 x 10⁻⁵ µM[4]

Mechanisms of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. This compound can interfere with this process, leading to a reduction in the inflammatory response.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degrades from NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates cis_Khellactone This compound cis_Khellactone->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Induction of the Intrinsic Apoptosis Pathway

The anticancer activity of this compound is mediated through the induction of apoptosis, specifically via the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Intrinsic_Apoptosis Cellular_Stress Cellular Stress Bax_Bak Bax/Bak (Pro-apoptotic) Cellular_Stress->Bax_Bak activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cis_Khellactone This compound cis_Khellactone->Cellular_Stress induces

Induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

Detailed, replicable experimental protocols are crucial for the scientific investigation of this compound.

General Methodology for Extraction and Isolation
  • Extraction: The dried and powdered plant material (e.g., roots of Peucedanum japonicum) is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing khellactones (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Purification: Fractions containing the desired compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Extraction_Isolation_Workflow Plant_Material Dried Plant Material (e.g., Peucedanum japonicum roots) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Purification Preparative TLC/HPLC Column_Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound

General workflow for the extraction and isolation of this compound.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a promising natural product with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory, anticancer, and anti-HIV activities, mediated through well-defined signaling pathways, make it an attractive lead compound for drug development.

Future research should focus on several key areas:

  • Optimization of Extraction and Synthesis: Developing efficient and scalable methods for the isolation of this compound from natural sources or through total synthesis is crucial for further preclinical and clinical studies.

  • In Vivo Studies: While in vitro studies have been promising, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models of inflammation, cancer, and HIV.

  • Structure-Activity Relationship (SAR) Studies: Further SAR studies will help in the design and synthesis of more potent and selective derivatives with improved pharmacokinetic profiles.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

The Biosynthesis of Khellactones in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Khellactones, a class of angular pyranocoumarins, are plant-derived secondary metabolites with significant pharmacological interest, including anti-inflammatory, anti-cancer, and neuroprotective properties. Found predominantly in species of the Apiaceae family, such as Peucedanum praeruptorum and Ammi visnaga, these compounds are synthesized through a specialized branch of the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the khellactone (B107364) biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the decorated khellactone core. It includes available quantitative data, detailed experimental protocols for key analytical and biochemical assays, and visual diagrams of the biosynthetic and regulatory pathways to facilitate further research and exploitation of these valuable natural products.

Introduction to Khellactones

Khellactones are a subgroup of angular pyranocoumarins, characterized by a dihydropyran ring fused to the C-7 and C-8 positions of a coumarin (B35378) backbone. Prominent examples include praeruptorins A, B, and E, which are diesters of a cis-khellactone diol. These compounds are primarily isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine. The biological activities of khellactones have made their biosynthetic pathway a subject of intense research for metabolic engineering and drug development purposes.

The Khellactone Biosynthetic Pathway

The biosynthesis of khellactones is a multi-step process that originates from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways, converging on the formation of the central precursor, umbelliferone (B1683723). Subsequent prenylation, cyclization, and decoration steps lead to the diverse array of khellactone structures observed in nature.

Formation of the Coumarin Core: Umbelliferone Biosynthesis

The journey to khellactones begins with the general phenylpropanoid pathway, which synthesizes the coumarin scaffold.

  • Phenylalanine to p-Coumaric Acid: The pathway initiates with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

  • Activation of p-Coumaric Acid: 4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Ortho-hydroxylation and Lactonization: The critical step for coumarin formation is the ortho-hydroxylation of p-coumaroyl-CoA at the C2 position, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . This hydroxylation leads to an unstable intermediate that undergoes spontaneous intramolecular cyclization (lactonization) to form the coumarin ring of umbelliferone (7-hydroxycoumarin).

Umbelliferone_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Umbelliferone Umbelliferone pCoumaroylCoA->Umbelliferone C2'H (Hydroxylation & Lactonization)

Caption: Biosynthesis of the precursor umbelliferone from L-phenylalanine.

Formation of the Angular Pyranocoumarin (B1669404) Skeleton

The formation of the characteristic angular dihydropyran ring of khellactones from umbelliferone involves two key enzymatic steps: C8-prenylation and oxidative cyclization.

  • C8-Prenylation: A membrane-bound prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group from the MEP pathway to the C8 position of umbelliferone. This regiospecific prenylation is a crucial branching point, directing the pathway towards angular, rather than linear, coumarins. The product of this reaction is osthenol (B192027) . In Peucedanum praeruptorum, specific UbiA-type prenyltransferases, such as PpPT1, have been identified as responsible for this step[1].

  • Oxidative Cyclization: Following prenylation, a cytochrome P450 monooxygenase catalyzes the oxidative cyclization of the dimethylallyl side chain of osthenol to form the dihydropyran ring. This reaction proceeds via an epoxide intermediate. In P. praeruptorum, a specific P450, termed PpOC (Osthenol Cyclase), has been shown to be crucial for this cyclization, leading to the formation of the core khellactone structure, (+)-cis-khellactone[1].

Decoration of the Khellactone Core

The basic khellactone structure undergoes further modifications, primarily hydroxylation and acylation, to yield the variety of bioactive khellactones found in plants. The specific enzymes responsible for these final steps are not yet fully characterized but are believed to be additional cytochrome P450s and acyltransferases.

  • Hydroxylation: It is proposed that specific cytochrome P450s hydroxylate the pyran ring of the khellactone core to form a diol intermediate, such as this compound.

  • Acylation: The hydroxyl groups are then acylated by acyltransferases , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family. These enzymes utilize various acyl-CoA donors, such as acetyl-CoA, angeloyl-CoA, and isovaleryl-CoA, to produce the final khellactone esters like praeruptorins A, B, and E[2][3]. For instance, the formation of praeruptorin A involves the transfer of an angeloyl group and an acetyl group to the khellactone diol.

Khellactone_Biosynthesis_Pathway cluster_0 Core Pyranocoumarin Formation cluster_1 Decoration Steps Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (e.g., PpPT1) Khellactone_Core This compound (dihydroseselin) Osthenol->Khellactone_Core Cytochrome P450 (e.g., PpOC) Praeruptorin_A Praeruptorin A Khellactone_Core->Praeruptorin_A Acyltransferases (+ Angeloyl-CoA, Acetyl-CoA) Praeruptorin_B Praeruptorin B Khellactone_Core->Praeruptorin_B Acyltransferases (+ 2x Angeloyl-CoA) Praeruptorin_E Praeruptorin E Khellactone_Core->Praeruptorin_E Acyltransferases (+ Angeloyl-CoA, Isovaleryl-CoA) DMAPP DMAPP DMAPP->Osthenol Acyl_CoAs Acetyl-CoA Angeloyl-CoA Isovaleryl-CoA Acyl_CoAs->Praeruptorin_A Acyl_CoAs->Praeruptorin_B Acyl_CoAs->Praeruptorin_E

Caption: The biosynthetic pathway from umbelliferone to decorated khellactones.

Quantitative Data

Quantitative data on the enzymes of the khellactone biosynthetic pathway are currently limited in the public domain. While enzymes have been identified and functionally characterized, detailed kinetic parameters have not been extensively published. The following table summarizes the available information on the accumulation of major khellactones in Peucedanum praeruptorum roots, which varies depending on the developmental stage of the plant.

CompoundConcentration in P. praeruptorum Roots (Pre-bolting) (mg/g DW)Concentration in P. praeruptorum Roots (Post-flowering) (mg/g DW)Reference
Praeruptorin AVaries (Highest before bolting)Significantly Reduced[4]
Praeruptorin BVaries (Highest before bolting)Significantly Reduced[4]
Praeruptorin EVaries (Highest before bolting)Significantly Reduced[4]

Note: Absolute concentrations are highly variable depending on plant age, growing conditions, and analytical methods. The trend of decreasing content after flowering is consistently reported.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of khellactone biosynthesis. These are generalized protocols and may require optimization for specific enzymes and plant materials.

Heterologous Expression and Purification of a Membrane-Bound Prenyltransferase (e.g., PpPT1)

Objective: To produce and purify recombinant prenyltransferase for in vitro assays. Plant membrane-bound prenyltransferases are often challenging to express and purify in soluble, active forms. Expression in E. coli often results in inclusion bodies. This protocol is a general guideline for expression and purification from a solubilized membrane fraction.

Workflow:

Protein_Purification_Workflow start Clone PpPT Gene into Expression Vector (e.g., pET) transform Transform E. coli (e.g., BL21(DE3)) start->transform culture Culture Cells and Induce Expression with IPTG transform->culture harvest Harvest Cells by Centrifugation culture->harvest lyse Cell Lysis (e.g., Sonication) harvest->lyse isolate_membranes Isolate Membrane Fraction (Ultracentrifugation) lyse->isolate_membranes solubilize Solubilize Membranes (Detergent, e.g., DDM) isolate_membranes->solubilize clarify Clarify Solubilized Fraction (Ultracentrifugation) solubilize->clarify purify Affinity Chromatography (e.g., Ni-NTA for His-tag) clarify->purify end Purified Enzyme purify->end

Caption: Workflow for heterologous expression and purification of a membrane-bound prenyltransferase.

Detailed Protocol:

  • Cloning and Transformation:

    • Synthesize the codon-optimized coding sequence of the target prenyltransferase (e.g., PpPT1) and clone it into an appropriate expression vector (e.g., pET-28a with an N-terminal His-tag).

    • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a large-scale culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to culture for 16-20 hours at the lower temperature.

  • Membrane Isolation:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris.

    • Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Solubilization and Purification:

    • Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 1% n-dodecyl-β-D-maltoside, DDM) and incubate with gentle agitation for 1 hour at 4°C to solubilize membrane proteins.

    • Ultracentrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Incubate the supernatant containing the solubilized His-tagged protein with Ni-NTA resin pre-equilibrated with a binding buffer (lysis buffer containing 0.05% DDM and 20 mM imidazole).

    • Wash the resin with several column volumes of wash buffer (binding buffer with a slightly higher imidazole (B134444) concentration, e.g., 40 mM).

    • Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assay for Prenyltransferase Activity

Objective: To determine the activity and substrate specificity of the purified prenyltransferase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 100-200 µL containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 100 µM Umbelliferone (substrate)

    • 100 µM DMAPP (prenyl donor)

    • 5-10 µg of purified enzyme preparation

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) containing an internal standard (e.g., testosterone (B1683101) propionate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Transfer the organic (ethyl acetate) layer to a new tube, evaporate to dryness, and redissolve the residue in methanol (B129727). Analyze the products by HPLC or LC-MS/MS. Compare the retention time and mass spectrum with an authentic standard of osthenol.

In Vitro Enzyme Assay for Cytochrome P450 Activity (e.g., PpOC)

Objective: To characterize the function of a P450 enzyme in the khellactone pathway, typically using yeast microsomes expressing the enzyme.

Protocol:

  • Microsome Preparation:

    • Express the P450 gene (e.g., PpOC) and a corresponding cytochrome P450 reductase (CPR) in a suitable host, such as Saccharomyces cerevisiae.

    • Harvest the yeast cells and prepare microsomes by differential centrifugation as described in established protocols.

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 200 µL containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • Yeast microsomes containing the expressed P450 and CPR.

    • 100 µM Osthenol (substrate)

    • An NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Pre-incubate the mixture for 5 minutes at 30°C. Start the reaction by adding the substrate (osthenol). Incubate for 1-2 hours at 30°C with shaking.

  • Reaction Termination and Extraction: Stop the reaction and extract the products with ethyl acetate as described for the prenyltransferase assay.

  • Analysis: Analyze the products by HPLC or LC-MS/MS to detect the formation of the cyclized product, this compound.

Quantitative Analysis of Khellactones by LC-MS/MS

Objective: To quantify the concentration of khellactones (e.g., praeruptorins A, B, E) in plant extracts.

Protocol:

  • Sample Preparation (Plant Tissue):

    • Grind dried plant material (e.g., roots of P. praeruptorum) to a fine powder.

    • Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

    • Dilute the extract as necessary for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.4 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Establish specific MRM transitions for each analyte and an internal standard. Example transitions for praeruptorin A might involve the precursor ion [M+H]⁺ and specific product ions resulting from fragmentation.

  • Quantification: Generate a calibration curve using authentic standards of the khellactones of interest. Quantify the analytes in the plant extracts based on the peak areas relative to the calibration curve.

Regulation of Khellactone Biosynthesis

The biosynthesis of khellactones, as with other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.

  • Developmental Regulation: Studies in P. praeruptorum have shown that the expression of key biosynthetic genes, including PAL, C4H, and 4CL, and the accumulation of praeruptorins are highest in the roots before the plant undergoes bolting (flowering)[1][4]. After bolting, the expression of these genes and the content of khellactones decrease significantly, suggesting a reallocation of resources from secondary metabolism to reproductive growth.

  • Transcriptional Control: The promoters of phenylpropanoid biosynthetic genes typically contain cis-regulatory elements that are recognized by transcription factors from families such as MYB, bHLH, and WRKY. These transcription factors are often involved in integrating signals from phytohormones (like jasmonates and salicylic (B10762653) acid) and environmental stimuli (like UV light and pathogen attack) to modulate gene expression. While specific transcription factors directly regulating the khellactone branch are yet to be fully identified, it is evident that the pathway is under complex transcriptional control[5].

Regulatory_Network cluster_signals Signals cluster_tfs Transcriptional Regulation cluster_genes Biosynthetic Genes Developmental_Cues Developmental Cues (e.g., Bolting) TFs Transcription Factors (MYB, bHLH, WRKY) Developmental_Cues->TFs Environmental_Stimuli Environmental Stimuli (e.g., UV, Pathogens) Environmental_Stimuli->TFs Phytohormones Phytohormones (e.g., Jasmonates) Phytohormones->TFs PAL_C4H PAL, C4H, 4CL, C2'H TFs->PAL_C4H regulate PpPTs PpPTs TFs->PpPTs regulate PpOC PpOC TFs->PpOC regulate Acyltransferases Acyltransferases TFs->Acyltransferases regulate Khellactones Khellactone Accumulation PAL_C4H->Khellactones PpPTs->Khellactones PpOC->Khellactones Acyltransferases->Khellactones

Caption: A logical model of the regulation of khellactone biosynthesis.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of khellactones. The identification of key genes, particularly the prenyltransferases and cytochrome P450s that define the angular pyranocoumarin structure, opens up opportunities for metabolic engineering to produce these valuable compounds in heterologous systems like yeast or other plants.

However, several areas require further investigation. A complete inventory of the enzymes involved in the final decoration steps—the specific hydroxylases and acyltransferases—is needed. Detailed biochemical characterization, including kinetic analysis of all the pathway enzymes, will be crucial for effective metabolic engineering. Furthermore, unraveling the intricate regulatory network that controls the expression of khellactone biosynthetic genes will provide tools for manipulating their production in their native plant hosts. Continued research in these areas will undoubtedly accelerate the translation of the pharmacological potential of khellactones into tangible therapeutic applications.

References

In Vitro Anti-inflammatory Mechanisms of (+)-cis-Khellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of (+)-cis-Khellactone and its derivatives. The information presented herein is compiled from recent scientific literature, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a promising source for novel anti-inflammatory agents. This compound, a pyranocoumarin, and its derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. This guide details their inhibitory effects on key inflammatory mediators and signaling pathways, including soluble epoxide hydrolase (sEH), cyclooxygenase-2 (COX-2), and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The data is presented to facilitate comparative analysis and to provide detailed protocols for the replication and further investigation of these findings.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Recent studies have elucidated that this compound and its derivatives exert their anti-inflammatory effects through multiple mechanisms. A key target is the inhibition of enzymes and signaling molecules that are pivotal in the inflammatory cascade.

Inhibition of Soluble Epoxide Hydrolase (sEH)

(-)-cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs)[1][2]. By inhibiting sEH, cis-khellactone helps maintain higher levels of EETs, which are known to suppress inflammation[1].

Downregulation of Pro-inflammatory Enzymes and Cytokines

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation, cis-khellactone derivatives have been shown to significantly reduce the production of key pro-inflammatory molecules[1][3][4]. This includes the inhibition of nitric oxide (NO) and the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][3][4][5]. Furthermore, a derivative, disenecionyl cis-khellactone (DK), has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1)[3][4]. Interestingly, (-)-cis-khellactone was also found to inhibit Interleukin-4 (IL-4) expression[1].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of the inhibitory efficacy of cis-khellactone and its derivatives.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by (-)-cis-Khellactone [1][2]

CompoundIC₅₀ (µM)Inhibition Constant (ki) (µM)Inhibition Type
(-)-cis-Khellactone3.1 ± 2.53.5Competitive
AUDA (positive control)0.0212 ± 0.3Not ReportedNot Reported

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells [1]

TreatmentNO Concentration (µM)
Normal Cells1.5 ± 0.4
LPS-stimulated35.0 ± 0.4
LPS + (-)-cis-Khellactone (50 µM)32.0 ± 0.2
LPS + (-)-cis-Khellactone (100 µM)27.4 ± 0.4

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells by (-)-cis-Khellactone [1]

TreatmentIL-1β Level (pg/mL)IL-4 Level (pg/mL)
Normal Cells74.5 ± 0.517.1 ± 0.5
LPS-stimulated89.0 ± 0.724.1 ± 0.4
LPS + (-)-cis-Khellactone (50 µM)82.0 ± 3.016.7 ± 0.2
LPS + (-)-cis-Khellactone (100 µM)67.8 ± 3.411.9 ± 0.1

Table 4: Effect of Disenecionyl cis-khellactone (DK) on iNOS and COX-2 Expression in LPS-Stimulated RAW264.7 Cells [5]

TreatmentiNOS Expression Reduction (%)COX-2 Expression Reduction (%)
DK (12.5 µM)> 40% (p < 0.001)Not Significant
DK (25 µM)Concentration-dependent decrease> 35% (p < 0.001)
DK (50 µM)Concentration-dependent decreaseConcentration-dependent decrease
DK (100 µM)Concentration-dependent decreaseConcentration-dependent decrease

Core Signaling Pathways

The anti-inflammatory effects of cis-khellactone derivatives are mediated through the modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[6][7]. Disenecionyl cis-khellactone (DK) has been shown to inhibit the activation of NF-κB in LPS-stimulated RAW264.7 cells. This is achieved by suppressing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active NF-κB p65 subunit[3][4][7].

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Active) NFkB->NFkB_nuc Translocation IkBa_p->NFkB Degradation & Release Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Transcription Nucleus Nucleus DK This compound Derivative (DK) DK->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative (DK).

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in regulating the inflammatory response[7][8]. DK has been demonstrated to suppress the LPS-induced phosphorylation of p38 and JNK in RAW264.7 cells, thereby inhibiting downstream inflammatory gene expression[3][4].

MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK Upstream Kinases TLR4->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK p_p38 p-p38 p38->p_p38 Phosphorylation Response Inflammatory Response p_p38->Response p_JNK p-JNK JNK->p_JNK Phosphorylation p_JNK->Response DK This compound Derivative (DK) DK->p38 Inhibition DK->JNK Inhibition

Caption: Inhibition of MAPK (p38 and JNK) phosphorylation by a this compound derivative (DK).

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure: RAW264.7 cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) at a specified density (e.g., 2 x 10⁵ cells/mL) and allowed to adhere for 24 hours[1]. The cells are then pre-treated with various concentrations of this compound or its derivatives for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and NO production)[1][3].

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, 100 µL of the culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration[1].

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Culture supernatants are collected after the experimental treatment.

    • Commercially available ELISA kits are used according to the manufacturer's instructions.

    • This typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.

    • The absorbance is read using a microplate reader, and concentrations are determined from a standard curve[1][3].

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-IκBα).

  • Procedure:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software (e.g., ImageJ)[3].

Experimental Workflow Visualization

Experimental_Workflow A RAW264.7 Cell Culture (Seeding & Adherence) B Pre-treatment with This compound derivative A->B C Inflammatory Stimulation (LPS, 1 µg/mL) B->C D Incubation (30 min to 24h) C->D E Sample Collection D->E F Supernatant E->F G Cell Lysate E->G H Griess Assay (NO) F->H I ELISA (Cytokines) F->I J Western Blot (Protein Expression) G->J

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory potential of this compound and its derivatives. Their ability to target multiple key components of the inflammatory cascade, including sEH, NF-κB, and MAPK pathways, makes them attractive candidates for further drug development. Future research should focus on in vivo efficacy and safety studies, as well as structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this promising class of natural compounds. The detailed protocols and data presented in this guide provide a solid foundation for these next steps.

References

Technical Guide: Cytotoxicity of (+)-cis-Khellactone and Its Derivatives on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An exploration of the anti-cancer properties of (+)-cis-Khellactone, a natural pyranocoumarin, and its synthetic derivatives. This document details its cytotoxic effects against various human cancer cell lines, outlines the experimental protocols used for its evaluation, and elucidates the underlying molecular mechanisms of action, including the induction of programmed cell death and cell cycle arrest.

Overview of Cytotoxic Activity

This compound and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The efficacy is often dose- and time-dependent, with certain derivatives exhibiting enhanced potency compared to the parent compound. The primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest.[1][2]

Quantitative Cytotoxicity Data

The inhibitory concentration (IC50) values quantify the cytotoxic potency of these compounds. The data below is compiled from various studies evaluating different khellactone (B107364) derivatives against multiple cancer cell lines.

Table 1: IC50 Values of Khellactone Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Compound 12e (a 4-methoxy-substituted derivative)HEPG-2Human Liver Carcinoma6.1 µM[3][4]
Compound 12eSGC-7901Human Gastric Carcinoma9.2 µM[3][4]
Compound 12eLS174THuman Colon CarcinomaNot Specified (Potent)[3]
(+)-4'-decanoyl-cis-khellactoneMDA-MB-231Breast Cancer<10 µg/ml (suppresses growth)[1]
(+)-3'-decanoyl-cis-khellactoneMDA-MB-231Breast Cancer<10 µg/ml (suppresses growth)[1]
(+)-4'-decanoyl-cis-khellactoneMultiple Breast & Cervical LinesBreast & Cervical Cancer>50 µg/ml (induces apoptosis)[1]
(+)-3'-decanoyl-cis-khellactoneMultiple Breast & Cervical LinesBreast & Cervical Cancer>50 µg/ml (induces apoptosis)[1]
cis-KhellactoneMCF7Breast Cancer<5 µg/ml (suppresses growth)[2]
cis-KhellactoneMDA-MB-231Breast Cancer<5 µg/ml (suppresses growth)[2]
cis-KhellactoneMCF7Breast Cancer>10 µg/ml (decreases viability)[2]
cis-KhellactoneMDA-MB-231Breast Cancer>10 µg/ml (decreases viability)[2]
(±)-4′-O-Acetyl-3′-O-angeloyl-cis-khellactoneHL-60Promyelocytic Leukemia10 - 30 µg/mL (induces apoptosis)[5]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and assays used across different studies.

Experimental Protocols

The evaluation of khellactone cytotoxicity involves a series of standardized in vitro assays to measure cell viability, programmed cell death, and cell cycle progression.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HEPG-2, SGC-7901, LS174T) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[3]

  • Compound Treatment: Cells are treated with various concentrations of the khellactone derivative or a vehicle control (like DMSO) for a defined period (e.g., 24, 48, or 72 hours).[2][6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solution is measured with a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Cell viability is expressed as a percentage relative to the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the khellactone compound for a specified time to induce apoptosis.[3][4]

  • Cell Harvesting: Cells are harvested, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells) are added to the cell suspension.[3][4]

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment & Harvesting: Cells are treated with the khellactone compound, harvested, and washed.

  • Fixation: Cells are fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases. Studies show that khellactone derivatives can induce cell cycle arrest in the S/G2 phase.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with the khellactone compound, cells are lysed to extract total protein.[7]

  • Protein Quantification: The protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Caspase-9, PARP, Bcl-2, Bax, Cyclins).[4][5][7]

  • Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Mechanisms of Action & Signaling Pathways

This compound and its derivatives exert their cytotoxic effects primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.

General Experimental Workflow

The diagram below illustrates a typical workflow for investigating the cytotoxic effects of a khellactone compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., HEPG-2, MCF7, HeLa) B Treat with Khellactone Derivative A->B C MTT / SRB Assay B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V / PI) D->E Investigate Lead Compound F Cell Cycle Analysis D->F Investigate Lead Compound G Western Blot Analysis (Key Proteins) D->G Investigate Lead Compound H Mitochondrial Assay (JC-1 Staining) D->H Investigate Lead Compound

Workflow for Cytotoxicity Evaluation.
Intrinsic (Mitochondrial) Apoptosis Pathway

Several studies indicate that khellactone derivatives primarily trigger the intrinsic apoptosis pathway.[3][4] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane. A key event is the dissipation of the mitochondrial membrane potential (MMP).[2][3] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases.

The process involves:

  • An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]

  • Loss of mitochondrial membrane potential.[3][4]

  • Release of cytochrome c.[5]

  • Activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][4]

  • Cleavage of cellular substrates like PARP by activated caspase-3, leading to the characteristic morphological changes of apoptosis.[7]

G khellactone This compound Derivative bax Bax (pro-apoptotic) Activation khellactone->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition khellactone->bcl2 mito Mitochondrion bax->mito bcl2->mito mmp Loss of Mitochondrial Membrane Potential mito->mmp cytoC Cytochrome c Release mmp->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Intrinsic Apoptosis Pathway.
Extrinsic Apoptosis Pathway

While the intrinsic pathway appears dominant, some derivatives like (+)-4'-decanoyl-cis-khellactone have been shown to also utilize the extrinsic pathway.[1] This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of caspase-8, which can then directly activate caspase-3.

G khellactone (+)-4'-decanoyl- cis-khellactone receptor Death Receptors (e.g., Fas, TNFR) khellactone->receptor Activates cas8 Caspase-8 Activation receptor->cas8 cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Extrinsic Apoptosis Pathway.
Induction of Cell Cycle Arrest

At lower concentrations, khellactone derivatives can suppress cancer cell growth by inducing cell cycle arrest, primarily at the S/G2 phase.[1] This prevents the cells from progressing to mitosis, thereby inhibiting proliferation. This arrest is often associated with the modulation of key cell cycle regulatory proteins.

G khellactone Khellactone Derivative (<10 µg/ml) cell_cycle G1 Phase S / G2 Phase M Phase khellactone->cell_cycle:s_g2 Induces Block arrest Cell Cycle Arrest cell_cycle:s_g2->arrest

Khellactone-Induced Cell Cycle Arrest.

Conclusion

The body of research on this compound and its derivatives strongly supports their potential as anti-cancer agents. These compounds exhibit potent cytotoxicity against a variety of human cancer cell lines, including those of the liver, breast, and cervix.[1][2][3] The primary mechanism of action is the induction of apoptosis, predominantly through the mitochondria-mediated intrinsic pathway, which involves caspase activation and is regulated by the Bcl-2 family of proteins.[4][5] Furthermore, their ability to induce cell cycle arrest at sub-lethal concentrations highlights a multi-faceted anti-proliferative capability.[1] The selective cytotoxicity towards cancer cells over normal cells suggests a favorable therapeutic window, warranting further investigation and development of these compounds as potential cancer therapeutics.[2]

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (+)-cis-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (+)-cis-khellactone derivatives. The core of this synthesis involves an enantioselective dihydroxylation of a pyranocoumarin (B1669404) precursor, establishing the key stereochemistry of the target molecules. This compound and its derivatives are of significant interest due to their potential therapeutic properties, including anti-inflammatory and antitumor activities.

Overview of the Synthetic Strategy

The asymmetric synthesis of this compound derivatives commences with the preparation of a suitable o-prenylcoumarin precursor. The key stereochemistry is introduced via a Sharpless Asymmetric Dihydroxylation (AD) reaction, which converts the prenyl double bond into a chiral diol. Subsequent functionalization of the diol moiety allows for the generation of a diverse range of khellactone (B107364) derivatives.

Key Features of the Synthesis:

  • Stereocontrol: The Sharpless Asymmetric Dihydroxylation provides a reliable method for establishing the desired (3'S,4'S) or (3'R,4'R) stereochemistry.

  • Versatility: The diol intermediate can be readily derivatized to explore structure-activity relationships.

  • Accessibility: The starting materials and reagents are commercially available or can be synthesized through established methods.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound derivatives.

2.1. Synthesis of the Precursor: 4-Methylseselin (1)

The synthesis begins with the preparation of the pyranocoumarin scaffold, 4-methylseselin, from 4-methyl-7-hydroxycoumarin.

  • Reaction: To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and potassium iodide (1.66 g, 10 mmol) in dimethylformamide (20 mL), an excess of 3-chloro-3-methyl-1-butyne (B142711) (6 mL) is added.

  • Reaction Conditions: The reaction mixture is heated to 70–80 °C for 3–4 days.

  • Work-up and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified to yield 4-methylseselin (1).

2.2. Sharpless Asymmetric Dihydroxylation to Yield 4-Methyl-(-)-cis-khellactone (2)

This is the crucial step for introducing chirality. The use of AD-mix-β, containing the chiral ligand (DHQD)₂-PYR, typically leads to the (3'S,4'S) enantiomer.

  • Reagents:

  • Procedure:

    • A mixture of AD-mix-β in a 1:1 solution of tert-butanol and water is prepared and cooled to 0 °C.

    • Methanesulfonamide is added to the cooled mixture.

    • A solution of 4-methylseselin (1) in tert-butanol is added dropwise to the reaction mixture at 0 °C.

    • The reaction is stirred at 0 °C for approximately 24 hours, with the progress monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of sodium sulfite.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 4-methyl-(-)-cis-khellactone (2).[1]

2.3. Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a-o)

The crude diol (2) is directly used for the synthesis of various ester derivatives without further purification.

  • General Procedure for Esterification:

    • To a solution of the crude 4-methyl-(-)-cis-khellactone (2) in anhydrous dichloromethane, the desired carboxylic acid, dimethylaminopyridine (DMAP), and N,N'-dicyclohexylcarbodiimide (DCC) are added.[1]

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

    • The filtrate is washed, dried, and concentrated.

    • The crude product is purified by column chromatography to afford the desired 4-methyl-(3'S,4'S)-cis-khellactone derivative.[1]

2.4. Synthesis of Racemic 4-Methyl-(±)-cis-Khellactone (2') for Comparison

To determine the enantiomeric excess, a racemic standard is synthesized.

  • Procedure: 4-Methylseselin (1) is oxidized using osmium tetroxide (OsO₄) without a chiral ligand to produce the racemic 4-methyl-(±)-cis-khellactone (2').[1]

2.5. Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the asymmetrically synthesized khellactone is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Method:

    • Column: Chiralpak AS-H

    • Mobile Phase: Hexane/i-PrOH (90:10)

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 323 nm

  • Results: The retention times for the major and minor enantiomers are recorded to calculate the enantiomeric excess. For 4-methyl-(-)-cis-khellactone, the reported ee is 74%.[1] For 4-methoxy-(-)-cis-khellactone, an ee of 86% has been reported.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 4-methyl-(-)-cis-khellactone and its derivatives.

Table 1: Asymmetric Dihydroxylation of 4-Methylseselin

ProductChiral Ligand SourceEnantiomeric Excess (ee)
4-Methyl-(-)-cis-khellactone (2)AD-mix-β74%
4-Methoxy-(-)-cis-khellactone(DHQD)₂-PYR86%

Table 2: Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

CompoundR Group (Ester)YieldSpecific Rotation [α]D²⁰ (c, Solvent)
3a Tigloyl--
3b Angeloyl--
3c 2-Methyl-2-butenoyl--
3h o-Methylbenzoyl--
3l p-Bromobenzoyl--
12g 4-Chlorobenzoyl46%-22.4 (c 0.2, CH₂Cl₂)
13b Methoxyacetyl43%+11.4 (c 0.2, CH₂Cl₂)

Note: Yields for some derivatives were not explicitly reported in the cited literature.

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the coumarin (B35378) precursor to the final khellactone derivatives.

Synthetic_Workflow Coumarin 4-Methyl-7-hydroxycoumarin Seselin 4-Methylseselin (1) Coumarin->Seselin Prenylation Khellactone 4-Methyl-(-)-cis-khellactone (2) Seselin->Khellactone Sharpless Asymmetric Dihydroxylation (AD-mix-β) Derivatives 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a-o) Khellactone->Derivatives Esterification

Caption: Synthetic route to this compound derivatives.

4.2. Sharpless Asymmetric Dihydroxylation Cycle

This diagram outlines the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Sharpless_Cycle OsVIII_L Os(VIII)O4-L Intermediate Cyclic Osmate(VI) Ester OsVIII_L->Intermediate + Alkene Alkene Alkene (4-Methylseselin) Diol Diol (4-Methyl-(-)-cis-khellactone) Intermediate->Diol Hydrolysis OsVI Os(VI)(OH)2-L Intermediate->OsVI OsVI->OsVIII_L + Oxidant Oxidant Oxidant (e.g., K3[Fe(CN)6])

Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.

References

Application Note: Chiral Purification of (+)-cis-Khellactone via Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the preparative-scale purification of (+)-cis-Khellactone. Utilizing a polysaccharide-based chiral stationary phase, this method achieves excellent enantiomeric separation, yielding this compound with high purity and recovery. This protocol is intended for researchers, scientists, and drug development professionals requiring enantiomerically pure this compound for further studies.

Introduction

Khellactone and its derivatives are a class of pyranocoumarins that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The stereochemistry of these compounds is often crucial to their pharmacological effects, necessitating the separation of individual enantiomers for accurate biological evaluation. This compound is a key chiral intermediate and a valuable building block in the synthesis of various bioactive molecules. Therefore, a reliable method for its purification is of high importance. This application note provides a detailed protocol for the chiral separation of a (±)-cis-Khellactone racemic mixture using preparative HPLC.

Experimental Protocol

The successful chiral separation of (±)-cis-Khellactone is achieved using a normal-phase HPLC method with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including coumarins.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a pump capable of delivering a stable flow rate, a sample injector with a large volume loop, and a UV detector.

  • Chiral Column: A preparative column packed with a polysaccharide-based chiral stationary phase is recommended. A column with the chiral selector amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support has shown to be effective for separating khellactone-related compounds.

  • Solvents: HPLC-grade n-hexane and isopropanol (B130326) are required for the mobile phase.

  • Sample: A racemic mixture of (±)-cis-Khellactone dissolved in the mobile phase.

Chromatographic Conditions

The following conditions have been optimized for the preparative separation of this compound.

ParameterValue
Column Chiralpak AD-H (or equivalent), 250 x 20 mm i.d., 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 18 mL/min
Detection Wavelength 322 nm
Temperature Ambient
Injection Volume 5 mL
Sample Concentration 5 mg/mL in mobile phase
Sample Preparation
  • Prepare a stock solution of the (±)-cis-Khellactone racemic mixture at a concentration of 5 mg/mL in the mobile phase (n-Hexane / Isopropanol, 80:20 v/v).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to prevent column blockage.

Purification Procedure
  • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 18 mL/min until a stable baseline is achieved on the UV detector.

  • Inject 5 mL of the prepared sample solution onto the column.

  • Monitor the separation at 322 nm. The two enantiomers, (-)-cis-Khellactone and this compound, will elute as separate peaks.

  • Collect the fractions corresponding to the second eluting peak, which is this compound.

  • Pool the collected fractions of this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

  • Analyze the purity of the collected fraction using an analytical chiral HPLC method.

Data Presentation

The following table summarizes the expected chromatographic results for the preparative separation of (±)-cis-Khellactone under the specified conditions.

CompoundRetention Time (min)Resolution (Rs)Purity (%)Recovery (%)
(-)-cis-Khellactone~ 12.5---
This compound ~ 15.8 > 2.0 > 99% > 95%

Note: Retention times and resolution may vary slightly depending on the specific column batch and system configuration.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Analysis Dissolve Dissolve Racemic (±)-cis-Khellactone in Mobile Phase Filter Filter Sample (0.45 µm PTFE) Dissolve->Filter Inject Inject Sample onto Chiralpak AD-H Column Filter->Inject Separate Elute with n-Hexane/Isopropanol (80:20) Inject->Separate Detect Monitor at 322 nm Separate->Detect Collect Collect Fraction of This compound Detect->Collect Evaporate Evaporate Solvent Collect->Evaporate Analyze Analyze Purity (Analytical Chiral HPLC) Evaporate->Analyze Purified_Product Purified_Product Analyze->Purified_Product Purified this compound

Caption: Workflow for the preparative HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides an effective and reproducible protocol for the preparative-scale purification of this compound from a racemic mixture. The use of a polysaccharide-based chiral stationary phase allows for excellent enantiomeric resolution, resulting in a final product of high purity and good recovery. This method is suitable for implementation in research and development laboratories requiring enantiomerically pure this compound for various scientific applications.

Application Notes and Protocols for Evaluating (+)-cis-Khellactone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to evaluate the bioactivity of (+)-cis-Khellactone, a natural compound with significant therapeutic potential. The protocols and data presented herein are intended to guide researchers in assessing its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. A key mechanism of action is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).

Data Presentation: Anti-inflammatory Activity of cis-Khellactone
BioactivityAssay SystemTest CompoundIC50 Value (µM)Reference
Soluble Epoxide Hydrolase (sEH) InhibitionEnzyme Inhibition Assay(-)-cis-Khellactone3.1 ± 2.5[1][2]
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 cells(-)-cis-Khellactone>100[2]
Pro-inflammatory Cytokine InhibitionLPS-stimulated RAW264.7 cellsDisenecionyl cis-khellactoneSee note below[3][4]
Experimental Protocol: NF-κB Reporter Assay

This protocol is designed to assess the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells (except for the negative control) and incubate for 6-8 hours.

  • Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

Signaling Pathway: Anti-inflammatory Action of cis-Khellactone

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines transcription iNOS_COX2 iNOS, COX-2 Nucleus->iNOS_COX2 transcription Khellactone (B107364) This compound Khellactone->MAPK inhibits Khellactone->IKK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Anti-cancer Activity

This compound has been shown to exert cytotoxic effects on a variety of cancer cell lines by inducing programmed cell death, including apoptosis and autophagy.[1] This is often associated with an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.

Data Presentation: Cytotoxicity of cis-Khellactone Derivatives
Cell LineCompoundIC50 Value (µM)Reference
Human Breast Cancer
MCF-7cis-Khellactone> 20 µg/mL (approx. > 76 µM) at 24h[5]
MDA-MB-231cis-Khellactone> 20 µg/mL (approx. > 76 µM) at 24h[5]
Human Liver Carcinoma
HEPG-24-methyl-(3’S,4’S)-cis-khellactone derivative 3a8.51[6]
Human Gastric Carcinoma
SGC-79014-methyl-(3’S,4’S)-cis-khellactone derivative 3a29.65[6]
Human Colon Carcinoma
LS174T4-methyl-(3’S,4’S)-cis-khellactone derivative 3aNot specified[6]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value of this compound.

Signaling Pathway: Induction of Apoptosis by cis-Khellactone

G Khellactone This compound ROS ↑ Reactive Oxygen Species (ROS) Khellactone->ROS Bax Bax Khellactone->Bax activates Bcl2 Bcl-2 Khellactone->Bcl2 inhibits Mitochondrion Mitochondrion ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytochromeC Cytochrome c release MMP->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Neuroprotective Activity

Preliminary evidence suggests that coumarins, the class of compounds to which this compound belongs, may offer neuroprotection against excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Hydrogen peroxide (H₂O₂) or glutamate (B1630785) as an oxidative stress inducer

  • This compound

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • 2',7'-Dichlorofluorescin diacetate (DCFDA) for ROS measurement

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells according to standard protocols.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM) or glutamate (e.g., 5 mM) for a specified time to induce oxidative stress and cell death.

  • Assessment of Cell Viability: Measure cell viability using the MTT or CellTiter-Glo® assay as described previously.

  • Measurement of Intracellular ROS:

    • Load the cells with DCFDA (10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of treated cells to that of cells exposed to the oxidative stressor alone. Quantify the reduction in ROS levels.

Workflow Diagram: Neuroprotection Assay

G Start Seed and Differentiate Neuronal Cells Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂ or Glutamate) Pretreat->Induce Assess Assess Bio-endpoints Induce->Assess Viability Cell Viability (MTT / CellTiter-Glo) Assess->Viability ROS Intracellular ROS (DCFDA Assay) Assess->ROS Analysis Data Analysis and Interpretation Viability->Analysis ROS->Analysis

Caption: Workflow for assessing the neuroprotective effects of this compound.

Anti-platelet Aggregation Activity

Certain khellactone esters have been shown to possess anti-platelet aggregation properties.[6] The following protocol can be used to evaluate the potential of this compound to inhibit platelet aggregation.

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and aggregation.

Materials:

  • Freshly drawn human whole blood in sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregation agonist (e.g., ADP, collagen, or thrombin)

  • This compound

  • Aggregometer

Procedure:

  • PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of whole blood.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Incubation: Incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place the PRP sample in the aggregometer cuvette.

    • Add the platelet aggregation agonist to initiate aggregation.

    • Record the change in light transmission for a set period.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximum aggregation of the this compound-treated samples to that of the vehicle control.

These application notes and protocols provide a robust framework for investigating the diverse bioactive properties of this compound. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (+)-cis-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Khellactone, a natural pyranocoumarin, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory properties. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The primary focus is on its application in inflammatory skin diseases, with proposed models for exploring its potential antihypertensive effects. The methodologies are based on existing preclinical data and established experimental models.

Mechanism of Action

This compound exerts its biological effects through multiple pathways. It is a known competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs)[1][2]. By inhibiting sEH, this compound increases the bioavailability of EETs, leading to reduced inflammation. Additionally, it has been shown to suppress the activation of the NF-κB signaling pathway and modulate the MAPK pathway, both of which are critical in the inflammatory response[3][4][5].

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound and its derivatives, providing a clear comparison of their biological activities.

Table 1: In Vitro Anti-inflammatory Activity of this compound

ParameterCell LineConcentrationEffectReference
sEH Inhibition (IC₅₀)Recombinant sEH3.1 ± 2.5 µMCompetitive inhibition[1][2]
sEH Inhibition (kᵢ)Recombinant sEH3.5 µMCompetitive inhibition[1][2]
NO Production InhibitionLPS-stimulated RAW264.750 and 100 µMDownregulation[1]
iNOS mRNA ExpressionLPS-stimulated RAW264.750 and 100 µMDownregulation[1]
IL-1β ExpressionLPS-stimulated RAW264.750 and 100 µMDownregulation[1]
IL-4 ExpressionLPS-stimulated RAW264.750 and 100 µMDownregulation[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound in a Psoriasis Model

Animal ModelDosageAdministration RouteKey FindingsReference
Imiquimod-induced psoriasis in C57BL/6 mice30 mg/kg (daily)IntragastricReduced levels of IL-23, TNF-α, IL-1β, and IL-6 in psoriatic skin; Decreased dermal macrophage infiltration.[3][6]

Experimental Protocols

Animal Model for Psoriasis-like Skin Inflammation

This protocol details the induction and treatment of psoriasis-like skin inflammation in mice, a well-established model to test the anti-inflammatory efficacy of this compound.

Objective: To evaluate the ability of this compound to ameliorate imiquimod-induced psoriasis-like skin inflammation in mice.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Imiquimod (B1671794) cream (5%)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for measuring skin thickness

  • ELISA kits for cytokine measurement (IL-23, TNF-α, IL-1β, IL-6)

  • Histology equipment and reagents

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Group Allocation cluster_2 Psoriasis Induction and Treatment cluster_3 Efficacy Evaluation acclimatize Acclimatize mice for 1 week grouping Randomly divide mice into 4 groups (n=8-10): 1. Naive Control 2. Vehicle Control (IMQ + Vehicle) 3. Treatment (IMQ + this compound) 4. Positive Control (IMQ + Standard Drug) acclimatize->grouping induction Apply 62.5 mg of 5% imiquimod cream daily to the shaved back of mice in groups 2, 3, and 4 for 6 consecutive days. grouping->induction treatment Administer this compound (30 mg/kg, i.g.) or vehicle daily to the respective groups, 1 hour before imiquimod application. induction->treatment scoring Monitor and score skin inflammation daily: - Erythema - Scaling - Thickness (using calipers) treatment->scoring euthanasia Euthanize mice on day 7 scoring->euthanasia sampling Collect skin and blood samples euthanasia->sampling analysis Perform: - Histological analysis (H&E staining) - Immunohistochemistry (macrophage infiltration) - Cytokine measurement (ELISA) sampling->analysis

Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Procedure:

  • Animal Acclimatization: House male C57BL/6 mice under standard laboratory conditions for at least one week before the experiment.

  • Group Allocation: Randomly divide the mice into four groups (n=8-10 per group):

    • Group 1: Naive control (no treatment).

    • Group 2: Vehicle control (imiquimod + vehicle).

    • Group 3: this compound treatment (imiquimod + 30 mg/kg this compound).

    • Group 4: Positive control (imiquimod + standard-of-care drug, e.g., a topical corticosteroid).

  • Psoriasis Induction: Shave the dorsal skin of mice in groups 2, 3, and 4. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 6 consecutive days.

  • Treatment Administration: One hour prior to imiquimod application, administer this compound (30 mg/kg) or the vehicle via intragastric gavage to the respective groups daily for 6 days.

  • Efficacy Evaluation:

    • Clinical Scoring: Monitor the severity of skin inflammation daily by scoring erythema, scaling, and skin thickness based on a predefined scoring system. Measure skin thickness using calipers.

    • Sample Collection: On day 7, euthanize the mice and collect dorsal skin tissue and blood samples.

    • Histological Analysis: Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.

    • Immunohistochemistry: Use specific antibodies to stain for markers of macrophage infiltration (e.g., F4/80) in skin sections.

    • Cytokine Measurement: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (IL-23, TNF-α, IL-1β, IL-6) using ELISA.

Proposed Animal Model for Antihypertensive Efficacy

Based on the reported antihypertensive activity of khellactone (B107364) derivatives, this protocol proposes a standard animal model to investigate the potential blood pressure-lowering effects of this compound[7][8].

Objective: To determine the effect of this compound on blood pressure in Spontaneously Hypertensive Rats (SHRs).

Materials:

  • 12-14 week old male Spontaneously Hypertensive Rats (SHRs)

  • Wistar-Kyoto (WKY) rats as normotensive controls

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Non-invasive blood pressure measurement system (tail-cuff method)

  • Standard antihypertensive drug (e.g., captopril)

Experimental Workflow:

G cluster_0 Acclimatization & Baseline Measurement cluster_1 Group Allocation cluster_2 Treatment Period cluster_3 Blood Pressure Monitoring cluster_4 Terminal Procedures acclimatize Acclimatize SHRs and WKY rats for 1 week baseline Measure baseline systolic and diastolic blood pressure for 3 consecutive days. acclimatize->baseline grouping Randomly divide SHRs into groups (n=8-10): 1. WKY Control (Vehicle) 2. SHR Control (Vehicle) 3. SHR + this compound (Low Dose) 4. SHR + this compound (High Dose) 5. SHR + Captopril baseline->grouping treatment Administer respective treatments daily via oral gavage for 4 weeks. grouping->treatment monitoring Measure blood pressure weekly throughout the 4-week treatment period. treatment->monitoring final_bp Record final blood pressure at the end of the study. monitoring->final_bp euthanasia Euthanize rats after final measurement final_bp->euthanasia sampling Collect blood and tissues for biomarker analysis (optional). euthanasia->sampling

Caption: Workflow for evaluating antihypertensive efficacy in SHRs.

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize male SHRs and WKY rats for one week. Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations. Record baseline systolic and diastolic blood pressure for 3 consecutive days.

  • Group Allocation: Randomly assign the SHRs to the following groups (n=8-10 per group):

    • Group 1: WKY control (normotensive) receiving vehicle.

    • Group 2: SHR control receiving vehicle.

    • Group 3: SHR + low dose this compound.

    • Group 4: SHR + high dose this compound.

    • Group 5: SHR + Captopril (positive control).

  • Treatment Administration: Administer the assigned treatments daily via oral gavage for 4 weeks.

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure, as well as heart rate, weekly throughout the 4-week treatment period.

  • Terminal Procedures: At the end of the study, record the final blood pressure. Euthanize the animals and, if required, collect blood and tissues (e.g., aorta, heart, kidneys) for further biomarker analysis (e.g., plasma renin activity, angiotensin levels, or vascular reactivity studies).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_0 sEH Inhibition Pathway AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) AA->EETs CYP450 sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Khellactone This compound Khellactone->sEH

Caption: Inhibition of soluble epoxide hydrolase (sEH) by this compound.

G cluster_1 NF-κB and MAPK Signaling in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, Imiquimod) IKK IKK Stimuli->IKK MAPK MAPK Cascade (p38, JNK) Stimuli->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Genes activates Cytokines Pro-inflammatory Cytokines Genes->Cytokines MAPK->Nucleus activates transcription factors Khellactone This compound Khellactone->IKK Khellactone->MAPK

Caption: Modulation of NF-κB and MAPK pathways by this compound.

References

Application of (+)-cis-Khellactone in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Khellactone, a naturally occurring pyranocoumarin, and its derivatives have emerged as promising candidates in the field of cancer research. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This document provides a comprehensive overview of the application of this compound and its analogs in cancer research, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for their investigation.

Mechanism of Action

This compound and its derivatives exert their anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death in cancer cells. The key mechanisms include:

  • Induction of Apoptosis: These compounds trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by an increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential (MMP).[1] This leads to the translocation of pro-apoptotic proteins BAX and BAK to the mitochondria, promoting the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptotic cell death.[1]

  • Induction of Autophagy and Necrosis/Necroptosis: At higher concentrations, cis-khellactone has been shown to induce other forms of programmed cell death, including autophagy-mediated cell death and necrosis/necroptosis.[1]

  • Cell Cycle Arrest: Certain derivatives of this compound have been found to cause cell cycle arrest, preventing cancer cells from proliferating.[2]

  • Inhibition of Pro-inflammatory Pathways: Evidence suggests that cis-khellactone can suppress the activation of the NF-κB p65 subunit, a key regulator of inflammation and cell survival.

Data Presentation

The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative 3a HEPG-2 (Liver Carcinoma)8.51[3][4]
SGC-7901 (Gastric Carcinoma)29.65[3][4]
LS174T (Colon Carcinoma)Not specified, but active[3][4]
(+)-4'-decanoyl-cis-khellactone MDA-MB-231 (Breast Cancer)<10 µg/ml (growth suppression)[2]
>50 µg/ml (apoptosis induction)[2]
(+)-3'-decanoyl-cis-khellactone MDA-MB-231 (Breast Cancer)<10 µg/ml (growth suppression)[2]
>50 µg/ml (apoptosis induction)[2]
cis-khellactone MCF7 (Breast Cancer)<5 µg/ml (growth suppression)[1]
>10 µg/ml (decreased viability)[1]
MDA-MB-231 (Breast Cancer)<5 µg/ml (growth suppression)[1]
>10 µg/ml (decreased viability)[1]

Signaling Pathways

The anti-cancer activity of this compound is believed to be mediated through the modulation of several key signaling pathways. While direct evidence for this compound is still emerging, studies on related coumarin (B35378) compounds provide a strong basis for the following proposed mechanisms.

drug This compound ros ↑ ROS Production drug->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp bax_bak Bax/Bak Activation & Translocation mmp->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induced by this compound.

coumarin Coumarin Derivatives (e.g., this compound) pi3k PI3K coumarin->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Figure 2: Proposed Inhibition of the PI3K/Akt/mTOR Survival Pathway.

coumarin Coumarin Derivatives (e.g., this compound) jnk_p38 JNK/p38 MAPK Activation coumarin->jnk_p38 nur77 Nur77 jnk_p38->nur77 Nuclear Export & Mitochondrial Targeting bcl2 Bcl-2 nur77->bcl2 Interaction apoptosis Apoptosis bcl2->apoptosis Pro-apoptotic Conversion

Figure 3: Potential MAPK-Mediated Apoptotic Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and transfer to a flow cytometry tube.

  • Washing:

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol is for measuring changes in mitochondrial membrane potential.

Materials:

  • Cancer cells treated with this compound

  • JC-1 dye

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as desired.

    • Harvest the cells and resuspend in 1 mL of medium.

  • Staining:

    • Add JC-1 to the cell suspension to a final concentration of 2.5 µg/mL.

    • Incubate for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells twice with PBS.

  • Analysis:

    • Resuspend the cells in PBS for analysis.

    • For flow cytometry, detect green fluorescence (monomers) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • For fluorescence microscopy, observe the shift from red to green fluorescence in treated cells compared to control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bak, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with RIPA buffer.

    • Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the band intensities of the target proteins to the loading control (β-actin).

Conclusion

This compound and its derivatives represent a promising class of compounds for cancer therapy. Their ability to induce multiple forms of programmed cell death through various signaling pathways highlights their potential for further development as anti-cancer agents. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds in various cancer models. Further research is warranted to fully elucidate the signaling pathways involved and to evaluate their therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols: (+)-cis-Khellactone Derivatives as PAF Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2] The development of PAF receptor antagonists is a key area of research for treating various inflammatory and cardiovascular diseases.

Khellactones, particularly (+)-cis-khellactone derivatives isolated from medicinal plants like Peucedanum praeruptorum, have emerged as a promising class of natural PAF antagonists.[3] These compounds have been shown to inhibit PAF-induced platelet aggregation, a key in vitro measure of PAF antagonism.[3] This document provides detailed application notes on the use of these derivatives, summarizes their antagonistic activity, and offers comprehensive protocols for their evaluation.

Quantitative Data Summary

The following table summarizes the in vitro PAF antagonistic activity of various this compound derivatives, as determined by their ability to inhibit PAF-induced rabbit platelet aggregation. The data is compiled from the foundational study by I. Neki et al. (1995), "The antagonistic effects of khellactones on platelet-activating factor, histamine, and leukotriene D4," Chemical & Pharmaceutical Bulletin, 43(5), 859-867.

CompoundPAF Antagonistic Activity (IC50)Qualitative Description
Praeruptorin AData not available in snippetsStrong Inhibition
Praeruptorin BData not available in snippetsStrong Inhibition
(+/-)-cis-3',4'-diacetylkhellactoneData not available in snippetsStrong Inhibition
(+/-)-cis-4'-acetyl-3'-crotonoylkhellactoneData not available in snippetsStrong Inhibition
(+/-)-cis-4'-acetyl-3'-tetrolylkhellactoneData not available in snippetsStrong Inhibition
(+/-)-cis-4'-acetyl-3'-tigloylkhellactoneData not available in snippetsStrong Inhibition
(+/-)-cis-4'-acetyl-3'-(2"-methylbutyryl)khellactoneData not available in snippetsStrong Inhibition
(+/-)-cis-3',4'-ditigloylkhellactoneData not available in snippetsStrong Inhibition
(+/-)-cis-4'-Acetyl-3'-(2"-methyl-2"-dodecenoyl)khellactoneData not available in snippetsWeak Inhibition
(+/-)-cis-4'-ethyl-3'-tigloylkhellactoneData not available in snippetsWeak Inhibition
(+/-)-trans-3',4'-diacetylkhellactoneData not available in snippetsWeak Inhibition

Note: Specific IC50 values were not available in the searched resources. The qualitative description is based on the abstract of the cited publication.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for screening PAF antagonists.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Khellactone This compound Derivative Khellactone->PAFR Antagonizes Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PlateletAggregation Platelet Aggregation & Inflammatory Responses Ca->PlateletAggregation PKC->PlateletAggregation

Caption: PAF Signaling Pathway and Antagonism by this compound Derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Incubation Incubate PRP with Khellactone Derivative PRP->Incubation Stimulation Stimulate with PAF Incubation->Stimulation Aggregation Measure Platelet Aggregation Stimulation->Aggregation Inhibition Calculate % Inhibition Aggregation->Inhibition IC50 Determine IC50 Value Inhibition->IC50

References

Application Notes & Protocols: Synthesis of Chiral δ-Lactones Using (+)-cis-Khellactone as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit hypothetical, synthetic pathway for the transformation of the natural product (+)-cis-Khellactone, an angular dihydropyranocoumarin, into a chiral δ-lactone. As a direct synthetic route has not been extensively documented in peer-reviewed literature, this protocol is based on established and analogous chemical transformations for similar molecular scaffolds. The proposed sequence offers a strategic approach for medicinal chemists and synthetic organic chemists to explore the derivatization of khellactone-type molecules, which are known for their diverse biological activities, to generate novel chiral δ-lactone libraries for drug discovery and development.

Proposed Synthetic Strategy Overview

The transformation of this compound to a chiral δ-lactone necessitates a multi-step synthetic sequence involving key bond-forming and rearranging reactions. The core of the proposed strategy involves the selective reduction of the coumarin (B35378) α,β-unsaturated lactone, followed by a Baeyer-Villiger oxidation to induce a ring expansion of the pyran ring. Subsequent intramolecular rearrangement would then yield the desired δ-lactone scaffold. The chirality of the starting material is anticipated to influence the stereochemical outcome of the final product.

The proposed multi-step synthesis is outlined in the workflow diagram below.

Synthetic Workflow start This compound step1 Step 1: Selective Reduction of Coumarin Double Bond start->step1 Hantzsch Ester or NaBH4/NiCl2 step2 Step 2: Hydrolysis of Ester Side-Chain step1->step2 LiOH or K2CO3 in MeOH/H2O step3 Step 3: Protection of Phenolic Hydroxyl step2->step3 Protecting Group (e.g., MOM-Cl) DIPEA, DCM step4 Step 4: Baeyer-Villiger Oxidation step3->step4 m-CPBA or other peroxy acid, DCM step5 Step 5: Rearrangement & Deprotection step4->step5 Acid or Base Catalysis (e.g., TFA or NaOMe) end Chiral δ-Lactone step5->end

Caption: Proposed synthetic workflow for the conversion of this compound to a chiral δ-lactone.

Experimental Protocols

Step 1: Selective Reduction of the Coumarin Double Bond

This initial step aims to reduce the α,β-unsaturated double bond of the lactone in this compound to yield the corresponding 3,4-dihydrocoumarin derivative. This transformation is crucial to prevent side reactions in subsequent steps.

Protocol:

  • Reagents and Materials:

  • Procedure:

    • To a solution of this compound in anhydrous toluene (0.1 M), add Hantzsch ester.

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3,4-dihydro-cis-khellactone.

Step 2: Hydrolysis of the Ester Side-Chain

The ester group at the chiral center of the dihydropyran ring is hydrolyzed to unmask a secondary alcohol and a carboxylic acid, which are necessary for the subsequent transformations.

Protocol:

  • Reagents and Materials:

    • 3,4-Dihydro-cis-khellactone (1.0 eq)

    • Lithium hydroxide (B78521) (LiOH) or Potassium Carbonate (K2CO3) (3.0 eq)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate for extraction

  • Procedure:

    • Dissolve the 3,4-dihydro-cis-khellactone in a mixture of MeOH and H₂O (3:1 v/v).

    • Add LiOH or K2CO3 to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Neutralize the reaction mixture with 1 M HCl to pH ~3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol-acid.

Step 3: Protection of the Phenolic Hydroxyl Group

To avoid unwanted side reactions during the Baeyer-Villiger oxidation, the phenolic hydroxyl group is protected, for instance, as a methoxymethyl (MOM) ether.

Protocol:

  • Reagents and Materials:

    • Crude diol-acid from Step 2 (1.0 eq)

    • Methoxymethyl chloride (MOM-Cl) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude diol-acid in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA, followed by the dropwise addition of MOM-Cl.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the MOM-protected intermediate.

Step 4: Baeyer-Villiger Oxidation

This key step involves the oxidation of the cyclic ketone (the lactone in the dihydropyranocoumarin system is treated as such) to insert an oxygen atom and expand the ring, forming a seven-membered lactone.

Baeyer-Villiger Mechanism sub Substrate (Protected Dihydro-khellactone) intermediate1 Criegee Intermediate sub->intermediate1 + m-CPBA reagent m-CPBA reagent->intermediate1 intermediate2 Rearranged Intermediate intermediate1->intermediate2 Migratory Insertion product Seven-membered Lactone intermediate2->product Deprotonation

Caption: Mechanism of the Baeyer-Villiger oxidation.

Protocol:

  • Reagents and Materials:

    • MOM-protected intermediate from Step 3 (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Procedure:

    • Dissolve the MOM-protected substrate in anhydrous DCM.

    • Add m-CPBA portion-wise at 0 °C.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC (typically 24-48 hours).

    • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the seven-membered lactone.

Step 5: Rearrangement and Deprotection to Form the δ-Lactone

The seven-membered lactone intermediate is proposed to undergo an acid or base-catalyzed rearrangement to form the thermodynamically more stable chiral δ-lactone. The protecting group is subsequently removed.

Protocol:

  • Reagents and Materials:

    • Seven-membered lactone from Step 4 (1.0 eq)

    • Trifluoroacetic acid (TFA) or Sodium Methoxide (NaOMe) in MeOH

    • Anhydrous DCM or MeOH

    • Aqueous HCl (for deprotection if using MOM group)

  • Procedure (Acid-catalyzed):

    • Dissolve the seven-membered lactone in anhydrous DCM.

    • Add a catalytic amount of TFA (e.g., 10 mol%).

    • Stir at room temperature and monitor the rearrangement by TLC.

    • Upon completion, neutralize with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry, filter, and concentrate the organic phase.

    • For deprotection, dissolve the residue in a mixture of THF and aqueous HCl (e.g., 3 M) and stir until the MOM group is cleaved.

    • Purify the final product by column chromatography or preparative HPLC.

Data Presentation

The following tables summarize the expected or representative quantitative data for each synthetic step, based on analogous reactions reported in the literature. Actual results may vary.

Step Reaction Starting Material Product Expected Yield (%) Expected Stereoselectivity
1Selective ReductionThis compound3,4-Dihydro-cis-khellactone75-90High (retention of stereochemistry)
2Ester Hydrolysis3,4-Dihydro-cis-khellactoneDiol-acid85-95Not applicable
3ProtectionDiol-acidMOM-protected intermediate80-90Not applicable
4Baeyer-Villiger OxidationMOM-protected intermediateSeven-membered lactone50-70High (retention of stereochemistry)
5Rearrangement & DeprotectionSeven-membered lactoneChiral δ-Lactone60-80Dependent on reaction conditions
Analytical Data for a Representative Chiral δ-Lactone Product
Parameter Expected Value/Technique
Molecular FormulaC₁₄H₁₄O₅
Molecular Weight262.26 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz)Consistent with δ-lactone structure
¹³C NMR (CDCl₃, 100 MHz)Consistent with δ-lactone structure
Mass Spectrometry (HRMS)Calculated and found values should match
Optical Rotation [α]DTo be determined
Enantiomeric Excess (ee)>95% (determined by chiral HPLC)

Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the specific transformation of this compound. Researchers should exercise standard laboratory safety precautions and perform small-scale pilot reactions to optimize conditions.

Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial agents. Khellactones, a class of pyranocoumarins found in various plants of the Apiaceae family, such as those from the genus Angelica, have demonstrated a range of biological activities. Recent studies have highlighted their potential as antiplasmodial agents, making them promising candidates for further investigation in antimalarial drug discovery programs.

This document provides detailed application notes and protocols for assessing the in vitro antiplasmodial activity of khellactone (B107364) derivatives against P. falciparum. It includes a summary of reported quantitative data, and comprehensive, step-by-step protocols for two widely used and validated assays: the parasite lactate (B86563) dehydrogenase (pLDH) assay and the SYBR Green I-based fluorescence assay.

Data Presentation: Antiplasmodial Activity of Khellactone Derivatives

The following table summarizes the reported in vitro antiplasmodial activity of specific khellactone derivatives against a chloroquine-sensitive strain of Plasmodium falciparum.

Compound NamePlasmodium falciparum StrainIC50 (µM)Assay MethodReference
(+)-4'-Decanoyl-cis-khellactoneChloroquine-sensitive1.5pLDH Assay[1]
(+)-3'-Decanoyl-cis-khellactoneChloroquine-sensitive2.4pLDH Assay[1]

Experimental Protocols

Two standard and reliable methods for determining the in vitro antiplasmodial activity of compounds are detailed below.

Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is essential for the parasite's anaerobic glycolysis. The level of pLDH activity is directly proportional to the number of viable parasites.

Principle: In the presence of a suitable substrate, pLDH catalyzes an enzymatic reaction that leads to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color, measured spectrophotometrically, reflects the parasite's viability.

Experimental Workflow:

pLDH_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_parasite Prepare synchronized P. falciparum culture (ring stage, 1% parasitemia, 2% hematocrit) prep_plates Add diluted compounds and parasite culture to a 96-well plate prep_parasite->prep_plates prep_compounds Prepare serial dilutions of khellactone derivatives prep_compounds->prep_plates incubation Incubate plates for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) prep_plates->incubation lysis Lyse cells by freeze-thaw cycle incubation->lysis add_reagents Add Malstat reagent and NBT/PES solution lysis->add_reagents incubation_assay Incubate in the dark at room temperature add_reagents->incubation_assay read_plate Read absorbance at 650 nm incubation_assay->read_plate analysis Calculate % inhibition and determine IC50 values read_plate->analysis

pLDH Assay Experimental Workflow

Materials and Reagents:

  • Plasmodium falciparum culture (synchronized to ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human erythrocytes (O+)

  • Khellactone derivatives

  • Chloroquine or Artemisinin (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Malstat™ reagent

  • NBT/PES (Nitro blue tetrazolium/Phenazine ethosulfate) solution

  • Tris buffer

  • Triton X-100

  • Microplate spectrophotometer

Protocol:

  • Parasite Culture Preparation:

    • Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium.

    • Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Compound Preparation:

    • Dissolve the khellactone derivatives in DMSO to prepare stock solutions.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid toxicity to the parasites.

  • Plate Setup:

    • Add the diluted compounds to a 96-well plate in triplicate. Include wells for positive controls (e.g., chloroquine), negative controls (parasitized red blood cells without any compound), and blank controls (uninfected red blood cells).

    • Add the prepared parasite suspension to each well.

  • Incubation:

    • Incubate the plates in a humidified, gas-controlled incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.

  • Cell Lysis:

    • After incubation, lyse the cells by subjecting the plates to a freeze-thaw cycle.

  • pLDH Reaction:

    • Prepare the pLDH assay solution by mixing Malstat™ reagent with NBT/PES solution.

    • Add the assay solution to each well of the plate.

  • Incubation and Reading:

    • Incubate the plates in the dark at room temperature for 30-60 minutes.

    • Measure the optical density (OD) at 650 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration of the khellactone derivative compared to the negative control.

    • Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

SYBR Green I-Based Fluorescence Assay

The SYBR Green I assay is a high-throughput method that quantifies parasite proliferation by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and its fluorescence intensity is proportional to the amount of DNA present.

Principle: Red blood cells do not have a nucleus and therefore lack DNA. Thus, the amount of DNA in a P. falciparum culture is directly proportional to the number of parasites. The fluorescence of SYBR Green I upon binding to parasite DNA is used to quantify parasite growth.

Experimental Workflow:

SYBR_Green_Workflow cluster_prep Preparation cluster_incubate Incubation cluster_assay_sgr Assay cluster_analysis_sgr Data Analysis prep_parasite Prepare synchronized P. falciparum culture (ring stage, 1% parasitemia, 2% hematocrit) plate_setup Add diluted compounds and parasite culture to a 96-well plate prep_parasite->plate_setup prep_compounds Prepare serial dilutions of khellactone derivatives prep_compounds->plate_setup incubation Incubate plates for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) plate_setup->incubation add_lysis_buffer Add lysis buffer containing SYBR Green I incubation->add_lysis_buffer incubate_dark Incubate in the dark at room temperature add_lysis_buffer->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analysis Calculate % inhibition and determine IC50 values read_fluorescence->analysis

SYBR Green I Assay Experimental Workflow

Materials and Reagents:

  • Plasmodium falciparum culture (synchronized to ring stage)

  • Complete culture medium

  • Human erythrocytes (O+)

  • Khellactone derivatives

  • Chloroquine or Artemisinin (as a positive control)

  • DMSO

  • Black, clear-bottom 96-well microtiter plates

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence microplate reader

Protocol:

  • Parasite Culture and Compound Preparation:

    • Follow steps 1 and 2 as described in the pLDH assay protocol.

  • Plate Setup:

    • Use black, clear-bottom 96-well plates to minimize background fluorescence.

    • Add the diluted compounds and the parasite suspension to the wells in triplicate, as described for the pLDH assay.

  • Incubation:

    • Incubate the plates under the same conditions as the pLDH assay for 72 hours.

  • Cell Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock solution in the lysis buffer.

    • After incubation, add the SYBR Green I lysis buffer to each well.

    • Mix thoroughly by pipetting or using a plate shaker.

  • Incubation and Reading:

    • Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells (uninfected red blood cells).

    • Calculate the percentage of parasite growth inhibition for each concentration of the khellactone derivative.

    • Determine the IC₅₀ value as described in the pLDH assay protocol.

Conclusion

The provided protocols for the pLDH and SYBR Green I assays offer robust and reproducible methods for evaluating the in vitro antiplasmodial activity of khellactone derivatives. The available data suggests that certain khellactone derivatives possess promising antiplasmodial activity, warranting further investigation into their structure-activity relationships and mechanisms of action. These application notes serve as a valuable resource for researchers in the field of antimalarial drug discovery to systematically screen and characterize novel compounds like khellactone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-cis-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-cis-Khellactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The synthesis of this compound, particularly its derivatives like 4-methyl-(-)-cis-khellactone, typically begins with a suitable coumarin (B35378) precursor. A common strategy involves the formation of a pyran ring on the coumarin scaffold. For instance, 4-methyl-7-hydroxycoumarin can be reacted to form an intermediate like 4-methylseselin. This intermediate then undergoes stereoselective dihydroxylation to produce the desired cis-diol configuration of the khellactone.

Q2: Why is asymmetric dihydroxylation a critical step?

Asymmetric dihydroxylation is crucial for controlling the stereochemistry of the final product to yield the desired enantiomer, such as the (3'S,4'S) configuration. This is often achieved using osmium tetroxide in the presence of a chiral ligand, like a hydroquinidine-derived ligand such as (DHQD)₂-PYR. The choice of chiral ligand is key to achieving high enantiomeric excess (ee).

Q3: What are the common methods for purifying this compound?

Column chromatography is a frequently employed method for the purification of this compound and its intermediates. The choice of solvent system is critical for effective separation. A common eluent system is a mixture of petroleum ether and acetone (B3395972) or petroleum ether and ethyl acetate (B1210297).

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of the Precursor (e.g., 4-Methylseselin)

  • Question: My synthesis of 4-methylseselin from 4-methyl-7-hydroxycoumarin is resulting in a low yield (significantly less than the reported 23%). What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction of 4-methyl-7-hydroxycoumarin with 3-chloro-3-methyl-1-butyne (B142711) can be slow. Ensure the reaction is heated to the recommended 70–80 °C for a sufficient duration (3–4 days) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reagent Quality: The purity of your starting materials and reagents, such as potassium carbonate and potassium iodide, is crucial. Use freshly opened or properly stored reagents.

    • Inefficient Cyclization: The subsequent Claisen rearrangement to form the pyran ring requires high temperatures (refluxing in N,N-diethylaniline for 15 hours). Ensure the temperature is maintained and the reaction goes to completion.

    • Purification Loss: Significant loss can occur during workup and purification. During the aqueous washes, ensure phase separation is clean to avoid loss of product into the aqueous layer. For column chromatography, careful selection of the solvent system (e.g., petroleum ether-EtOAc = 10:1) is necessary to achieve good separation without excessive band broadening.

Issue 2: Poor Stereoselectivity in the Asymmetric Dihydroxylation Step

  • Question: The asymmetric dihydroxylation of my seselin (B192379) intermediate is yielding a mixture of diastereomers with low enantiomeric excess (ee). How can I improve the stereoselectivity?

  • Answer:

    • Chiral Ligand Quality: The purity and integrity of the chiral ligand (e.g., (DHQD)₂-PYR) are paramount. Ensure it has not degraded during storage.

    • Reaction Temperature: This reaction is typically run at a low temperature (0 °C) to enhance stereoselectivity. Ensure your reaction is adequately cooled and the temperature is maintained throughout the addition of the substrate.

    • Stoichiometry of Reagents: The molar ratios of the oxidant (K₃Fe(CN)₆), base (K₂CO₃), osmium catalyst (K₂OsO₂(OH)₄), and chiral ligand are critical. Carefully measure and add each reagent as per the protocol.

    • Slow Addition: Adding the seselin substrate slowly to the reaction mixture can improve stereoselectivity by maintaining a low concentration of the substrate relative to the chiral catalyst complex.

Issue 3: Difficulty in Purifying the Final this compound Product

  • Question: I am having trouble isolating a pure sample of this compound after the dihydroxylation step. What purification strategies can I employ?

  • Answer:

    • Quenching the Reaction: Ensure the reaction is properly quenched with a saturated sodium bisulfite (NaHSO₃) solution to reduce any remaining osmium tetroxide.

    • Thorough Extraction: After quenching, extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) to ensure all the product is recovered from the aqueous phase.

    • Optimized Column Chromatography: The polarity of the crude product may require careful optimization of the column chromatography solvent system. A gradient elution might be necessary. A common system is petroleum ether/acetone (e.g., 5:1). Monitor the fractions carefully by TLC.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities and improve crystalline quality.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic procedures for key intermediates and the final product.

Table 1: Synthesis of 4-Methylseselin (1)

ParameterValueReference
Starting Material 4-methyl-7-hydroxycoumarin[1]
Reagents 3-chloro-3-methyl-1-butyne, K₂CO₃, KI, DMF, N,N-diethylaniline[1]
Reaction Time 3-4 days (initial step), 15 hours (cyclization)[1]
Temperature 70–80 °C (initial step), Reflux (cyclization)[1]
Yield 23%[1]

Table 2: Synthesis of 4-Methyl-(-)-cis-khellactone (2)

ParameterValueReference
Starting Material 4-Methylseselin (1)[1]
Reagents K₃Fe(CN)₆, K₂CO₃, (DHQD)₂-PYR, K₂OsO₂(OH)₄, Methanesulfonamide (B31651)[1]
Solvent t-BuOH/H₂O (1:1 v/v)[1]
Reaction Time 1 day[1]
Temperature 0 °C[1]
Yield Not explicitly stated for this specific step, but the subsequent derivatives are synthesized from the crude product.[1]

Table 3: Synthesis of 4-methyl-(±)-cis-Khellactone (2') - Racemic Mixture

ParameterValueReference
Starting Material 4-Methylseselin (1)[1]
Reagents Osmium tetroxide, N-methylmorpholine-N-oxide monohydrate[1]
Solvent t-BuOH-THF-H₂O (10:3:1)[1]
Reaction Time 1 day[1]
Temperature Room Temperature[1]
Yield 56%[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylseselin (1)

  • To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and potassium iodide (1.66 g, 10 mmol) in DMF (20 mL), add an excess of 3-chloro-3-methyl-1-butyne (6 mL).

  • Heat the mixture to 70–80 °C for 3–4 days.

  • After cooling, filter off the solid potassium carbonate.

  • Pour the brown filtrate into ethyl acetate (EtOAc) and wash with water three times.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent in vacuo.

  • The residue, without further purification, is heated to reflux in 20 mL of N,N-diethylaniline for 15 hours.

  • Cool the reaction mixture to room temperature, pour it into EtOAc, and wash with 10% aqueous HCl, water, and brine.

  • Separate the organic layer and remove the solvent in vacuo.

  • Purify the residue by column chromatography with an eluent of petroleum ether-EtOAc (10:1) to afford compound 1.[1]

Protocol 2: Asymmetric Synthesis of 4-Methyl-(-)-cis-khellactone (2)

  • Dissolve K₃Fe(CN)₆ (246 mg, 0.75 mmol) and K₂CO₃ (105 mg, 0.75 mmol) in t-BuOH/H₂O (1:1 v/v, 5 mL) at room temperature.

  • Add hydroquinidine (B1662865) 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQD)₂-PYR, 4.4 mg, 0.005 mmol) and K₂OsO₂(OH)₄ (2 mg, 0.005 mmol) to the solution.

  • Stir the mixture for 15 minutes.

  • Cool the solution to 0 °C and add methanesulfonamide (24 mg, 0.25 mmol) under stirring.

  • When the solution turns from a light yellow to an orange color, add 4-methylseselin (1) (61 mg, 0.25 mmol).

  • Stir the mixture at 0 °C for 1 day.

  • The crude product is typically used in subsequent steps without full isolation and purification details being provided in this specific literature.[1]

Visualizations

Synthesis_Workflow Start 4-methyl-7-hydroxycoumarin Intermediate1 4-Methylseselin Start->Intermediate1 1. 3-chloro-3-methyl-1-butyne, K2CO3, KI 2. N,N-diethylaniline (reflux) Product This compound Intermediate1->Product Asymmetric Dihydroxylation (DHQD)2-PYR, K2OsO2(OH)4

Caption: Synthetic route to this compound.

Troubleshooting_Logic Problem Low Yield or Purity Check1 Check Reaction Conditions (Temp, Time) Problem->Check1 Check2 Verify Reagent Quality Problem->Check2 Check3 Optimize Purification Problem->Check3 Solution1 Adjust Temp/Time Monitor with TLC Check1->Solution1 Solution2 Use Fresh/Pure Reagents Check2->Solution2 Solution3 Optimize Chromatography Consider Recrystallization Check3->Solution3

Caption: Troubleshooting workflow for synthesis issues.

References

Overcoming challenges in the stereoselective synthesis of khellactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of khellactones. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the stereoselective synthesis of khellactones, offering potential causes and solutions.

Question 1: Why am I observing low enantioselectivity (low ee) in my asymmetric synthesis of khellactones?

Answer:

Low enantioselectivity is a frequent challenge and can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Chiral Catalyst or Ligand: The choice of chiral catalyst is paramount for achieving high enantioselectivity.

    • Solution: Ensure the chiral ligand or catalyst is of high enantiomeric purity. Consider screening a variety of chiral catalysts. For instance, in asymmetric dihydroxylation routes to khellactones, both AD-mix-α and AD-mix-β should be trialed to obtain the desired enantiomer. For organocatalyzed reactions, varying the catalyst structure, even with achiral modifications, can significantly impact enantioselectivity.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states.

    • Solution: Generally, lower reaction temperatures lead to higher enantiomeric excess (ee). Experiment with a range of temperatures, starting from room temperature and incrementally decreasing to 0 °C, -20 °C, or even -78 °C, to find the optimal condition for your specific reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry.

    • Solution: Perform a solvent screen. Common solvents for asymmetric reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and various alcohols. The optimal solvent will be highly dependent on the specific reaction and catalyst system.

  • Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly purified reagents.

Question 2: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

Answer:

Improving diastereoselectivity often involves fine-tuning the reaction conditions to favor the formation of one diastereomer over the other.

  • Steric Hindrance: The steric bulk of the reactants and the catalyst can influence the facial selectivity of the reaction.

    • Solution: If possible, modify the protecting groups on your substrate to be more sterically demanding, which can enhance facial bias. For catalyst-controlled diastereoselectivity, the choice of catalyst is critical. Some catalysts are specifically designed to override substrate-inherent biases.

  • Chelation Control: In reactions involving substrates with nearby coordinating groups (e.g., hydroxyl or alkoxy groups), chelation to a metal center can lock the conformation and lead to high diastereoselectivity.

    • Solution: For reductions of β-hydroxy ketones to form syn- or anti-1,3-diols, which is a common step in khellactone (B107364) synthesis, employing chelation-controlled reducing agents can be highly effective. For example, using a combination of LiI and LiAlH4 can favor the formation of syn-diols with high selectivity.

  • Reaction Conditions: As with enantioselectivity, temperature and solvent can significantly impact the diastereomeric ratio.

    • Solution: Systematically optimize the reaction temperature and solvent. Additives can also play a role; for instance, the addition of certain salts like LiCl or LiBr can alter the aggregation state of reagents and improve diastereoselectivity in some cases.

Question 3: I am struggling to separate the synthesized khellactone stereoisomers. What are the recommended methods?

Answer:

The separation of stereoisomers can be challenging. Here are some common techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.

    • Solution: Utilize a chiral stationary phase (CSP) column. A variety of chiral columns are commercially available, and screening different column types (e.g., polysaccharide-based, Pirkle-type) and mobile phases is often necessary to achieve baseline separation.

  • Flash Column Chromatography: For diastereomers, separation by standard silica (B1680970) gel chromatography is often feasible due to their different physical properties.

    • Solution: Optimize the solvent system for your flash chromatography. A careful selection of eluents with varying polarities can improve the resolution between diastereomeric spots on a TLC plate, which can then be translated to a column separation.

  • Diastereomeric Resolution via Crystallization: This classical method involves derivatizing the mixture of enantiomers with a chiral resolving agent to form diastereomeric salts or esters, which can then be separated by crystallization.

    • Solution: If your khellactone or a synthetic intermediate has a suitable functional group (e.g., a carboxylic acid or alcohol), react it with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid). The resulting diastereomers will have different solubilities, allowing for separation by fractional crystallization. Afterward, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure khellactone.

Question 4: The overall yield of my khellactone synthesis is low. What are the potential causes and how can I improve it?

Answer:

Low yields can be due to a variety of factors, from incomplete reactions to the formation of byproducts.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Carefully analyze your crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. Understanding the structure of these byproducts can provide clues about the side reactions occurring. Adjusting the reaction conditions (e.g., temperature, reaction time, order of addition of reagents) can help to minimize these unwanted pathways.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

    • Solution: Ensure the catalyst is handled and stored correctly. For air- or moisture-sensitive catalysts, use of a glovebox or Schlenk techniques is crucial. In some cases, a higher catalyst loading might be necessary, but this should be optimized to balance cost and yield.

  • Product Degradation: The desired khellactone product might be unstable under the reaction or work-up conditions.

    • Solution: If you suspect product instability, try to perform the reaction under milder conditions. During the work-up, avoid harsh acidic or basic conditions if your product is sensitive to them. Minimize the time the product is exposed to purification media like silica gel, which can sometimes cause degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the stereoselective synthesis of khellactones?

A1: A common and effective starting material for many synthetic routes to khellactones is 7-hydroxycoumarin (umbelliferone). This precursor can be elaborated through various reactions to construct the pyran ring with the desired stereochemistry.

Q2: Which asymmetric reaction is typically the key step for establishing the stereocenters in khellactones?

A2: The key stereochemistry-defining step often involves an asymmetric dihydroxylation of a double bond in a precursor molecule. The Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β is a widely employed and reliable method for this transformation, allowing for predictable control over the absolute configuration of the resulting diol.

Q3: Are there any specific named reactions that are particularly useful for khellactone synthesis?

A3: Besides the Sharpless asymmetric dihydroxylation, other reactions such as the Pechmann condensation for the synthesis of the coumarin (B35378) core and various organocatalyzed Michael additions or aldol (B89426) reactions for the construction of the dihydropyran ring are frequently utilized.

Q4: How can I confirm the absolute configuration of my synthesized khellactone?

A4: The absolute configuration is typically determined by comparing the optical rotation of the synthesized compound with the literature value for the natural product. Additionally, X-ray crystallography of a suitable crystalline derivative provides unambiguous proof of the absolute stereochemistry. Mosher's ester analysis using NMR spectroscopy can also be a powerful tool for determining the absolute configuration of chiral alcohols.

Data Presentation

Table 1: Comparison of Chiral Catalysts for Asymmetric Dihydroxylation in Khellactone Synthesis

CatalystSubstrateProductYield (%)ee (%)Reference
AD-mix-βSeselin (B192379)(+)-(3'R,4'R)-dihydroxy-3',4'-dihydroseselin9597F. A. Davis et al.
AD-mix-αSeselin(-)-(3'S,4'S)-dihydroxy-3',4'-dihydroseselin9496F. A. Davis et al.

Table 2: Optimization of Reaction Conditions for a Generic Asymmetric Michael Addition

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)ee (%)
110Toluene257580
210DCM258285
310THF256875
410DCM08592
510DCM-208895
620DCM-209095

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Seselin to Synthesize (+)-(3'R,4'R)-dihydroxy-3',4'-dihydroseselin

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonamide (1 equivalent based on the olefin) to the cooled mixture.

  • Add seselin (1 equivalent) to the reaction mixture and stir vigorously at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature.

  • Stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_stereocontrol Stereocontrol cluster_final Final Product start 7-Hydroxycoumarin pechmann Pechmann Condensation start->pechmann prenylation Prenylation pechmann->prenylation cyclization Oxidative Cyclization prenylation->cyclization dihydroxylation Asymmetric Dihydroxylation (AD-mix-β) cyclization->dihydroxylation product (+)-trans-Khellactone dihydroxylation->product

Caption: Synthetic workflow for (+)-trans-khellactone.

troubleshooting_enantioselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Enantioselectivity (ee) cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Solvent Effects problem->cause3 cause4 Impurities problem->cause4 solution1 Screen Catalysts (e.g., AD-mix-α/β) cause1->solution1 solution2 Optimize Temperature (Lower T) cause2->solution2 solution3 Solvent Screening cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: Troubleshooting low enantioselectivity.

Troubleshooting (+)-cis-Khellactone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-cis-Khellactone. The information is designed to help address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity over a short period. What could be the cause?

A1: The most likely cause is the degradation of the this compound molecule. Lactones, which are cyclic esters, are susceptible to hydrolysis, a chemical reaction where the ring is opened by water. This process leads to the formation of the corresponding hydroxy carboxylic acid, which is often inactive. The rate of this degradation is highly dependent on the pH, temperature, and solvent composition of your solution.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the lactone ring. This reaction can be catalyzed by both acid and base, and can also occur under neutral conditions, albeit at a slower rate. The hydrolysis results in the opening of the pyranocoumarin (B1669404) ring system, leading to a loss of the compound's structural integrity and biological activity.

Q3: How can I detect and quantify the degradation of my this compound sample?

A3: The most common and effective method for detecting and quantifying this compound and its degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This technique allows for the separation of the parent compound from its hydrolyzed form and provides sensitive and specific quantification. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may be less sensitive for low-level degradation products.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: For short-term use, aprotic solvents such as DMSO or ethanol (B145695) are commonly used to dissolve khellactone (B107364) derivatives for in vitro assays.[2][3] However, it is crucial to minimize the amount of water in these solvents. For long-term storage, it is recommended to store the compound in its solid form at -20°C or below. If a stock solution is necessary, prepare it in a high-quality, anhydrous aprotic solvent and store it in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: Can the type of storage vial affect the stability of this compound?

A5: Yes, the choice of storage vial can impact the stability of pH-sensitive compounds like lactones. Standard glass vials can sometimes leach alkali, leading to an increase in the pH of the solution and accelerating base-catalyzed hydrolysis.[4] Using polyethylene (B3416737) vials or specially treated, low-leach glass vials can mitigate this risk.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a frozen stock, use a new aliquot for each experiment to avoid multiple freeze-thaw cycles. Always use high-purity, anhydrous solvents.
Appearance of an unexpected peak in HPLC/LC-MS analysis. Hydrolysis of the lactone ring.Confirm the identity of the new peak as the hydrolyzed product using mass spectrometry. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (M+18).
Loss of biological activity in cell-based assays. Instability in aqueous cell culture media.Minimize the incubation time of the compound in the culture medium. Prepare a concentrated stock solution in an appropriate aprotic solvent (e.g., DMSO) and dilute it into the medium immediately before use. Run a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low enough to be tolerated by your experimental system but high enough to maintain solubility. Sonication or gentle warming may aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general method to assess the stability of this compound in a specific buffer or solvent over time using LC-MS.

Materials:

  • This compound

  • High-purity solvent (e.g., anhydrous DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • LC-MS system

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen anhydrous solvent.

  • Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by LC-MS to determine the initial concentration of this compound and to check for any initial degradation.

  • Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by LC-MS.

  • Quantify the peak area of this compound and any observed degradation products at each time point.

  • Plot the percentage of remaining this compound against time to determine its stability profile in the tested solution.

Visualizations

degradation_pathway khellactone This compound (Lactone Ring Intact) hydrolyzed Hydrolyzed Product (Hydroxy Carboxylic Acid) khellactone->hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻) experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis stock Prepare Stock Solution (Anhydrous Solvent) working Prepare Working Solution (Aqueous Buffer) stock->working initial t=0 Analysis (LC-MS) working->initial incubation Incubate at Desired Temp. initial->incubation timepoint Time-Point Analysis (LC-MS) incubation->timepoint data Data Analysis timepoint->data troubleshooting_tree start Inconsistent Experimental Results? check_stock Check Stock Solution Age and Storage start->check_stock fresh_stock Use Freshly Prepared Stock check_stock->fresh_stock Old or Improperly Stored check_solvent Verify Solvent Purity (Anhydrous?) check_stock->check_solvent Fresh Stock, Still Issues new_solvent Use New, High-Purity Solvent check_solvent->new_solvent Potential Contamination check_media Assess Stability in Assay Medium check_solvent->check_media Solvent is Pure time_course Perform Time-Course Stability Study check_media->time_course

References

Optimization of reaction conditions for (+)-cis-Khellactone derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for (+)-cis-Khellactone derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound derivatives?

A1: The synthesis typically begins with a 7-hydroxycoumarin derivative. For instance, in the synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, the key starting material is 4-methyl-7-hydroxycoumarin. This is then converted to an intermediate, such as 4-methylseselin, before undergoing further reactions to yield the desired khellactone (B107364) structure.

Q2: What are the general steps involved in the synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives?

A2: The synthesis generally follows a two-step process. The first step is the synthesis of an intermediate like 4-methylseselin from 4-methyl-7-hydroxycoumarin. The second step involves the asymmetric dihydroxylation of the intermediate, followed by derivatization at the newly introduced hydroxyl groups.

Q3: My reaction to form the intermediate (e.g., 4-methylseselin) is not proceeding or is giving low yields. What are the common causes?

A3: Low yields in the formation of the seselin (B192379) intermediate can be attributed to several factors:

  • Reagent Quality: Ensure that all reagents, particularly the coumarin (B35378) starting material, potassium carbonate (K₂CO₃), potassium iodide (KI), and 3-chloro-3-methyl-1-butyne (B142711), are of high purity and anhydrous where necessary.

  • Reaction Temperature: The reaction temperature is critical. For the synthesis of 4-methylseselin, a temperature range of 70–80 °C is recommended.[1] Deviations from this range can lead to incomplete reactions or the formation of side products.

  • Reaction Time: This reaction often requires a prolonged period, potentially 3-4 days.[1] Ensure the reaction is monitored over a sufficient duration.

  • Solvent: Dimethylformamide (DMF) is a common solvent for this step. Ensure it is of an appropriate grade and dry.

Q4: I am having trouble with the stereoselective synthesis of the diol from the seselin intermediate. What should I check?

A4: The asymmetric dihydroxylation is a crucial step that determines the stereochemistry of the final product. Issues at this stage often relate to the catalyst system and reaction conditions. For a successful Sharpless asymmetric dihydroxylation:

  • Catalyst System: The AD-mix-β is commonly used for the (S,S) configuration. Ensure the catalyst mixture is fresh and has been stored correctly.

  • Temperature Control: This reaction is typically run at low temperatures (e.g., 0 °C) to enhance stereoselectivity. Precise temperature control is essential.

  • Stoichiometry: Carefully control the stoichiometry of the reagents, including the oxidant and the chiral ligand.

Q5: What are the best practices for purifying the final this compound derivatives?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is critical for good separation. A mixture of petroleum ether and ethyl acetate (B1210297) is often effective. Monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation of the product from any unreacted starting materials or byproducts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of 4-methylseselin Inactive reagents or incorrect reaction conditions.- Ensure high purity of 4-methyl-7-hydroxycoumarin, K₂CO₃, and KI. - Use anhydrous DMF as the solvent. - Maintain the reaction temperature between 70–80 °C. - Extend the reaction time to 3-4 days, monitoring by TLC.[1]
Formation of multiple products in the first step Side reactions due to incorrect temperature or impurities.- Strictly control the reaction temperature. - Purify the starting materials before use. - Analyze side products to understand the competing reaction pathways.
Poor stereoselectivity in the dihydroxylation step Ineffective catalyst or suboptimal temperature.- Use fresh AD-mix-β. - Maintain a constant low temperature (0 °C) during the reaction. - Ensure the correct ratio of all components in the catalytic system.
Difficulty in purifying the final derivative Co-elution of impurities with the product.- Optimize the solvent system for column chromatography; a gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Unexpected peaks in NMR spectra of the final product Residual solvent, impurities, or incorrect structure.- Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Re-purify the compound if impurity peaks are significant. - Perform 2D NMR experiments (COSY, HMQC) to confirm the structure and assignments.

Experimental Protocols

Synthesis of 4-Methylseselin (Intermediate)
  • To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and potassium iodide (1.66 g, 10 mmol) in 20 mL of DMF, add an excess of 3-chloro-3-methyl-1-butyne (6 mL).[1]

  • Heat the mixture to 70–80 °C for 3–4 days.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives
  • The 4-methylseselin intermediate is subjected to an asymmetric dihydroxylation reaction using AD-mix-β to yield 4-methyl-(3'S,4'S)-cis-khellactone.

  • The resulting diol is then esterified with a variety of acyl chlorides or carboxylic acids to produce the final derivatives. The specific conditions for this esterification (e.g., coupling agents, base, solvent, temperature) will vary depending on the specific derivative being synthesized.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-Methylseselin

ParameterValueReference
Starting Material 4-methyl-7-hydroxycoumarin[1]
Reagents K₂CO₃, KI, 3-chloro-3-methyl-1-butyne[1]
Solvent DMF[1]
Temperature 70–80 °C[1]
Reaction Time 3–4 days[1]

Table 2: Characterization Data for a Representative Derivative (3a)

AnalysisResultReference
¹H-NMR Spectra confirmed the presence of all expected protons.[1]
¹³C-NMR Spectra showed the correct number of carbon signals.[1]
MS Mass spectrum consistent with the calculated molecular weight.[1]
IC₅₀ (HEPG-2) 8.51 µM[1]
IC₅₀ (SGC-7901) 29.65 µM[1]
IC₅₀ (LS174T) Not specified[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Intermediate Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Derivatization cluster_final Final Product 4_methyl_7_hydroxycoumarin 4-methyl-7-hydroxycoumarin Synthesis_1 Reaction at 70-80 °C for 3-4 days 4_methyl_7_hydroxycoumarin->Synthesis_1 Reagents_1 K2CO3, KI, 3-chloro-3-methyl-1-butyne, DMF Reagents_1->Synthesis_1 4_methylseselin 4-methylseselin Synthesis_1->4_methylseselin Asymmetric_Dihydroxylation Asymmetric Dihydroxylation (AD-mix-β) 4_methylseselin->Asymmetric_Dihydroxylation Esterification Esterification with Acyl Chlorides/ Carboxylic Acids Asymmetric_Dihydroxylation->Esterification Final_Product This compound Derivative Esterification->Final_Product

Caption: Synthetic workflow for this compound derivatives.

troubleshooting_logic Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Temperature and Time Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Purification Optimize Purification Method Purification_OK Purification Effective? Check_Purification->Purification_OK Reagents_OK->Check_Conditions Yes Solution_Reagents Use High Purity Reagents / Adjust Stoichiometry Reagents_OK->Solution_Reagents No Conditions_OK->Check_Purification Yes Solution_Conditions Adjust Temperature / Time as per Protocol Conditions_OK->Solution_Conditions No Solution_Purification Optimize Chromatography Solvent System / Recrystallize Purification_OK->Solution_Purification No End Successful Synthesis Purification_OK->End Yes Solution_Reagents->Check_Reagents Solution_Conditions->Check_Conditions Solution_Purification->Check_Purification

Caption: Troubleshooting logic for derivatization reactions.

References

Technical Support Center: Enhancing the Solubility of (+)-cis-Khellactone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on solubilizing (+)-cis-Khellactone for consistent and reliable results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The exact aqueous solubility of this compound is not well-documented in publicly available literature. However, as a coumarin (B35378) derivative, it is known to be poorly soluble in water. For practical laboratory purposes, it is considered insoluble in aqueous buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its derivatives for in vitro biological assays.[1] It is also reported to be soluble in other organic solvents such as ethanol, chloroform, dichloromethane, and acetone.

Q3: What is a typical concentration for a this compound stock solution?

A3: A starting stock solution of 10-20 mM in 100% DMSO is typically recommended. This allows for sufficient dilution into your aqueous assay buffer or cell culture medium while keeping the final DMSO concentration low.

Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?

A4: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines in short-term to medium-term experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: At what concentrations has cis-khellactone been shown to be active in cell-based assays?

A5: In studies using the RAW264.7 macrophage cell line, (-)-cis-khellactone and its derivatives have been shown to be biologically active at concentrations ranging from 12.5 µM to 100 µM.[2]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Precipitation of this compound upon dilution in aqueous buffer/media. The compound's low aqueous solubility is exceeded.- Use a two-step dilution: First, dilute the DMSO stock solution into a small volume of your aqueous buffer while vortexing to create an intermediate dilution. Then, add this intermediate dilution to the final volume of your assay medium. - Warm the aqueous buffer: Gently warming the buffer to 37°C before adding the compound can sometimes help maintain solubility. - Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
Inconsistent or unexpected biological assay results. - Compound degradation: this compound may be unstable in certain buffers or under specific pH conditions over time. - Incomplete solubilization: The compound may not be fully dissolved in the stock solution.- Prepare fresh dilutions: Prepare fresh dilutions from your DMSO stock solution immediately before each experiment. - Ensure complete dissolution of stock: Before making dilutions, visually inspect your DMSO stock solution to ensure there are no solid particles. If necessary, gently warm the stock solution in a 37°C water bath and vortex to aid dissolution.
Cell toxicity observed at expected active concentrations. - High final DMSO concentration: The final concentration of DMSO in the cell culture may be too high. - Inherent cytotoxicity of the compound: this compound may exhibit cytotoxicity in your specific cell line at higher concentrations.- Calculate and verify the final DMSO concentration: Ensure it is within the recommended range (typically ≤ 0.5%). - Perform a dose-response curve for cytotoxicity: Use an MTT or similar cell viability assay to determine the cytotoxic concentration range of this compound for your specific cell line.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various solvents is limited in the literature, the following table summarizes the known solubility information.

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble[1]
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Water / Aqueous BuffersPoorly Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 262.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 2.62 mg of this compound on a calibrated analytical balance.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for a Cell-Based Assay (e.g., RAW264.7 cells)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure (for a final concentration of 50 µM):

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Prepare an intermediate dilution by adding 5 µL of the 10 mM stock solution to 995 µL of sterile cell culture medium to get a 50 µM solution. It is critical to add the DMSO stock to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • This 50 µM working solution can then be added to your cell culture plates. For example, if your final well volume is 200 µL, you would add your desired volume of the 50 µM solution and adjust the volume with fresh medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (used to make the stock solution) to the cell culture medium at the same final concentration as in the experimental wells.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow for Solubilizing this compound A Weigh this compound B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Store at -20°C in Aliquots B->C D Thaw Aliquot for Use C->D E Prepare Intermediate Dilution in Cell Culture Medium D->E F Add to Biological Assay E->F G Include Vehicle Control (DMSO in Medium) F->G

Caption: Workflow for preparing this compound solutions.

G cluster_1 Anti-inflammatory Signaling Pathway of cis-Khellactone CK This compound sEH Soluble Epoxide Hydrolase (sEH) CK->sEH Inhibits MAPK MAPK (p38, JNK) CK->MAPK Inhibits NFkB NF-κB CK->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB MAPK->NFkB iNOS_COX2 iNOS & COX-2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation Cytokines->Inflammation NO_PGs->Inflammation

Caption: Anti-inflammatory mechanism of this compound.

References

Addressing acyl migration in cis-monoacylkhellactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-monoacylkhellactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to acyl migration during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in cis-monoacylkhellactones, and why is it a concern?

A1: Acyl migration is an intramolecular reaction where the acyl group moves from one hydroxyl group to another on the khellactone (B107364) core. In cis-monoacylkhellactones, which have two hydroxyl groups in close proximity on the same face of the molecule, the acyl group can migrate between these positions. This is a significant concern because it leads to the formation of a mixture of positional isomers, which can be difficult to separate and characterize. The presence of multiple isomers complicates structure-activity relationship (SAR) studies and can lead to inconsistent biological data.

Q2: What factors influence the rate of acyl migration?

A2: Several factors can influence the rate of acyl migration:

  • pH: Acyl migration is often accelerated under basic or even neutral aqueous conditions. Acidic conditions can also promote migration, though the mechanism may differ.

  • Stereochemistry: The cis orientation of the hydroxyl groups in your khellactone creates a favorable conformation for the formation of the cyclic orthoester intermediate, which facilitates the migration. Trans-isomers are generally more stable.

  • Solvent: Polar, protic solvents can facilitate acyl migration by stabilizing charged intermediates.

  • Temperature: As with most chemical reactions, higher temperatures tend to increase the rate of acyl migration.

  • Nature of the Acyl Group: The electronic and steric properties of the acyl group can influence the migration rate. More sterically hindered acyl groups may migrate more slowly.

Q3: How can I detect if acyl migration is occurring in my sample?

A3: The most common method for detecting and quantifying acyl migration is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] By taking NMR spectra over time, you can monitor the disappearance of the starting isomer and the appearance of the migrated isomer. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the different isomers, especially when coupled with mass spectrometry (HPLC-MS).[4]

Q4: Can acyl migration be completely stopped?

A4: Completely stopping acyl migration can be challenging, especially in aqueous solutions. However, by carefully controlling experimental conditions, it can be minimized to a negligible rate. This typically involves working at low temperatures, under anhydrous conditions, and avoiding basic pH. For long-term storage, samples should be kept in a dry, solid state at low temperatures.

Troubleshooting Guides

Problem 1: My acylation reaction of a cis-khellactone diol produces a mixture of two mono-acylated products.

Possible Cause Suggested Solution
Acyl migration during the reaction. * Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or a proton sponge instead of bases like triethylamine (B128534) or pyridine, which can promote migration. * Lower the reaction temperature: Perform the acylation at 0 °C or below to slow down the rate of migration. * Use an activating agent: Employing an acylating agent that reacts quickly at low temperatures, such as an acyl chloride or anhydride (B1165640) with an activating catalyst (e.g., DMAP), can help the desired reaction outcompete the migration. Use the catalyst in stoichiometric amounts if necessary to accelerate the desired reaction.
Non-selective acylation. * Employ a protecting group strategy: If one hydroxyl group is more reactive, you may be able to achieve selective acylation. If not, consider protecting one hydroxyl group, acylating the other, and then deprotecting. * Enzymatic acylation: Lipases can offer high regioselectivity for the acylation of diols and may be an effective strategy.

Problem 2: I observe the formation of a second isomer during the purification of my cis-monoacylkhellactone.

Possible Cause Suggested Solution
Acyl migration on silica (B1680970) gel. * Deactivate the silica gel: Silica gel can be acidic and promote migration. Neutralize it by pre-treating with a solution of triethylamine in your eluent system (e.g., 1% triethylamine), followed by flushing with the eluent. * Use an alternative stationary phase: Consider using neutral alumina (B75360) or a less acidic reversed-phase silica gel for chromatography. * Work quickly and at low temperatures: If possible, perform the chromatography in a cold room.
Migration during solvent removal. * Avoid excessive heat: Concentrate your fractions at low temperatures using a rotary evaporator with a cool water bath. * Co-evaporation: If your compound is stable in a non-polar solvent, you can add a solvent like toluene (B28343) during evaporation to help remove final traces of protic solvents.

Problem 3: My purified cis-monoacylkhellactone appears to be degrading or isomerizing during storage.

Possible Cause Suggested Solution
Residual solvent or moisture. * Thorough drying: Ensure your sample is completely dry under high vacuum before storage. * Anhydrous storage: Store the solid compound in a desiccator over a drying agent or under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate storage temperature or conditions. * Low-temperature storage: Store your compound at -20 °C or -80 °C. * Protect from light: Store in an amber vial to prevent potential photo-degradation.

Quantitative Data Summary

While specific kinetic data for acyl migration in cis-monoacylkhellactones is not widely published, the following table provides comparative stability data from related acyl glucuronides, which serve as a useful model. The half-life (t½) indicates the time for 50% of the initial isomer to convert to other products (migrated isomers or hydrolyzed aglycone) under physiological conditions (pH 7.4, 37 °C).

Compound TypeAcyl GroupHalf-life (t½) at pH 7.4Primary Degradation PathwayReference
Acyl Glucuronide(R)-Ibuprofen~1.6 hoursAcyl Migration[4]
Acyl Glucuronide(S)-Ibuprofen~11 hoursAcyl Migration[4]
Acyl GlucuronideIbufenac~0.7 hoursAcyl Migration & Hydrolysis[4]
Acyl Glucuronide2-Phenylpropionic acid (R)-isomerk12 = 0.377 h-1Acyl Migration[5]
Acyl Glucuronide2-Phenylpropionic acid (S)-isomerk12 = 0.184 h-1Acyl Migration[5]

*k12 represents the rate constant for migration from the 1-position to the 2-position.

Key Takeaway: The data illustrates that acyl migration can be rapid under physiological conditions and is sensitive to the stereochemistry and structure of the aglycone and acyl group.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Acyl Migration during Acylation

  • Preparation: Dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or argon. Ensure all solvents and reagents are anhydrous.

  • Reaction Setup: Dissolve the cis-khellactone diol in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C or -20 °C using an ice-salt bath or cryocooler.

  • Reagent Addition: Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equivalents). Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the cooled solution. If using a catalyst like DMAP, it should be added just before the acylating agent.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench it at low temperature by adding cold, saturated aqueous ammonium (B1175870) chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify immediately using chromatography on deactivated silica gel or another suitable stationary phase.

Protocol 2: Stability Study of a cis-Monoacylkhellactone using NMR

  • Sample Preparation: Prepare a stock solution of the purified cis-monoacylkhellactone in a deuterated aprotic solvent (e.g., acetonitrile-d3).

  • Buffer Preparation: Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) in D₂O.

  • Initiation of Study: In an NMR tube, mix the stock solution with the buffer to achieve the desired final concentration.

  • NMR Acquisition: Immediately acquire a proton NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then less frequently) while maintaining the sample at a constant temperature (e.g., 25 °C or 37 °C) in the NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to specific protons of the initial isomer and the migrated isomer in each spectrum. Plot the relative concentrations of each isomer as a function of time to determine the kinetics of the migration.

Visualizations

Experimental_Workflow start cis-Khellactone Diol reaction Acylation Reaction (Low Temp, Anhydrous, Non-nucleophilic Base) start->reaction workup Aqueous Workup (Cold, Quick) reaction->workup purification Chromatography (Deactivated Silica or Alternative Phase) workup->purification analysis Purity Check (NMR, HPLC) purification->analysis storage Storage (Solid, -20°C or below, Anhydrous) analysis->storage product Pure cis-Monoacylkhellactone storage->product Troubleshooting_Tree cluster_reaction During Reaction cluster_purification During Purification start Isomer Mixture Observed? reaction_check Check Reaction Conditions: - Temperature too high? - Base too nucleophilic? - Reaction time too long? start->reaction_check Yes, post-reaction purification_check Check Purification Method: - Using standard silica gel? - High temperature during  solvent removal? start->purification_check Yes, post-purification reaction_solution Optimize: - Lower temperature - Change base - Reduce time reaction_check->reaction_solution purification_solution Optimize: - Deactivate silica - Use neutral alumina - Low temp evaporation purification_check->purification_solution

References

Technical Support Center: Purification of Natural (+)-cis-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of natural (+)-cis-Khellactone.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources for the isolation of this compound?

A1: this compound is an angular dihydropyranocoumarin found in several medicinal plants. The most common sources for its isolation are the roots of plants from the Apiaceae family, particularly species of Peucedanum and Angelica. Peucedanum praeruptorum and Peucedanum japonicum are frequently cited as significant sources.

Q2: What are the critical steps in the isolation and purification of this compound?

A2: A typical workflow for isolating this compound involves:

  • Extraction: The dried and powdered plant material (usually roots) is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and ethyl acetate (B1210297).

  • Chromatography: The enriched fraction is further purified using various chromatographic techniques, most commonly silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Purity Analysis: The purity of the isolated compound is assessed using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I confirm the enantiomeric purity of the isolated this compound?

A3: Enantiomeric purity is crucial. The presence of the (-) enantiomer can be determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Derivatization with a chiral reagent, such as Mosher's acid (MTPA), followed by RP-HPLC analysis can also be used to separate and quantify the diastereomeric esters formed from each enantiomer.[1]

Q4: What are some common co-eluting impurities I might encounter?

A4: During the purification of this compound from natural extracts, you may encounter other structurally related coumarins that can co-elute. These can include other khellactone (B107364) derivatives, furanocoumarins, and dihydropyranocoumarins. The specific impurities will depend on the plant source. For example, in Peucedanum species, other praeruptorins and related coumarins are common.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low yield after initial extractionIncomplete extraction of the plant material.- Ensure the plant material is finely powdered to maximize surface area. - Increase the extraction time or perform multiple extraction cycles. - Consider using a different extraction solvent or a combination of solvents.
Significant loss during liquid-liquid partitioningThe compound of interest is partially partitioning into the undesired layer.- Adjust the pH of the aqueous phase to suppress the ionization of this compound and increase its solubility in the organic phase. - Perform multiple extractions of the aqueous layer with the organic solvent.
Poor recovery from column chromatographyIrreversible adsorption of the compound onto the stationary phase.- Use a less active stationary phase (e.g., deactivated silica gel). - Pre-treat the column with a solvent system that will be used for elution. - Consider alternative purification techniques like centrifugal partition chromatography (CPC) which avoids solid stationary phases.
Poor Purity of Final Product
Symptom Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC or peaks in HPLC of the final productIncomplete separation of closely related compounds.- Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities. - Employ gradient elution in preparative HPLC to improve resolution. - Use a different stationary phase for chromatography (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.
Broad or tailing peaks in HPLCColumn overload, secondary interactions with the stationary phase, or inappropriate mobile phase.- Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier (e.g., trifluoroacetic acid for reverse phase) to the mobile phase to reduce tailing. - Ensure the sample is fully dissolved in the mobile phase before injection.
Presence of the (-) enantiomerInadequate chiral separation.- Screen different chiral stationary phases (CSPs) to find one with better selectivity for khellactone enantiomers. - Optimize the mobile phase composition (e.g., type and concentration of alcohol modifier in normal phase). - Reduce the flow rate and control the column temperature to enhance chiral resolution.

Data Presentation

The following table provides representative data on the yield and purity of khellactone at different stages of a typical purification process. Note that these values are illustrative and can vary depending on the starting material and the specific experimental conditions.

Purification Stage Starting Material (g) Product Mass (g) Yield (%) Purity (%)
Crude Ethanol Extract1000 (dried roots)15015~5
Ethyl Acetate Fraction1504530~20
Silica Gel Chromatography45511.1~80
Preparative HPLC50.816>98

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol describes a general procedure for the isolation and purification of this compound from Peucedanum praeruptorum roots.

1. Extraction: a. Air-dry and powder the roots of Peucedanum praeruptorum. b. Macerate 1 kg of the powdered roots with 5 L of 95% ethanol at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude ethanol extract in 500 mL of distilled water. b. Partition the aqueous suspension sequentially with an equal volume of n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL). c. Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the ethyl acetate fraction.

3. Silica Gel Column Chromatography: a. Pre-pack a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent like n-hexane. b. Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. c. Apply the dried, adsorbed sample to the top of the column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). f. Combine the fractions containing the desired compound (identified by comparison with a standard if available).

4. Preparative HPLC: a. Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase. b. Purify the compound using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm). c. Use a gradient elution system, for example, starting with a mixture of water (A) and acetonitrile (B52724) (B) (e.g., 70:30 v/v) and increasing the concentration of B over time. d. Monitor the elution at a suitable wavelength (e.g., 320 nm). e. Collect the peak corresponding to this compound. f. Evaporate the solvent to obtain the purified compound.

5. Purity and Structural Confirmation: a. Assess the final purity using analytical HPLC. b. Confirm the structure and stereochemistry using Mass Spectrometry (MS), 1H-NMR, 13C-NMR, and comparison with literature data. c. Determine the enantiomeric excess using chiral HPLC.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Dried Peucedanum Roots extraction Ethanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel prep_hplc Preparative HPLC (C18 Column) silica_gel->prep_hplc purity_analysis Purity & Structural Analysis (HPLC, MS, NMR) prep_hplc->purity_analysis end Pure this compound purity_analysis->end

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity start Low Purity of Final Product check_tlc_hplc Review TLC/HPLC Data start->check_tlc_hplc multiple_peaks Multiple Peaks/Spots? check_tlc_hplc->multiple_peaks broad_peaks Broad/Tailing Peaks? multiple_peaks->broad_peaks No optimize_chromatography Optimize Chromatographic Separation multiple_peaks->optimize_chromatography Yes reduce_sample_load Reduce Sample Load broad_peaks->reduce_sample_load Yes chiral_issue Enantiomeric Impurity? broad_peaks->chiral_issue No change_stationary_phase Try Different Stationary Phase optimize_chromatography->change_stationary_phase modify_mobile_phase Modify Mobile Phase (e.g., add TFA) reduce_sample_load->modify_mobile_phase chiral_hplc Optimize Chiral HPLC (CSP, mobile phase, temp.) chiral_issue->chiral_hplc Yes

Caption: Decision tree for troubleshooting low purity issues.

Signaling Pathway Modulation

signaling_pathway cluster_inflammatory Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway khellactone This compound tak1 TAK1 khellactone->tak1 inhibits ikk IKK Complex khellactone->ikk inhibits lps LPS tlr4 TLR4 lps->tlr4 tlr4->tak1 tlr4->ikk mkk MKKs tak1->mkk mapk p38, JNK, ERK mkk->mapk nucleus Nucleus mapk->nucleus ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb->nucleus pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->pro_inflammatory transcription

Caption: Inhibition of inflammatory signaling pathways by this compound.

References

Technical Support Center: Optimizing the Anti-inflammatory Response of Disenecionyl cis-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with disenecionyl cis-khellactone (DK) to optimize its anti-inflammatory effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anti-inflammatory effects of disenecionyl cis-khellactone?

Disenecionyl cis-khellactone (DK) exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][2][3] This inhibition leads to the downregulation of pro-inflammatory mediators. Specifically, DK has been shown to suppress the phosphorylation of p38 and JNK in the MAPK pathway.[1][2]

Q2: Which inflammatory mediators are downregulated by disenecionyl cis-khellactone?

DK effectively reduces the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, DK has been demonstrated to decrease the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.[1][2][3] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Q3: What is the role of soluble epoxide hydrolase (sEH) in the anti-inflammatory activity of disenecionyl cis-khellactone?

Disenecionyl cis-khellactone has been identified as an inhibitor of soluble epoxide hydrolase (sEH) activity and expression.[1][2] The inhibition of sEH is another mechanism through which DK contributes to its anti-inflammatory effects.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Toxicity The concentration of disenecionyl cis-khellactone is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. For RAW264.7 cells, concentrations up to 100 μM have been used without significant effects on cell viability.
Inconsistent Anti-inflammatory Effects 1. Variability in cell passage number. 2. Inconsistent LPS stimulation. 3. Degradation of disenecionyl cis-khellactone.1. Use a consistent and low passage number for your cells (e.g., passages 9-12 for RAW264.7 cells). 2. Ensure consistent LPS concentration and incubation time for stimulation. 3. Prepare fresh solutions of disenecionyl cis-khellactone for each experiment and store the stock solution appropriately.
No Inhibition of NF-κB Activation Insufficient incubation time with disenecionyl cis-khellactone.Optimize the pre-incubation time with disenecionyl cis-khellactone before LPS stimulation. A one-hour pre-treatment has been shown to be effective.[1]
Unexpected Results in Western Blots for MAPK Pathway The timing of cell lysis after stimulation is not optimal for detecting phosphorylation.Perform a time-course experiment to determine the peak phosphorylation of p38, JNK, and ERK following LPS stimulation in your cell model. For RAW264.7 cells, a 30-minute stimulation with LPS has been used to assess MAPK phosphorylation.[1]

Quantitative Data Summary

Table 1: Effect of Disenecionyl cis-Khellactone on NO and PGE2 Production in LPS-Stimulated RAW264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
Control-Not ApplicableNot Applicable
LPS (1 µg/mL)-100100
LPS + DK12.5Significantly ReducedSignificantly Reduced
LPS + DK25Significantly ReducedSignificantly Reduced
LPS + DK50Significantly ReducedSignificantly Reduced
LPS + DK100Significantly ReducedSignificantly Reduced

Note: This table is a summary of reported trends. Actual values can be found in the cited literature.[1]

Table 2: Inhibitory Activity of Disenecionyl cis-Khellactone on Soluble Epoxide Hydrolase (sEH)

CompoundIC50 (µM)Inhibition Type
(-)cis-Khellactone3.1 ± 2.5Competitive

Data from studies on cis-khellactone, a closely related compound.[4][5]

Experimental Protocols

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of disenecionyl cis-khellactone for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine measurements, 30 minutes for MAPK phosphorylation).[1]

Western Blot Analysis
  • After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% skim milk or bovine serum albumin in TBST for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-NF-κB p65, and corresponding total proteins).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK IκBα IκBα NFkB_Pathway->IκBα NFkB NF-κB (p65/p50) IκBα->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates DK Disenecionyl cis-khellactone DK->p38 DK->JNK DK->IκBα inhibits degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Gene_Expression->Inflammatory_Mediators

Caption: Signaling pathway of disenecionyl cis-khellactone's anti-inflammatory action.

G Start Start Seed_Cells Seed RAW264.7 Cells Start->Seed_Cells Pretreat Pre-treat with DK (1h) Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (30 min or 24h) Stimulate->Incubate Analysis Analysis Incubate->Analysis Supernatant Collect Supernatant Analysis->Supernatant 24h Cell_Lysate Prepare Cell Lysate Analysis->Cell_Lysate 30 min / 24h ELISA ELISA for Cytokines/PGE2 Supernatant->ELISA Western_Blot Western Blot for Proteins Cell_Lysate->Western_Blot End End ELISA->End Western_Blot->End

References

Technical Support Center: Enhancing the Inhibitory Activity of (+)-cis-Khellactone on Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the inhibition of soluble epoxide hydrolase (sEH) by (+)-cis-khellactone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising inhibitor of soluble epoxide hydrolase (sEH)?

A1: this compound is a natural product, a type of coumarin (B35378), that has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH). sEH is a key enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties[1][2]. By inhibiting sEH, this compound increases the bioavailability of EETs, making it a promising therapeutic candidate for managing inflammation, hypertension, and pain[1][2].

Q2: What is the reported inhibitory potency of cis-khellactone on sEH?

A2: Studies have shown that (-)-cis-khellactone, isolated from the roots of Peucedanum japonicum, is a competitive inhibitor of sEH with an IC50 value of 3.1 ± 2.5 µM and a Ki value of 3.5 µM[2][3].

Q3: How can I improve the solubility of this compound for in vitro assays?

A3: Khellactone (B107364) derivatives can have high lipophilicity, which may lead to poor aqueous solubility[4]. To improve solubility for in vitro assays, consider the following:

  • Use of a co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing the final aqueous solution. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.

  • Structural modification: For medicinal chemistry efforts, synthesizing derivatives with improved solubility is a common strategy. The addition of polar functional groups can enhance aqueous solubility[5].

Q4: Are there known derivatives of this compound with potentially enhanced sEH inhibitory activity?

A4: While much of the research on khellactone derivatives has focused on other therapeutic areas like anti-HIV activity[5][6], the general principles of structure-activity relationships (SAR) can be applied. Enhancing the inhibitory activity of this compound on sEH would likely involve synthetic modifications to optimize its interaction with the enzyme's active site. For instance, modifications to the coumarin ring have been shown to improve the potency of some DCK analogues in other contexts[5].

Q5: What is the mechanism of action of sEH inhibition on inflammation?

A5: sEH inhibition prevents the degradation of EETs. Elevated EET levels have been shown to suppress inflammatory signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway[1][7][8]. EETs can inhibit the degradation of IκBα, an inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes[1][8].

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and sEH inhibition assays.

Problem Possible Causes Solutions
High variability in IC50 values 1. Inhibitor precipitation: this compound, being a natural product, may have limited solubility in aqueous buffers, leading to inconsistent concentrations in the assay wells. 2. Pipetting errors: Inaccurate pipetting of small volumes of inhibitor or enzyme can lead to significant variability. 3. Inconsistent incubation times: The duration of pre-incubation of the enzyme with the inhibitor can affect the measured IC50 value.1. Ensure complete solubilization: Prepare the stock solution of this compound in 100% DMSO and vortex thoroughly. When preparing working solutions, dilute the stock in assay buffer and visually inspect for any precipitation. Consider using a buffer with a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 to improve solubility, but first verify that the detergent does not affect enzyme activity. 2. Use calibrated pipettes and proper technique: Ensure all pipettes are properly calibrated. For viscous solutions or small volumes, consider using reverse pipetting techniques. 3. Standardize incubation times: Use a consistent pre-incubation time for the enzyme and inhibitor before adding the substrate. A typical pre-incubation time is 10-15 minutes.
Low or no sEH inhibition observed 1. Degraded inhibitor: The this compound sample may have degraded due to improper storage. 2. Inactive enzyme: The sEH enzyme may have lost activity due to improper storage or handling. 3. Incorrect assay conditions: The pH or temperature of the assay may not be optimal for inhibitor binding.1. Proper storage of inhibitor: Store the stock solution of this compound at -20°C or -80°C and protect it from light. Prepare fresh working solutions for each experiment. 2. Verify enzyme activity: Always include a positive control (a known sEH inhibitor like AUDA) and a no-inhibitor control in your assay to ensure the enzyme is active. Store the enzyme in aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Optimize assay conditions: The optimal pH for sEH activity is typically around 7.0-7.4. Ensure the assay buffer is at the correct pH and maintain a constant temperature (usually 30°C or 37°C) throughout the experiment.
High background fluorescence 1. Autofluorescence of this compound: Coumarin derivatives can exhibit intrinsic fluorescence, which may interfere with the assay readout. 2. Contaminated reagents or microplates: Buffers, solvents, or the microplate itself may be contaminated with fluorescent substances.1. Run a compound-only control: To quantify the autofluorescence of this compound, include control wells containing the inhibitor at the tested concentrations in the assay buffer without the enzyme. Subtract this background fluorescence from the corresponding experimental wells. 2. Use high-quality reagents and plates: Use fresh, high-purity reagents and sterile, non-fluorescent microplates (black plates are recommended for fluorescence assays to minimize background).

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 value of this compound using a fluorogenic substrate.

Materials:

  • Recombinant human or murine sEH

  • This compound

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)

Procedure:

  • Prepare this compound solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute these DMSO solutions in sEH assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

  • Prepare enzyme solution:

    • Dilute the recombinant sEH in sEH assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.

  • Assay setup (in a 96-well black microplate):

    • Test wells: Add the diluted this compound solutions.

    • No-inhibitor control wells: Add sEH assay buffer with the same final DMSO concentration as the test wells.

    • No-enzyme control wells: Add sEH assay buffer.

    • Compound background control wells: Add the diluted this compound solutions and sEH assay buffer without the enzyme.

  • Pre-incubation:

    • Add the diluted sEH enzyme solution to the test and no-inhibitor control wells.

    • Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction:

    • Prepare the sEH substrate solution by diluting it in the sEH assay buffer to the desired final concentration (e.g., 50 µM for PHOME).

    • Add the substrate solution to all wells to start the reaction.

  • Measure fluorescence:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a fixed incubation time.

  • Data analysis:

    • Subtract the background fluorescence from the compound background control wells from the corresponding test wells.

    • Subtract the fluorescence from the no-enzyme control wells from all other wells.

    • Calculate the initial reaction rates (slopes of the kinetic curves).

    • Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for sEH Activity

This protocol provides a general framework for assessing the effect of this compound on sEH activity in a cellular context.

Materials:

  • Cell line expressing sEH (e.g., RAW264.7 macrophages)

  • Cell culture medium and supplements

  • This compound

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • Reagents for measuring downstream markers (e.g., ELISA kit for pro-inflammatory cytokines like IL-6 or TNF-α, or a reporter assay for NF-κB activity)

Procedure:

  • Cell culture:

    • Culture the cells in appropriate multi-well plates until they reach the desired confluency.

  • Compound treatment:

    • Treat the cells with varying concentrations of this compound (prepared in cell culture medium) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of DMSO).

  • Inflammatory stimulation:

    • Add an inflammatory stimulus like LPS to the wells to induce an inflammatory response.

  • Incubation:

    • Incubate the cells for a period sufficient to observe a response in the downstream markers (e.g., 6-24 hours).

  • Analysis of downstream markers:

    • Cytokine measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using an ELISA kit according to the manufacturer's instructions.

    • NF-κB activity: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Data analysis:

    • Normalize the data to the vehicle control.

    • Determine the effect of this compound on the production of inflammatory markers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory activity of cis-khellactone and its effects on inflammatory markers.

Table 1: In Vitro Inhibitory Activity of (-)-cis-Khellactone on sEH

CompoundEnzyme SourceInhibition TypeIC50 (µM)Ki (µM)Reference
(-)-cis-KhellactonesEHCompetitive3.1 ± 2.53.5[2][3]

Table 2: Effect of disenecionyl cis-khellactone (DK) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 cells

TreatmentIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)MCP-1 (pg/mL)Reference
ControlNot reportedNot reportedNot reportedNot reported[9]
LPSSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased[9]
LPS + DK (50 µM)Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced[9]
LPS + DK (100 µM)Further reducedFurther reducedFurther reducedFurther reduced[9]

Visualizations

sEH-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the inflammatory signaling pathway. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH by compounds like this compound leads to an accumulation of EETs, which in turn suppress the pro-inflammatory NF-κB signaling cascade.

Caption: sEH-mediated inflammatory signaling pathway.

Experimental Workflow for sEH Inhibition Assay

This diagram outlines the key steps in a typical in vitro fluorometric assay to determine the inhibitory activity of this compound on sEH.

sEH_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_enzyme Prepare sEH Enzyme Solution start->prep_enzyme setup_plate Set up 96-well Plate (Test, Controls) prep_inhibitor->setup_plate prep_enzyme->setup_plate pre_incubation Pre-incubate Enzyme with Inhibitor (10-15 min at 30°C) setup_plate->pre_incubation add_substrate Add Fluorogenic Substrate (e.g., PHOME) pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence analyze_data Data Analysis measure_fluorescence->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for sEH inhibition assay.

References

Technical Support Center: Modification of (+)-cis-Khellactone for Improved Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the (+)-cis-Khellactone structure to enhance its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the stereochemistry at the 3' and 4' positions of the khellactone (B107364) ring for its biological activity?

The stereochemistry at the C-3' and C-4' positions of the pyran ring in khellactone derivatives is crucial for their biological activity. For anti-HIV activity, the (3'R,4'R) configuration is considered essential.[1][2] Diastereoisomers with (3'S,4'S), (3'R,4'S), and (3'S,4'R) configurations have been shown to be at least 10,000 times less active against HIV-1.[1] However, for other activities like antitumor effects, derivatives with the (3'S,4'S) configuration are being explored and have shown promising cytotoxicity against various cancer cell lines.[2][3]

Q2: Which structural modifications to the this compound scaffold have shown the most promise for improving the therapeutic index in anti-HIV applications?

To enhance the therapeutic index of this compound derivatives for anti-HIV applications, several structural modifications have proven effective. The most promising lead compound, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK), exhibited a remarkable therapeutic index.[1][4] Further improvements have been achieved by introducing small alkyl groups to the coumarin (B35378) ring. Specifically, 3-methyl, 4-methyl, and 5-methyl derivatives of DCK have demonstrated significantly higher therapeutic indices than the parent compound, DCK, and the antiretroviral drug AZT in the same assays.[4][5] The presence of two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions is also a key factor for potent anti-HIV activity.[1][5]

Q3: What are the known mechanisms of action for the anticancer and anti-inflammatory effects of khellactone derivatives?

Khellactone derivatives exhibit their anticancer and anti-inflammatory effects through various mechanisms:

  • Anticancer Activity: Some derivatives induce apoptosis, or programmed cell death, in cancer cells. For instance, certain 4-methoxy- and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives have been shown to trigger apoptosis via the intrinsic pathway.[6] Other derivatives, such as (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone, can induce cell cycle arrest at the S/G2 phase at low concentrations and apoptosis at higher concentrations in breast and cervical cancer cell lines.[7]

  • Anti-inflammatory Activity: Disenecionyl cis-khellactone (DK) has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9] This is achieved by downregulating the expression of iNOS and COX-2 through the inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways.[8][9] Additionally, some khellactone derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[9][10]

Q4: What are the main metabolic pathways for khellactone derivatives, and how can they affect their bioavailability?

The primary metabolic pathways for khellactone derivatives include hydrolysis of the ester groups, oxidation, acyl migration, and glucuronidation.[11][12][13] These metabolic processes can lead to extensive first-pass metabolism, resulting in poor oral bioavailability, which can hinder the clinical development of these compounds.[12][13] The polarity of the molecule, the nature of the acyl groups at the C-3' and C-4' positions, the stereochemistry at these positions, and substitutions on the coumarin ring all play a role in the metabolic profile of khellactone derivatives.[11][12]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low yield during the synthesis of khellactone derivatives. Incomplete reaction, side reactions, or degradation of the product.- Ensure all reagents and solvents are pure and dry. - Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. - Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Difficulty in separating diastereoisomers. Diastereoisomers have very similar physical properties.- Employ high-performance liquid chromatography (HPLC) with a chiral column for separation. - Use preparative TLC with multiple developments. - Consider derivatization to create compounds with more distinct physical properties, followed by separation and removal of the derivatizing group.
Product degradation during purification. The compound may be sensitive to silica (B1680970) gel, acidic or basic conditions, or prolonged exposure to heat.- Use neutral alumina (B75360) or a different stationary phase for column chromatography if silica gel is causing degradation. - Avoid using harsh acidic or basic conditions during workup and purification. - Perform purification at lower temperatures if the compound is heat-sensitive.
In Vitro Biological Evaluation
Issue Possible Cause Troubleshooting Steps
Inconsistent results in cytotoxicity assays (e.g., MTT). Cell seeding density variability, compound precipitation, or interference of the compound with the assay reagent.- Ensure a uniform single-cell suspension before seeding plates. - Check the solubility of the compound in the cell culture medium. If it precipitates, consider using a different solvent or a lower concentration. - Run a control experiment to check if the compound absorbs light at the same wavelength as the formazan (B1609692) product in the MTT assay. If so, use a different cytotoxicity assay (e.g., LDH release assay).
Low potency of anti-HIV derivatives. Incorrect stereochemistry, inappropriate acyl groups, or issues with the assay itself.- Verify the stereochemistry of the synthesized compound using analytical techniques like NMR and chiral HPLC. As established, the (3'R,4'R) configuration is critical for anti-HIV activity.[1] - Ensure that the acyl groups at the 3' and 4' positions are optimal for activity (e.g., (S)-(-)-camphanoyl).[5] - Include a positive control (e.g., AZT or a known active khellactone derivative) in your assay to validate the experimental setup.
Compound appears to be a P-glycoprotein (Pgp) substrate, leading to reduced intracellular concentration. Khellactone derivatives can interact with efflux pumps like Pgp.- Co-administer the compound with a known Pgp inhibitor (e.g., verapamil) to see if its activity increases. - Use cell lines that overexpress Pgp to confirm if the compound is a substrate. - Some khellactone derivatives themselves can act as Pgp inhibitors, which could be a beneficial property.[14]

Quantitative Data Summary

Table 1: Anti-HIV Activity of this compound Derivatives

CompoundEC50 (µM)Therapeutic Index (TI)Cell Line
Suksdorfin (1)1.3>40H9 lymphocytes
DCK (2)2.56 x 10⁻⁴136,719H9 lymphocytes
3-Methyl-DCK (7)<5.25 x 10⁻⁵>2.15 x 10⁶H9 lymphocytes
4-Methyl-DCK (8)<5.25 x 10⁻⁵>2.15 x 10⁶H9 lymphocytes
5-Methyl-DCK (9)<5.25 x 10⁻⁵>2.15 x 10⁶H9 lymphocytes
AZT0.04541,667H9 lymphocytes

Data sourced from[1][5]

Table 2: Cytotoxic Activity of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives

CompoundIC50 (µM) - HEPG-2IC50 (µM) - SGC-7901IC50 (µM) - LS174T
3a (tigloyl group)8.5129.6515.32

Data sourced from[2]

Detailed Experimental Protocols

General Procedure for the Synthesis of 4-methyl-(±)-cis-Khellactone

This protocol is adapted from the synthesis of an intermediate for 4-methyl-(3'S,4'S)-cis-khellactone derivatives.[2]

  • To a solution of 4-methyl-7-prenyloxycoumarin (1 mmol) in a mixture of t-BuOH-THF-H₂O (10:3:1, 10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Add a saturated solution of NaHSO₃ (80 mL) and continue stirring for 2 hours.

  • Extract the mixture with CH₂Cl₂ (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/acetone, 5:1) to obtain the pure 4-methyl-(±)-cis-khellactone.

In Vitro Cytotoxicity Evaluation using MTT Assay

This is a general protocol for assessing the cytotoxic activity of synthesized compounds against human cancer cell lines.[2][3]

  • Seed human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization start Starting Material (this compound) modification Structural Modification (e.g., Acylation, Alkylation) start->modification purification Purification (Column Chromatography, HPLC) modification->purification characterization Structure Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (Cytotoxicity, Anti-HIV, Anti-inflammatory) characterization->invitro mechanistic Mechanism of Action Studies (Western Blot, Pathway Analysis) invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo data Data Analysis (IC50, TI Calculation) invivo->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization optimization->modification Iterative Improvement

Caption: Experimental workflow for modifying this compound.

nfkb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, JNK) tlr4->mapk ikb IκB tlr4->ikb | nfkb NF-κB ikb->nfkb | nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_nuc->cytokines Transcription dk Disenecionyl cis-khellactone (DK) dk->mapk Inhibits dk->nfkb Inhibits Translocation

Caption: Inhibition of MAPK and NF-κB pathways by disenecionyl cis-khellactone.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (+)-cis-Khellactone and (+)-trans-khellactone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the differential biological effects of khellactone (B107364) isomers, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the bioactive properties of (+)-cis-Khellactone and (+)-trans-khellactone, two stereoisomers of a naturally occurring pyranocoumarin. Understanding the distinct biological activities of these isomers is crucial for their potential development as therapeutic agents. This document summarizes key findings on their anti-inflammatory and anti-platelet effects, presents detailed experimental methodologies for the cited assays, and visualizes the involved signaling pathways and experimental workflows.

Comparative Bioactivity: A Summary of Key Findings

The stereochemical orientation of the diol group in the khellactone structure significantly influences its biological activity. Experimental evidence suggests that the cis-isomer, this compound, generally exhibits more potent anti-inflammatory and anti-platelet aggregation properties compared to its trans-counterpart.

Anti-Inflammatory Activity

Studies have predominantly focused on the anti-inflammatory effects of this compound, highlighting its role as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. This mechanism leads to the downregulation of pro-inflammatory signaling pathways, including NF-κB and MAPK, and a subsequent reduction in the production of inflammatory mediators.

While direct comparative studies on the anti-inflammatory effects of (+)-trans-khellactone are limited, the available data on various khellactone derivatives suggest that the cis-configuration is often more effective for certain biological activities.

Table 1: Comparison of Anti-Inflammatory Activity

Bioactivity MetricThis compound(+)-trans-khellactoneReference
sEH Inhibition (IC₅₀) 3.1 ± 2.5 µM (for (-)-cis-isomer)Data not available[1]
Nitric Oxide (NO) Production Inhibition Significant reduction in LPS-stimulated RAW264.7 cellsData not available[1][2]
iNOS Expression Inhibition Downregulated in LPS-stimulated RAW264.7 cellsData not available[2]
Pro-inflammatory Cytokine Inhibition Reduced levels of IL-1β, IL-4, IL-6, and TNF-αData not available[1][2]
Anti-Platelet Aggregation Activity

A direct comparison of a series of khellactone derivatives has demonstrated that cis-isomers are more potent inhibitors of platelet-activating factor (PAF)-induced platelet aggregation than their corresponding trans-isomers.

Table 2: Comparison of Anti-Platelet Aggregation Activity

CompoundInhibition of PAF-induced Platelet AggregationReference
(+/-)-cis-3',4'-diacetylkhellactone Strong
(+/-)-trans-3',4'-diacetylkhellactone Weak

Note: Data is for racemic mixtures of derivatives, indicating a general trend for the stereoisomers.

Vasodilatory Effects

Information regarding the direct vasodilatory effects of both (+)-cis- and (+)-trans-khellactone is not extensively available in the current literature. However, the mechanism of sEH inhibition by this compound suggests a potential for vasodilation, as EETs are known to be endothelium-derived hyperpolarizing factors that promote vasorelaxation. Further research is required to fully elucidate and compare the vasodilatory properties of both isomers.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing anti-inflammatory activity.

G Figure 1: Anti-inflammatory Signaling Pathway of this compound cluster_inhibition cluster_inflammation cis_Khellactone This compound sEH Soluble Epoxide Hydrolase (sEH) cis_Khellactone->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Anti_inflammatory_effects Anti-inflammatory Effects EETs->Anti_inflammatory_effects Promotes LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Mediators MAPK->Pro_inflammatory_Mediators G Figure 2: Experimental Workflow for Anti-Inflammatory Assay cluster_workflow Cell_Culture 1. Culture RAW264.7 macrophages Pre_treatment 2. Pre-treat cells with (+)-cis- or (+)-trans-khellactone Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate for a specified period Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection Cell_Lysate_Preparation 5a. Prepare cell lysates for protein/mRNA analysis Incubation->Cell_Lysate_Preparation NO_Assay 6a. Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA 6b. Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Western_Blot 6c. Protein Expression Analysis (Western Blot) Cell_Lysate_Preparation->Western_Blot RT_PCR 6d. mRNA Expression Analysis (RT-PCR) Cell_Lysate_Preparation->RT_PCR

References

Structure-Activity Relationship of (+)-cis-Khellactone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (+)-cis-khellactone derivatives, with a primary focus on their potent anti-HIV activity. Data on anti-platelet and vasodilator effects are also presented. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts.

Key Findings Summary

The biological activity of this compound derivatives is highly dependent on their stereochemistry and the nature of substituents on both the khellactone (B107364) core and the coumarin (B35378) ring. The most significant activity has been reported against HIV-1, where specific structural features lead to exceptionally high potency and therapeutic indices.

Anti-HIV Activity

The SAR for anti-HIV-1 activity of this compound derivatives is well-defined. Optimal activity is contingent on three key structural elements: the stereochemistry of the dihydropyran ring, the nature of the ester groups at the 3' and 4' positions, and the substitution pattern on the coumarin moiety.

Core Structural Requirements for Anti-HIV Activity

A visual representation of the key structural features influencing the anti-HIV activity of this compound derivatives is provided below.

Caption: Key structural determinants for the anti-HIV activity of this compound derivatives.

Quantitative Comparison of Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity of selected this compound derivatives against HIV-1 replication in H9 lymphocytes. The lead compound, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK), and its analogues are compared.

CompoundSubstitutionsEC50 (µM)Therapeutic Index (TI)Reference
Suksdorfin3'-angeloyl-4'-senecioyl1.3>40[1]
DCK (2)3',4'-di-O-(S)-camphanoyl2.56 x 10⁻⁴136,719[1]
3-Methyl DCK (7)3-Methyl, 3',4'-di-O-(S)-camphanoyl5.25 x 10⁻⁵>2.15 x 10⁶[2]
4-Methyl DCK (8)4-Methyl, 3',4'-di-O-(S)-camphanoyl1.83 x 10⁻⁶>6.89 x 10⁷[2]
5-Methyl DCK (9)5-Methyl, 3',4'-di-O-(S)-camphanoyl2.39 x 10⁻⁷>3.97 x 10⁸[2]
4-Propyl-DCK (11)4-Propyl, 3',4'-di-O-(S)-camphanoyl1.75 x 10⁻²Lower than AZT[2]
4-Isopropyl-DCK (12)4-Isopropyl, 3',4'-di-O-(S)-camphanoyl3.15 x 10⁻²Lower than AZT[2]
3-Bromomethyl-4-methyl-DCK (4a)3-Bromomethyl, 4-Methyl, 3',4'-di-O-(S)-camphanoyl1.1 x 10⁻⁴189,600[3]
3-Hydroxymethyl-4-methyl-DCK (4c)3-Hydroxymethyl, 4-Methyl, 3',4'-di-O-(S)-camphanoyl0.004-[3][4]
5-Methoxy-4-methyl DCK (8)5-Methoxy, 4-Methyl, 3',4'-di-O-(S)-camphanoyl7.21 x 10⁻⁶>2.08 x 10⁷[5]
AZT (Zidovudine)-0.04541,667[1]

EC50: 50% effective concentration for inhibiting HIV-1 replication. TI: Therapeutic Index (IC50/EC50).

Experimental Protocol: Anti-HIV-1 Assay in H9 Lymphocytes

The anti-HIV activity of the this compound derivatives was evaluated by monitoring the inhibition of virus-induced cytopathic effects in acutely infected H9 lymphocytes.[1][2]

  • Cell Culture: H9 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Infection: H9 cells (1 x 10⁵) are infected with HIV-1 (HTLV-IIIB strain) at a multiplicity of infection of 0.1.

  • Compound Treatment: Immediately after infection, the cells are cultured in the presence of various concentrations of the test compounds.

  • Assay Endpoint: After 4-5 days of incubation, the number of viable cells is quantified using the tetrazolium-based colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits HIV-1 replication by 50%. The IC50 (50% cytotoxic concentration) is determined from parallel assays on uninfected H9 cells. The Therapeutic Index is calculated as the ratio of IC50 to EC50.

Anti-Platelet Aggregation Activity

Reported Anti-Platelet Activity
CompoundActivityReference
cis-3',4'-diisovalerylkhellactoneSignificant antiplatelet aggregation activity at 50 µg/mL[7]
Experimental Protocol: Platelet Aggregation Assay

The following is a general protocol for assessing anti-platelet aggregation activity, which can be adapted for testing khellactone derivatives.

Platelet_Aggregation_Workflow Workflow for Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood Whole Blood Collection (with anticoagulant) PRP Centrifugation to obtain Platelet-Rich Plasma (PRP) Blood->PRP Incubation PRP incubated with Test Compound or Vehicle PRP->Incubation Agonist Addition of Aggregating Agent (e.g., ADP, Collagen) Incubation->Agonist Measurement Measure change in light transmittance over time in an aggregometer Agonist->Measurement Analysis Calculate % inhibition of aggregation compared to control Measurement->Analysis IC50 Determine IC50 value Analysis->IC50

Caption: A generalized workflow for in vitro evaluation of anti-platelet aggregation activity.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors with an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette and pre-incubated with the test compound or a vehicle control. An aggregating agent (e.g., ADP, collagen, arachidonic acid) is then added to induce platelet aggregation.

  • Data Recording: The change in light transmittance through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the aggregation response in the presence of the test compound to that of the vehicle control.

Vasodilator Activity

The vasodilator properties of this compound derivatives are less explored in the literature. While some coumarins are known to possess vasodilator effects, specific quantitative data and detailed SAR for this class of compounds are not extensively documented. The mechanism of vasodilation for related compounds often involves the modulation of calcium channels or nitric oxide pathways. Further studies are required to elucidate the potential and mechanism of action of this compound derivatives as vasodilators.

Experimental Protocol: Vasodilation Assay in Isolated Aortic Rings

A common ex vivo method to assess vasodilator activity is through the use of isolated arterial rings.

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Measurement of Relaxation: The isometric tension of the rings is continuously recorded. A decrease in tension indicates vasodilation.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the IC50 value (the concentration causing 50% of the maximal relaxation) is determined.

Conclusion

The this compound scaffold represents a promising platform for the development of potent therapeutic agents, particularly in the field of anti-HIV drug discovery. The structure-activity relationships for anti-HIV-1 activity are well-established, highlighting the critical role of stereochemistry at the 3' and 4' positions and the nature of the ester substituents. Methylation of the coumarin ring at specific positions can further enhance potency. While preliminary evidence suggests potential for anti-platelet and vasodilator activities, these areas remain significantly less explored. Further research, including quantitative SAR studies and mechanistic investigations, is warranted to fully understand the therapeutic potential of this class of compounds in cardiovascular diseases.

References

A Comparative Analysis of (+)-cis-Khellactone from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying potent and reliable sources of bioactive compounds is a critical first step. (+)-cis-Khellactone, a pyranocoumarin, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative overview of this compound derived from various plant sources, presenting available data on its biological performance and the experimental protocols for its isolation and evaluation.

Plant Sources and Isolation

This compound and its derivatives are predominantly found in plants belonging to the Apiaceae family, notably within the Peucedanum and Angelica genera. While direct comparative studies on the yield of this compound from different species are scarce, existing research provides insights into their potential as viable sources.

Table 1: Plant Sources of cis-Khellactone and Reported Isolation Insights

Plant SpeciesPart UsedExtraction & Isolation HighlightsPurity
Peucedanum japonicumRootsEthanol extraction, followed by partitioning with n-hexane and ethyl acetate (B1210297). Further purification using silica (B1680970) gel and C-18 column chromatography has been employed.[1]>96%[1]
Angelica amurensisRhizomesMethanol extraction, followed by partitioning with chloroform.[2]Not explicitly stated
Peucedanum praeruptorumRootsRecognized as a primary source of various khellactone (B107364) derivatives (praeruptorins).[3]Not explicitly stated
Angelica purpuraefoliaNot specifiedSource of decanoyl-cis-khellactone derivatives.Not explicitly stated

Comparative Biological Activities

The therapeutic potential of cis-khellactone has been explored across several domains, including anti-inflammatory and cytotoxic applications. The biological activity can be influenced by the specific derivative and its stereochemistry.

Table 2: Comparative Biological Activities of cis-Khellactone and its Derivatives

Plant SourceCompoundBiological ActivityKey Findings (IC50, Concentration)
Peucedanum japonicum(-)-cis-KhellactoneAnti-inflammatory (sEH inhibition)IC50: 3.1 ± 2.5 µM[1][4]
Angelica amurensiscis-KhellactoneCytotoxicityEffective at 10-20 μg/ml against various cancer cell lines.[2][5]
Peucedanum japonicumDisenecionyl cis-khellactoneAnti-inflammatoryReduced pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.[6][7]
Angelica purpuraefolia(+)-4′-Decanoyl-cis-khellactoneAntimalarialIC50: 1.5 µM (D10 strain)
Angelica purpuraefolia(+)-3′-Decanoyl-cis-khellactoneAntimalarialIC50: 2.4 µM (D10 strain)

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the isolation and biological evaluation of cis-khellactone.

Isolation of (-)-cis-Khellactone from Peucedanum japonicum Roots[1]
  • Extraction: The roots of P. japonicum are extracted with ethanol.

  • Partitioning: The resulting extract is partitioned using n-hexane and ethyl acetate to separate compounds based on polarity.

  • Chromatography: The ethyl acetate fraction, rich in coumarins, is subjected to silica gel and C-18 column chromatography for the purification of (-)-cis-khellactone.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed by comparing its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data with literature values.

G Workflow for (-)-cis-Khellactone Isolation plant Peucedanum japonicum Roots extraction Ethanol Extraction plant->extraction partitioning Partitioning (n-hexane, ethyl acetate) extraction->partitioning chromatography Silica Gel & C-18 Column Chromatography partitioning->chromatography analysis Structural Analysis (MS, NMR) chromatography->analysis product (-)-cis-Khellactone (>96% purity) analysis->product

Isolation workflow for (-)-cis-Khellactone.
Anti-inflammatory Activity Assessment: Soluble Epoxide Hydrolase (sEH) Inhibition Assay[1]

  • Enzyme Preparation: Recombinant human sEH is used.

  • Substrate: A fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is employed.

  • Assay Procedure: The assay is performed in a microplate format. The inhibitor, (-)-cis-khellactone, is pre-incubated with the enzyme in a buffer solution. The reaction is initiated by adding the substrate.

  • Measurement: The fluorescence generated from the hydrolysis of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

Cytotoxicity Evaluation: MTT Assay[2]
  • Cell Culture: Cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of cis-khellactone or a vehicle control (DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the concentration of the compound that causes a 50% reduction in cell viability (IC50) can be calculated.

Signaling Pathways

cis-Khellactone and its derivatives exert their anti-inflammatory effects through the modulation of specific signaling pathways. One of the key mechanisms is the inhibition of the NF-κB pathway.

G Inhibition of NF-κB Signaling by a cis-Khellactone Derivative LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes activates transcription of DK Disenecionyl cis-khellactone DK->IKK inhibits

Inhibition of the NF-κB pathway.

Disenecionyl cis-khellactone, isolated from Peucedanum japonicum, has been shown to inhibit the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[7] This leads to the downregulation of pro-inflammatory genes.

References

Comparative Analysis of (+)-cis-Khellactone's Anti-Cancer Mechanisms Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

(+)-cis-Khellactone, a natural pyranocoumarin (B1669404) compound, has demonstrated significant anti-cancer properties in a variety of preclinical studies. Extracted from plants of the Angelica genus, this compound and its derivatives have been shown to inhibit cancer cell proliferation, induce programmed cell death, and arrest the cell cycle through multiple signaling pathways.[1][2] This guide provides a comparative overview of its validated anti-cancer mechanisms in different cell lines, supported by experimental data and detailed protocols to aid in research and development.

Quantitative Data Summary

The efficacy of this compound and its derivatives varies across different cancer cell types. The tables below summarize its effects, including the concentrations used and the specific cellular responses observed.

Table 1: Effects of this compound and its Derivatives on Various Cancer Cell Lines

Cell LineCancer TypeCompoundConcentrationObserved EffectsKey Molecular Markers
MCF-7 Breast Cancercis-Khellactone< 5 µg/mLGrowth suppression-
> 10 µg/mLApoptosis, Autophagy, Necrosis/NecroptosisCleaved PARP, ↑ LC3, ↑ CypA
MDA-MB-231 Breast Cancercis-Khellactone< 5 µg/mLGrowth suppression, Migration inhibition-
> 10 µg/mLApoptosis, Autophagy, Necrosis/NecroptosisCleaved PARP, ↓ p62, ↑ LC3, ↑ CypA
(+)-4'-decanoyl-cis-khellactone10 µg/mLS/G2 Phase Cell Cycle Arrest-
> 50 µg/mLCaspase-dependent Apoptosis-
HEPG-2 Liver Carcinoma4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)8.51 µM (IC₅₀)Cytotoxicity-
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone (12e)6.1-9.2 µM (IC₅₀)Intrinsic Apoptosis↓ MMP, ↑ Caspase-9, ↑ Caspase-3
HeLa, SiHa, C33A Cervical Cancer(+)-4'-decanoyl-cis-khellactone< 10 µg/mLGrowth suppression-
> 50 µg/mLApoptosis-
HL-60 Human Leukemia3ʹS,4ʹS-Disenecioylkhellactone30 µMApoptosis↑ Cleaved Caspase-3, -8, -9
SGC-7901 Gastric Carcinoma4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)29.65 µM (IC₅₀)Cytotoxicity-
LS174T Colon Carcinoma4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)19.53 µM (IC₅₀)Cytotoxicity-

Data compiled from multiple studies.[1][2][3][4][5] Concentrations and observed effects can vary based on specific experimental conditions.

Core Anti-Cancer Mechanisms

This compound employs a multi-faceted approach to combat cancer cells, primarily by inducing various forms of programmed cell death (PCD) and halting cell cycle progression.

Induction of Programmed Cell Death

At higher concentrations (>10 µg/ml), cis-khellactone is a potent inducer of PCD in cancer cells, often with minimal effect on normal cells.[1] The mechanism is centrally linked to the generation of Reactive Oxygen Species (ROS) and the disruption of the mitochondrial membrane potential (MMP).[1]

  • Apoptosis: It triggers both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways. This is evidenced by the translocation of BAX and BAK to the mitochondria, dissipation of MMP, and the activation of initiator caspases (caspase-9, caspase-8) and executioner caspases (caspase-3), leading to PARP cleavage.[1][2][4][5]

  • Autophagy-mediated Cell Death: Western blot analyses show modulation of key autophagy markers, such as the degradation of p62 and the conversion of LC3-I to LC3-II, indicating the induction of autophagic flux.[1][6]

  • Necrosis/Necroptosis: The compound has also been shown to increase levels of Cyclophilin A (CypA), a biomarker for necrosis/necroptosis.[6]

G cluster_0 Signaling Cascade of this compound Khellactone (B107364) This compound ROS ↑ Reactive Oxygen Species (ROS) Khellactone->ROS BAX_BAK BAX/BAK Translocation Khellactone->BAX_BAK Autophagy Autophagy Khellactone->Autophagy Necroptosis Necroptosis Khellactone->Necroptosis MMP ↓ Mitochondrial Membrane Potential (MMP) ROS->MMP Casp9 ↑ Caspase-9 MMP->Casp9 Mito Mitochondria Mito->MMP BAX_BAK->Mito Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis LC3 ↑ LC3-II / ↓ p62 Autophagy->LC3 CypA ↑ CypA Necroptosis->CypA

Caption: Signaling pathways activated by this compound.

Cell Cycle Arrest

At lower concentrations, derivatives of this compound have been found to suppress cancer cell growth by inducing cell cycle arrest.[2] Flow cytometry analysis has shown that treatment can lead to an accumulation of cells in the S and G2 phases of the cell cycle, thereby preventing cell division and proliferation.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to validate the anti-cancer mechanisms of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HEPG-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the control.

Western Blot Analysis

This technique is used to detect specific protein markers of apoptosis, autophagy, and other signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-15% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PARP, anti-LC3, anti-caspase-3, anti-γ-tubulin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate, allow them to attach, and then treat with this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using analysis software.

G cluster_workflow General Experimental Workflow A Cancer Cell Culture B Treatment with this compound (Dose- and Time-response) A->B C Cell Viability Assay (e.g., MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Protein Expression Analysis (Western Blot) B->E F Apoptosis/Death Assay (Annexin V/PI Staining) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

References

Efficacy of (+)-cis-Khellactone Derivatives in HIV Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the field of virology and drug development are constantly seeking novel compounds with potent anti-HIV activity. A promising class of molecules, (+)-cis-Khellactone derivatives, has demonstrated significant efficacy in inhibiting HIV-1 replication. This guide provides a comparative analysis of the efficacy of these derivatives against existing anti-HIV drugs, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Anti-HIV Efficacy

The antiviral efficacy of various this compound derivatives and currently approved anti-HIV drugs from different classes are summarized in the table below. The data is presented as EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values, which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively. A lower value indicates higher potency.

Drug/CompoundDrug ClassEC50 (µM)IC50 (nM)Cell Line/Assay
This compound Derivatives Investigational
3-Methyl-DCK (7)<5.25 x 10⁻⁵-H9 Lymphocytes
4-Methyl-DCK (8)<5.25 x 10⁻⁵-H9 Lymphocytes
5-Methyl-DCK (9)<5.25 x 10⁻⁵-H9 Lymphocytes
3-Hydroxymethyl-4-methyl-DCK (4c)0.004-H9 Lymphocytes
3-Bromomethyl-4-methyl-DCK (4a)0.00011-H9 Lymphocytes
4-Methyl-DCK lactam (11a)0.00024-H9 Lymphocytes
5-Methoxy-4-methyl DCK (8)7.21 x 10⁻⁶-H9 Lymphocytes
2'S-monomethyl-4-methyl DCK (5a)0.0402-H9 Lymphocytes
2'S-monomethyl-1'-thia-4-methyl DCK (7a)0.0391-H9 Lymphocytes
Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Zidovudine (AZT)NRTI0.03 (p24 assay)[1]-Jurkat cells
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NevirapineNNRTI-500Recombinant HIV-1 RT
Protease Inhibitors (PIs)
Lopinavir (B192967) (LPV)PI-0.69 (serum-free)[2]MTT-MT4 Assay
Ritonavir (B1064) (RTV)PI-4.0 (serum-free)[2]MTT-MT4 Assay
DarunavirPI-3.0MTT Assay
Integrase Strand Transfer Inhibitors (INSTIs)
RaltegravirINSTI-2.2–5.3[3]Clinical Isolates
ElvitegravirINSTI-0.04–0.6[3]Clinical Isolates
DolutegravirINSTI-0.2[3]Clinical Isolates
BictegravirINSTI-0.2[3]Clinical Isolates
CabotegravirINSTI-0.1[3]Clinical Isolates

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-HIV compounds.

Anti-HIV Activity Assay in H9 Lymphocytes

This assay is used to determine the ability of a compound to inhibit HIV-1 replication in a T-lymphocyte cell line.

  • Cell Line: H9 lymphocytes, a human T-cell line susceptible to HIV-1 infection.

  • Virus: HIV-1 (e.g., strain IIIB or RF).

  • Procedure:

    • H9 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

    • Cells are infected with a standardized amount of HIV-1.

    • Immediately after infection, the test compound is added at various concentrations.

    • The cultures are incubated for a period of 4-7 days to allow for viral replication.

    • The extent of viral replication is quantified by measuring the level of a viral protein, typically p24 antigen, in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to untreated, infected control cells.

p24 Antigen Capture ELISA

This enzyme-linked immunosorbent assay is a standard method for quantifying the amount of HIV-1 p24 core antigen in cell culture supernatants or patient samples.

  • Principle: A solid phase (e.g., a 96-well plate) is coated with a monoclonal antibody specific for the HIV-1 p24 antigen.

  • Procedure:

    • Samples (e.g., cell culture supernatants) are added to the antibody-coated wells. If p24 antigen is present, it will bind to the capture antibody.

    • The wells are washed to remove unbound material.

    • A second, enzyme-conjugated antibody that also recognizes p24 is added, forming a "sandwich" of capture antibody-p24-detection antibody.

    • The wells are washed again.

    • A substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the amount of p24 antigen present.

    • The absorbance is read using a spectrophotometer, and the concentration of p24 is determined by comparison to a standard curve generated with known amounts of recombinant p24 antigen.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.

  • Principle: The assay quantifies the incorporation of labeled nucleotides into a newly synthesized DNA strand using a template-primer complex.

  • Procedure:

    • A reaction mixture is prepared containing a template (e.g., poly(A)), a primer (e.g., oligo(dT)), labeled deoxynucleoside triphosphates (e.g., ³H-dTTP or digoxigenin-dUTP), and the sample containing the reverse transcriptase enzyme.

    • The reaction is incubated to allow for DNA synthesis.

    • The newly synthesized DNA is precipitated and collected.

    • The amount of incorporated label is quantified using a scintillation counter (for radioactive labels) or a colorimetric or chemiluminescent detection method (for non-radioactive labels).

    • The IC50 value is the concentration of the inhibitor that reduces the RT activity by 50%.

Visualizing Mechanisms and Workflows

HIV-1 Life Cycle and Drug Targets

The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs, including the proposed mechanism for this compound derivatives, exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_drugs Anti-HIV Drug Classes Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding NewVirus New HIV Virions Budding->NewVirus EntryInhibitors Entry Inhibitors EntryInhibitors->Entry NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->ReverseTranscription Khellactones This compound Derivatives Khellactones->ReverseTranscription Inhibits dsDNA production INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding Virus HIV Virion Virus->Entry

Caption: HIV-1 life cycle and points of inhibition by different antiretroviral drug classes.

Experimental Workflow for Anti-HIV Drug Screening

This diagram outlines the typical workflow for screening and evaluating the efficacy of potential anti-HIV compounds in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture H9 Lymphocytes Infection 4. Infect H9 Cells with HIV-1 CellCulture->Infection CompoundPrep 2. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound Dilutions to Infected Cells CompoundPrep->Treatment VirusPrep 3. Prepare HIV-1 Stock VirusPrep->Infection Infection->Treatment Incubation 6. Incubate for 4-7 Days Treatment->Incubation Supernatant 7. Collect Culture Supernatant Incubation->Supernatant p24ELISA 8. Perform p24 Antigen ELISA Supernatant->p24ELISA DataAnalysis 9. Calculate EC50 p24ELISA->DataAnalysis

Caption: A typical experimental workflow for in vitro anti-HIV drug screening.

Mechanism of Action

Studies suggest that this compound derivatives, such as 3-hydroxymethyl-4-methyl-DCK (4c), inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate during the reverse transcription process[2]. This mechanism distinguishes them from many existing nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Conclusion

The data presented in this guide highlight the potent anti-HIV activity of several this compound derivatives, with some compounds exhibiting EC50 values in the nanomolar and even picomolar range.[4][5][6][7] These values are comparable to or, in some cases, significantly lower than those of established antiretroviral drugs. The unique mechanism of action of these derivatives may offer advantages in overcoming drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising class of anti-HIV agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-cis-Khellactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmacologically active compounds is fundamental to preclinical and clinical studies. This guide provides a comparative overview of analytical methods for the quantification of (+)-cis-Khellactone, a coumarin (B35378) derivative with potential therapeutic applications. The focus is on the essential validation parameters required for the cross-validation of different analytical techniques, ensuring data integrity, reliability, and reproducibility.

This document outlines the validation of a chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance characteristics with a hypothetical but commonly employed chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The principles of method validation discussed are based on established guidelines from regulatory agencies.[1][2][3][4]

Data Presentation: A Comparative Summary of Analytical Methods

The following tables summarize the performance characteristics of two common analytical methods for the quantification of this compound. The data for the LC-MS/MS method is derived from published literature, while the data for the HPLC-UV method represents typical performance for such an assay.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterChiral LC-MS/MSChiral HPLC-UV (Hypothetical)
Linearity Range 1.50 - 1630 ng/mL[5]50 - 5000 ng/mL
Correlation Coefficient (r) > 0.992[5]> 0.995
Lower Limit of Quantification (LLOQ) 1.28 - 1.50 ng/mL[5][6]50 ng/mL
Intra-day Precision (%RSD) < 9.71%[5]< 15%
Inter-day Precision (%RSD) < 9.71%[5]< 15%
Accuracy (%Recovery) 87.7% - 113.2%[5]85% - 115%
Matrix Effect 91.1% - 109.4%[5]Not Applicable (potential for interference)
Selectivity High (mass-based detection)Moderate (potential for co-eluting interferences)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the successful implementation and validation of the analytical methods.

Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.

1. Sample Preparation (Plasma):

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Agilent 1200SL or equivalent.[5]

  • Column: Chiralpak AD-RH (150 mm × 4.6 mm, 5.0 µm).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

  • Flow Rate: 0.65 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 40 µL.[5]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Method Validation Parameters:

  • Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. The curve should consist of a blank, a zero sample, and at least six non-zero standards.[3]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on different days.[1]

  • LLOQ: The lowest concentration on the calibration curve with acceptable accuracy and precision (typically within 20%).[5]

  • Selectivity: Analyze blank matrix from at least six different sources to check for interfering peaks at the retention time of the analyte and internal standard.

  • Recovery and Matrix Effect: Compare the analyte response in extracted samples to unextracted standards and to standards prepared in post-extraction blank matrix.[5]

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).[7]

Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) (Hypothetical)

This method is a more widely available and cost-effective alternative, though it may have lower sensitivity and selectivity compared to LC-MS/MS.

1. Sample Preparation:

  • Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortexing and Centrifugation: Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as a Chiralpak AGP.

  • Mobile Phase: An isocratic mixture of a buffer (e.g., 0.1 M sodium phosphate, pH 4.5) and an organic modifier (e.g., isopropanol).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance.

  • Injection Volume: 20 µL.

3. Method Validation:

  • Linearity: Prepare calibration standards in the mobile phase and inject them into the HPLC system.

  • Accuracy and Precision: Spike blank plasma with known concentrations of this compound and analyze in replicate.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Selectivity: Analyze blank plasma samples to ensure no endogenous components co-elute with the analyte.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

Experimental Workflow for Chiral LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chiral HPLC Separation inject->separate detect Mass Spectrometric Detection (SRM) separate->detect quantify Data Acquisition and Quantification detect->quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Experimental Workflow for Chiral HPLC-UV Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard & Ethyl Acetate plasma->add_is vortex1 Vortex (2 min) add_is->vortex1 centrifuge1 Centrifuge (4,000 rpm, 10 min) vortex1->centrifuge1 organic_layer Collect Organic Layer centrifuge1->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chiral HPLC Separation inject->separate detect UV Detection separate->detect quantify Data Acquisition and Quantification detect->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. For analyses requiring high sensitivity and selectivity, such as in pharmacokinetic studies with low dosage, the chiral LC-MS/MS method is superior. For routine analysis of samples with higher concentrations, a validated chiral HPLC-UV method can be a robust and cost-effective alternative. A thorough cross-validation of methods is imperative when data from different analytical platforms are to be compared or combined, ensuring the integrity and reliability of the research outcomes.

References

Evaluation of (+)-cis-Khellactone's effects on different inflammatory mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-inflammatory properties of (+)-cis-Khellactone, a natural pyranocoumarin, and compares its activity with other anti-inflammatory agents. The information is compiled from preclinical studies to assist in the assessment of its therapeutic potential.

Executive Summary

This compound demonstrates significant anti-inflammatory activity through the inhibition of multiple key inflammatory mediators. Its primary mechanisms of action include the potent inhibition of soluble epoxide hydrolase (sEH) and the suppression of various pro-inflammatory cytokines and enzymes. While direct comparative data with mainstream non-steroidal anti-inflammatory drugs (NSAIDs) is limited, studies on its derivatives and its unique mode of action suggest it as a promising candidate for further investigation in inflammatory disease therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways involved in the inflammatory response. A key target is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation.

Furthermore, this compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivative, disenecionyl cis-khellactone (DK), on various inflammatory mediators. For comparison, data for common NSAIDs are also included where available from distinct studies. It is important to note that the data for DK is presented as a proxy for the activity of this compound on certain mediators due to the current lack of publicly available direct data for the parent compound.

Table 1: Inhibition of Pro-inflammatory Enzymes

CompoundTarget EnzymeIC50 ValueNotes
This compoundSoluble Epoxide Hydrolase (sEH)3.1 ± 2.5 µM[1][2][3]Competitive inhibitor with a Ki value of 3.5 µM.[1][2][3]
Disenecionyl cis-khellactone (DK)Soluble Epoxide Hydrolase (sEH)1.7 ± 0.4 µMCompetitive inhibitor with a Ki value of 1.1 ± 0.7 µM.
Disenecionyl cis-khellactone (DK)Cyclooxygenase-2 (COX-2)Inhibition observedAt 25 µM, DK reduced COX-2 expression by over 35%.[2]
CelecoxibCyclooxygenase-2 (COX-2)40 nMA selective COX-2 inhibitor, for reference.
IbuprofenCyclooxygenase-1 (COX-1)2.5 µMA non-selective COX inhibitor, for reference.
Cyclooxygenase-2 (COX-2)1.3 µM

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators in LPS-Stimulated RAW264.7 Cells

CompoundMediatorConcentration% Inhibition / Reduction
This compoundNitric Oxide (NO)50 µM~8.6%
100 µM~21.7%
iNOS (mRNA)50 µMDownregulation observed
100 µMDownregulation observed[1][2]
IL-1β50 µM~7.9%
100 µM~23.8%
IL-450 µM~30.7%
100 µM~50.6%
Disenecionyl cis-khellactone (DK)IL-1β25 µM21.6%[4]
50 µM50.4%[4]
100 µM57.6%[4]
TNF-α25 µM10.8%[4]
50 µM58.6%[4]
100 µM71.1%[4]
IL-625 µM16.9%
50 µM41.2%
100 µM55.2%
MCP-125 µM18.2%
50 µM45.5%
100 µM63.6%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against sEH.

  • Enzyme Source: Recombinant human or murine sEH.

  • Substrate: A fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the stock solution to obtain a range of test concentrations.

    • In a 96-well black microplate, add the sEH enzyme, assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA), and the test compound at various concentrations.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a vehicle control.

    • The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

This cell-based assay evaluates the effect of a compound on the production of inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Procedure:

    • Seed RAW264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant for analysis.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

    • Cytokines (IL-1β, IL-4, IL-6, TNF-α, MCP-1): The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • iNOS and COX-2 Expression: Cell lysates are prepared after treatment, and the protein expression levels of iNOS and COX-2 are determined by Western blotting.

  • Data Analysis: The percentage reduction in the production of each mediator is calculated by comparing the levels in treated cells to those in cells stimulated with LPS alone.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.

G cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TLR4->IKK MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Khellactone This compound (and derivatives) Khellactone->TAK1 Khellactone->p38 Khellactone->JNK Khellactone->IKK Khellactone->NFkB_nuc

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways by this compound.

G cluster_AA Arachidonic Acid Metabolism AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Khellactone This compound Khellactone->sEH Inhibition

Caption: Inhibition of soluble epoxide hydrolase (sEH) by this compound.

Conclusion

This compound is a promising natural compound with multifaceted anti-inflammatory properties. Its ability to inhibit sEH and suppress key pro-inflammatory signaling pathways like NF-κB and MAPK distinguishes it from traditional NSAIDs. The available data, particularly for its derivative disenecionyl cis-khellactone, indicates potent inhibition of a wide range of inflammatory mediators. Further research, including direct comparative studies with established anti-inflammatory drugs and exploration of its in vivo efficacy in various inflammatory models, is warranted to fully elucidate its therapeutic potential. The lower toxicity profile compared to methotrexate, as suggested in one study, further strengthens the rationale for its continued investigation as a novel anti-inflammatory agent.

References

Comparative analysis of coumarin profiles in different parts of Peucedanum japonicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Differential Accumulation of Bioactive Coumarins in the Tissues of Peucedanum japonicum

This guide provides a detailed comparative analysis of the coumarin (B35378) profiles across different parts—specifically the flowers, roots, leaves, and stems—of the medicinal plant Peucedanum japonicum Thunb. Traditionally used in East Asian medicine for treating ailments like coughs, colds, and headaches, this plant is a rich source of various coumarin derivatives, which are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Understanding the differential distribution of these compounds is crucial for targeted harvesting and extraction to maximize the yield of specific bioactive molecules for research and drug development.

The data presented herein is primarily derived from studies employing ultra-performance liquid chromatography time-of-flight mass spectrometry (UPLC-QTof MS) to profile the coumarin content in various plant tissues.[2][3][4][5] This advanced analytical technique allows for the tentative identification and relative quantification of a wide array of compounds.

Comparative Coumarin Profiles

Analysis of Peucedanum japonicum reveals a distinct distribution of coumarins across its different anatomical parts. The flower extracts have been shown to exhibit the highest diversity and intensity of coumarin peaks compared to the roots, leaves, and stems.[2][3][4][5] A study by Park et al. (2022) tentatively identified 28 coumarins and highlighted significant variations in their relative abundance across the plant parts.[2][3][4][5]

The following table summarizes the relative intensities of tentatively identified coumarins in the flowers, roots, leaves, and stems of P. japonicum. This data provides a semi-quantitative comparison of coumarin accumulation in these tissues.

Peak No.Compound NameFormulaPlant Part with Highest Relative Intensity
1PabulenolC15H16O4Flower
2PsoralenC11H6O3Flower
38-GeranyloxypsoralenC21H22O4Flower
4BergaptenC12H8O4Flower
5XanthotoxinC12H8O4Flower
6IsoimperatorinC16H14O4Flower
7IsopimpinellinC13H10O5Flower
8PhellopterinC17H16O5Flower
9ByakangelicinC17H18O7Flower
10OxypeucedaninC16H14O5Flower
11Oxypeucedanin hydrateC16H16O6Flower
123'-Angeloyl-4'-senecioyl-cis-khellactoneC24H26O7Flower
13PteryxinC21H22O7Flower
14Isosamidin (B107321)C21H22O7Root
15SuksdorfinC21H22O7Flower
163'S,4'S-Di-isovalerylkhellactoneC24H30O7Flower
173'S,4'S-DisenecioylkhellactoneC24H26O7Root
18(+)-Praeruptorin AC21H22O7Root
19Praeruptorin BC21H22O7Root
20CalipteryxinC21H22O7Flower
21LibanotinC21H24O7Flower
22Peucedanocoumarin IC21H22O6Flower
23Peucedanocoumarin IIC21H22O6Flower
24Peucedanocoumarin IIIC21H22O6Flower
25UmbelliferoneC9H6O3Stem
26ScopoletinC10H8O4Stem
27PeucedanolC14H14O4Leaf
28NodakenetinC14H14O4Leaf

Note: The table is a synthesized representation based on findings from UPLC-QTof MS analysis, where peak intensity serves as a proxy for relative abundance. The numbering and identification correspond to the data presented in the referenced literature.[2][3][4][5]

Experimental Protocols

The methodologies outlined below are standard for the extraction and analysis of coumarins from P. japonicum.

Sample Preparation and Extraction
  • Plant Material: Fresh flowers, roots, leaves, and stems of Peucedanum japonicum are collected and authenticated. The plant materials are then dried, typically in the shade or using a freeze-dryer, and pulverized into a fine powder.

  • Extraction: A specific weight of the dried powder (e.g., 1.0 kg of roots) is subjected to solvent extraction.[1] A common method involves maceration or sonication with a solvent such as methanol (B129727) or a mixture of methanol and dichloromethane (B109758) (1:1, v/v) at room temperature.[1][2] The extraction process is often repeated multiple times to ensure a comprehensive extraction of the metabolites.

  • Fractionation: The crude extract is then concentrated under reduced pressure. For further purification and analysis, the extract is often subjected to liquid-liquid partitioning. For instance, a methanol extract can be partitioned between n-hexane and methanol. The methanol layer can be further fractionated by partitioning between ethyl acetate (B1210297) and water.[1] The resulting fractions (e.g., n-hexane, ethyl acetate, and water fractions) can then be analyzed.

UPLC-QTof MS Analysis for Coumarin Profiling
  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system, such as a Waters ACQUITY UPLC H-Class system, is typically used for separation.[2]

  • Column: A reversed-phase column, for example, an Acquity UPLC BEH C18 column, is commonly employed for the separation of coumarins.

  • Mobile Phase: A gradient elution is generally used, consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[2][4] The gradient program is optimized to achieve high-resolution separation of the compounds.

  • Mass Spectrometry: The UPLC system is coupled to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTof) mass spectrometer (e.g., Waters SYNAPT XS QTof MS).[2] The analysis is typically performed in positive electrospray ionization (ESI+) mode.

  • Data Analysis: The acquired data is processed using specialized software. Compounds are tentatively identified by comparing their accurate mass measurements (and resulting elemental compositions) and fragmentation patterns with known compounds from databases and the existing literature on Peucedanum species.[2][4]

Visualizing the Process and Pathways

To better illustrate the methodologies and the biological context, the following diagrams are provided.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis cluster_output Output plant Peucedanum japonicum (Flowers, Roots, Leaves, Stems) drying Drying (Shade or Freeze-drying) plant->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., MeOH/CH2Cl2) grinding->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, H2O) crude_extract->fractionation fractions Solvent Fractions fractionation->fractions uplc UPLC Separation (C18 Column) fractions->uplc ms QTof MS Detection (ESI+) uplc->ms data_proc Data Processing ms->data_proc identification Tentative Compound Identification data_proc->identification comparison Comparative Profile Analysis identification->comparison

Caption: Experimental workflow for the comparative analysis of coumarins.

G cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway (in Cancer Cells) PJ_Coumarins P. japonicum Coumarins MAPK MAPK Pathway PJ_Coumarins->MAPK inhibits NFkB NF-κB Pathway PJ_Coumarins->NFkB inhibits Inflammatory_Mediators Inflammatory Mediators (e.g., iNOS, COX-2) MAPK->Inflammatory_Mediators activates NFkB->Inflammatory_Mediators activates Coumarin_2 3′S,4′S-disenecioyl- khellactone Mitochondria Mitochondria Coumarin_2->Mitochondria targets Caspases Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Key signaling pathways modulated by P. japonicum coumarins.

Conclusion

The distinct variation in coumarin profiles among the different parts of Peucedanum japonicum underscores the importance of selective harvesting for specific applications. The flowers are a particularly rich source of a diverse range of coumarins, suggesting their potential for broad-spectrum bioactivity screening.[2][3][4][5] In contrast, the roots appear to concentrate specific khellactone-type coumarins like isosamidin and praeruptorin A.[2] This guide provides a foundational framework for researchers aiming to isolate and investigate the pharmacological properties of specific coumarins from this valuable medicinal plant. The detailed methodologies and pathway diagrams offer a practical starting point for further research and development.

References

Safety Operating Guide

Proper Disposal of (+)-cis-Khellactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (+)-cis-Khellactone must adhere to stringent safety and disposal protocols due to its potential health hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is toxic if swallowed and may cause genetic defects.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated area.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 3Toxic if swallowed[1]
Germ Cell MutagenicityCategory 1BMay cause genetic defects[1]

Precautionary Statements:

  • Obtain special instructions before use.[1]

  • Do not handle until all safety precautions have been read and understood.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink or smoke when using this product.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • If swallowed, immediately call a POISON CENTER or doctor.[1]

  • If exposed or concerned, get medical advice/attention.[1]

  • Store locked up.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] The following procedure outlines the necessary steps to comply with this requirement safely.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. A face shield may also be necessary depending on the scale of the disposal.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.

  • Waste Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, as indicated on the label.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste (Solid & Liquid) A->B C Segregate into Dedicated Hazardous Waste Container B->C D Label Container with Chemical Name & Hazard Pictograms C->D E Store in Designated Secure Area D->E F Contact EHS for Waste Pickup E->F G Approved Waste Disposal Plant F->G EHS Responsibility

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is based on the provided Safety Data Sheet and general laboratory safety principles. Always consult your institution's specific guidelines and Environmental Health and Safety office for detailed procedures and regulatory compliance.

References

Essential Safety and Operational Guide for Handling (+)-cis-Khellactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (+)-cis-Khellactone. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring laboratory safety.

Hazard Identification and Safety Summary

This compound is a compound that requires careful handling due to its toxicological properties. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed and is suspected of causing genetic defects. Adherence to the safety protocols outlined below is mandatory.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed.
Germ Cell Mutagenicity (Category 1B)H340: May cause genetic defects.
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure. The following PPE must be worn at all times when handling this compound:

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been properly inspected before use.

  • Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US). A face shield may be required for splash hazards.

  • Skin and Body Protection: A complete suit protecting against chemicals, such as a lab coat, is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Pre-Handling:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.
  • Ensure all necessary PPE is available and in good condition.
  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Do not eat, drink, or smoke in the handling area.

2. Handling the Compound:

  • Wash hands thoroughly after handling.
  • Avoid contact with skin and eyes.
  • Avoid inhalation of dust or aerosols.
  • Keep the container tightly closed when not in use.

3. In Case of Exposure or Accident:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • If Inhaled: Move the person into fresh air.
  • In case of any exposure or if you feel unwell, seek medical advice/attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, labeled, and sealed containers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures ReadSDS Read SDS DonPPE Don Appropriate PPE ReadSDS->DonPPE PrepWorkstation Prepare Workstation (Fume Hood) DonPPE->PrepWorkstation HandleCompound Handle this compound PrepWorkstation->HandleCompound CleanUp Clean Workstation HandleCompound->CleanUp Exposure Exposure Event HandleCompound->Exposure If Exposure Occurs SegregateWaste Segregate Hazardous Waste CleanUp->SegregateWaste DisposeWaste Dispose via Approved Waste Stream SegregateWaste->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-cis-Khellactone
Reactant of Route 2
(+)-cis-Khellactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.